Product packaging for Decahydroisoquinoline(Cat. No.:CAS No. 6329-61-9)

Decahydroisoquinoline

Cat. No.: B1345475
CAS No.: 6329-61-9
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decahydroisoquinoline is a saturated heterocyclic amine that serves as a versatile scaffold and key intermediate in organic synthesis and medicinal chemistry . This compound is recognized for its role as a precursor in the synthesis of complex organic molecules and various derivatives . Scientifically, this compound and its derivatives have significant research value as excitatory amino acid receptor antagonists . Specific derivatives, such as this compound-3-carboxylic acid, have been identified as novel and potent AMPA receptor antagonists . They act by blocking glutamate-induced calcium responses and demonstrate neuroprotective effects against glutamate-induced neurotoxicity in rat cortical and cerebellar granule neurons , indicating potential for research in neurological conditions. Furthermore, the this compound structure is a critical core component in potent and selective pharmaceutical agents. A prominent example is its use in the synthesis of NVP-ACQ090, a potent and selective non-peptidic somatostatin sst3 receptor antagonist . The compound is also featured in other pharmacologically active compounds, as documented in various patents . Researchers utilize this compound in the development of synthetic methodologies and as a building block for more complex molecular architectures. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Key Identifiers: CAS Number: Information available from commercial supplier databases. Molecular Formula: C9H17N . IUPAC Name: 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B1345475 Decahydroisoquinoline CAS No. 6329-61-9

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902755
Record name Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-61-9, 2744-09-4
Record name Decahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6329-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006329619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6329-61-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-Decahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of Decahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of decahydroisoquinoline. The information is curated for professionals in research and development who require precise data and procedural insights for applications in medicinal chemistry, pharmacology, and material science. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and replication.

Core Physicochemical Data

This compound is a saturated heterocyclic amine with the molecular formula C9H17N.[1][2][3][4] Its structure, consisting of a fused piperidine (B6355638) and cyclohexane (B81311) ring, is a key scaffold in various pharmacologically active compounds. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H17N[1][2][3][4][5]
Molecular Weight 139.24 g/mol [1][2][3][4][5]
Melting Point 180 °C[1][2][3][4]
Boiling Point 211-214 °C (lit.)[1][2][3][4]
Density 0.936 g/mL at 25 °C (lit.)[1][2][3][4]
Refractive Index n20/D 1.4904 (lit.)[1][2][3]
Flash Point 175 °F (79 °C) - closed cup[1]
pKa (Predicted) 11.84 ± 0.20[1][3]
Solubility Soluble in Methanol[1][3]
Appearance Colorless to light yellow/orange clear liquid[1][3]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (Log P) are crucial for drug development and molecular modeling.

The pKa, or acid dissociation constant, is a critical measure of a molecule's ionization state at a given pH. For an amine like this compound, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate and widely used method for its determination.[6][7][8][9]

Methodology:

  • Sample Preparation: A precise concentration of this compound is dissolved in deionized water or a suitable buffer solution with a known ionic strength.

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titrant Addition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the this compound solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is meticulously recorded after each addition of the titrant, ensuring the system reaches equilibrium before each measurement.[7]

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa value is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated (conjugate acid) and neutral amine are equal.[8]

G prep Prepare this compound Solution (Known Concentration) setup Calibrate pH Meter & Assemble Titration Apparatus prep->setup titrate Add Standardized Acid Titrant in Increments setup->titrate equilibrium Allow Solution to Reach Equilibrium titrate->equilibrium Wait record Record pH After Each Addition record->titrate Repeat until equivalence point is passed plot Plot pH vs. Volume of Titrant record->plot equilibrium->record analyze Determine pKa from Inflection Point of Curve plot->analyze

Workflow for pKa Determination by Potentiometric Titration.

The partition coefficient (Log P) quantifies the lipophilicity of a neutral compound and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[10] It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The distribution coefficient (Log D) is the equivalent measure for ionizable compounds at a specific pH.[10] The shake-flask method followed by concentration analysis is the standard protocol.[11]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for Log D determination) are mixed and allowed to pre-saturate for 24 hours to ensure mutual miscibility at equilibrium.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to facilitate partitioning and then left undisturbed to allow for complete phase separation.

  • Phase Separation & Sampling: The two distinct phases (n-octanol and aqueous) are carefully separated. A precise aliquot is taken from each phase for concentration analysis.

  • Concentration Analysis: The concentration of this compound in each phase is accurately determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: Log P (for the neutral form) or Log D (at the specific buffer pH) is calculated using the formula: Log P/D = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

G saturate Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) dissolve Dissolve this compound in one phase saturate->dissolve mix Combine Phases & Shake to Equilibrate dissolve->mix separate Allow Phases to Separate mix->separate sample Sample Aliquots from Octanol and Aqueous Layers separate->sample analyze Determine Concentration in each phase via HPLC sample->analyze calculate Calculate Log D: log([Octanol]/[Aqueous]) analyze->calculate

Workflow for Log D Determination by Shake-Flask Method.

Logical Relationships: Ionization State

The basicity of this compound, quantified by its pKa, dictates its ionization state in aqueous solutions of varying pH. This relationship is fundamental to its solubility, receptor binding, and membrane transport characteristics. As a secondary amine, it acts as a base, accepting a proton to form its positively charged conjugate acid.

The Henderson-Hasselbalch equation governs this equilibrium. The diagram below illustrates that when the environmental pH is below the pKa (11.84), the protonated, charged form predominates, enhancing aqueous solubility.[1][3] Conversely, at a pH above the pKa, the neutral, uncharged form is the major species, which is more lipophilic and capable of crossing biological membranes.

G ph_low pH < pKa (11.84) (Acidic Environment) protonated Predominantly Protonated [C9H17NH2+] (Charged, Hydrophilic) ph_low->protonated Protonation Favored ph_high pH > pKa (11.84) (Basic Environment) neutral Predominantly Neutral [C9H17N] (Uncharged, Lipophilic) ph_high->neutral Deprotonation Favored protonated->neutral Equilibrium at pH = pKa

References

Decahydroisoquinoline Stereoisomers: A Technical Guide to Nomenclature, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure makes it an attractive framework for the design of stereochemically defined bioactive molecules. The stereoisomerism of the this compound core, arising from the fusion of the two rings, plays a pivotal role in determining the pharmacological activity and selectivity of its derivatives. This technical guide provides an in-depth overview of the nomenclature, synthesis, characterization, and pharmacological importance of this compound stereoisomers, with a focus on their role as modulators of glutamate (B1630785) receptors.

Nomenclature and Stereoisomerism

This compound possesses two chiral centers at the bridgehead carbon atoms (C4a and C8a), giving rise to four possible stereoisomers. These are classified as two pairs of enantiomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline (B1314993).

The fusion of the cyclohexane (B81311) and piperidine (B6355638) rings can be either cis or trans. In the cis configuration, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the molecule. In the trans configuration, they are on opposite sides. This results in the following stereoisomers:

  • (4aR,8aS)-decahydroisoquinoline and (4aS,8aR)-decahydroisoquinoline : This pair of enantiomers constitutes the cis-isomer.

  • (4aR,8aR)-decahydroisoquinoline and (4aS,8aS)-decahydroisoquinoline : This pair of enantiomers constitutes the trans-isomer.

The specific stereochemistry is crucial for the interaction with biological targets and is a key consideration in drug design and development.[1]

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of this compound isomers is a critical step in exploring their structure-activity relationships (SAR). The primary route to this compound involves the hydrogenation of isoquinoline (B145761) or its partially hydrogenated derivatives.[2] The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions.

A general workflow for the synthesis and separation of this compound stereoisomers is presented below.

G General Workflow for this compound Stereoisomer Synthesis and Analysis cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization Start Isoquinoline Hydrogenation Catalytic Hydrogenation (e.g., PtO2, Raney Ni, Ru) Start->Hydrogenation Mixture Mixture of cis- and trans-Decahydroisoquinolines Hydrogenation->Mixture Separation Chromatographic Separation (e.g., HPLC, Fractional Crystallization) Mixture->Separation Cis cis-Isomer Separation->Cis Diastereomers Trans trans-Isomer Separation->Trans Diastereomers NMR NMR Spectroscopy (1H, 13C, 2D) Cis->NMR Xray X-ray Crystallography Cis->Xray Trans->NMR Trans->Xray

A generalized workflow for the synthesis and analysis of this compound stereoisomers.
Experimental Protocols

Synthesis of a Mixture of cis- and trans-Decahydroisoquinolines:

A common method for the preparation of decahydroisoquinolines is the catalytic hydrogenation of isoquinoline. The ratio of cis to trans isomers can be influenced by the choice of catalyst and solvent. For instance, hydrogenation of isoquinoline in glacial acetic acid with a platinum catalyst has been reported to yield a mixture of isomers.[2]

  • Procedure: Isoquinoline is dissolved in a suitable solvent, such as glacial acetic acid. A catalyst, for example, platinum oxide or Raney nickel, is added to the solution. The mixture is then subjected to hydrogen gas under pressure and elevated temperature until the theoretical amount of hydrogen is consumed. After filtration of the catalyst, the solvent is removed, and the resulting mixture of cis- and trans-decahydroisoquinolines is obtained. The isomers can then be separated by methods such as fractional crystallization of their salts (e.g., picrates) or by chromatographic techniques.

Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation of diastereomers. Normal-phase chromatography using a silica (B1680970) gel column is often effective.

  • General Protocol: A solution of the mixture of cis- and trans-decahydroisoquinoline derivatives is injected onto a normal-phase HPLC column (e.g., silica gel). A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., isopropanol (B130326) or ethanol) is used for elution. The ratio of the solvents is optimized to achieve baseline separation of the diastereomers. Detection is typically performed using a UV detector. For enantiomeric separation, a chiral stationary phase is required.

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and conformational analysis of this compound stereoisomers.[3][4] The chemical shifts and coupling constants of the bridgehead protons and carbons are particularly informative for distinguishing between cis and trans isomers. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals and to determine the relative stereochemistry.

  • ¹³C NMR Data for cis-Decahydroisoquinoline Conformers: Low-temperature ¹³C NMR studies have shown that cis-decahydroisoquinoline exists in a conformational equilibrium. The major conformer is one in which the nitrogen lone pair occupies an "inside" position.[3]

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[5] By obtaining suitable crystals of a this compound derivative, the precise arrangement of atoms in the crystal lattice can be determined, confirming the cis or trans nature of the ring fusion and the relative and absolute configuration of all stereocenters.

Pharmacological Significance: Targeting Glutamate Receptors

This compound derivatives have emerged as potent and selective antagonists of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] Overactivation of these receptors is implicated in a variety of neurological disorders, making their antagonists promising therapeutic agents. The stereochemistry of the this compound scaffold is a critical determinant of both potency and selectivity for these receptors.

The logical relationship between the stereochemistry of this compound derivatives and their activity as glutamate receptor antagonists can be visualized as follows:

G Stereochemistry-Activity Relationship for this compound-based Glutamate Receptor Antagonists This compound This compound Scaffold Cis cis-Isomer This compound->Cis Trans trans-Isomer This compound->Trans Substituents Substituent Pattern (e.g., at C3 and C6) Cis->Substituents Trans->Substituents NMDA_Antagonist NMDA Receptor Antagonist Substituents->NMDA_Antagonist AMPA_Antagonist AMPA Receptor Antagonist Substituents->AMPA_Antagonist

Logical relationship between stereochemistry and glutamate receptor antagonist activity.
Quantitative Pharmacological Data

The affinity and potency of this compound derivatives at NMDA and AMPA receptors are highly dependent on their stereochemical configuration. The following tables summarize representative quantitative data for specific stereoisomers of substituted this compound-3-carboxylic acids.

Table 1: NMDA Receptor Antagonist Activity of this compound Derivatives [7]

CompoundStereochemistry[³H]CGS19755 Binding IC₅₀ (nM)NMDA-induced Depolarization IC₅₀ (µM)
31a (3S,4aR,6S,8aR)-6-(Phosphonomethyl)55 ± 140.15 ± 0.01
32a (3S,4aR,6S,8aR)-6-((1H-Tetrazol-5-yl)methyl)856 ± 1361.39 ± 0.29

Table 2: AMPA Receptor Antagonist Activity of a this compound Derivative [6]

CompoundStereochemistry[³H]AMPA Binding IC₅₀ (nM)AMPA-induced Depolarization IC₅₀ (µM)
9 (3S,4aR,6R,8aR)-6-(2-(1H-Tetrazol-5-yl)ethyl)1300 ± 2002.9 ± 0.4

Table 3: Kinetic Parameters of NMDA Receptor Antagonists [8]

CompoundStereochemistrykon (10⁶ M⁻¹s⁻¹)koff (s⁻¹)
LY 235959 (3S,4aR,6S,8aR)-6-(Phosphonomethyl)1.10.2

Note: The data presented are for specific substituted derivatives and highlight the influence of stereochemistry on pharmacological activity. The parent this compound scaffold serves as the core structure for these potent antagonists.

Experimental Protocol for Radioligand Binding Assay
  • Objective: To determine the affinity of this compound stereoisomers for NMDA or AMPA receptors.

  • Materials: Rat cortical tissue homogenates, radiolabeled ligand (e.g., [³H]CGS 19755 for NMDA receptors, [³H]AMPA for AMPA receptors), test compounds (this compound isomers), buffer solutions, glass fiber filters, scintillation counter.

  • Procedure:

    • Membrane Preparation: Rat cerebral cortices are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

    • Binding Reaction: The membrane preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound in a buffer solution at a specific temperature for a defined period to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

    • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Conclusion

The stereochemical intricacies of the this compound nucleus are of paramount importance in the field of medicinal chemistry and drug development. The ability to synthesize and characterize stereochemically pure isomers has enabled the discovery of potent and selective modulators of key biological targets, such as the NMDA and AMPA receptors. A thorough understanding of the nomenclature, stereoselective synthesis, and detailed analytical characterization of this compound stereoisomers is essential for researchers and scientists aiming to design and develop novel therapeutics based on this versatile scaffold. The quantitative data and experimental methodologies provided in this guide serve as a valuable resource for professionals in this field.

References

The Decahydroisoquinoline Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The decahydroisoquinoline scaffold, a saturated bicyclic amine, represents a core structural motif in a fascinating class of natural products, primarily found in the defensive skin secretions of poison frogs. These alkaloids, renowned for their potent neurological effects, have captivated chemists and pharmacologists for decades. Their complex stereochemistry and profound biological activity make them not only a rich source for new drug leads but also invaluable tools for probing the function of the nervous system. This technical guide provides an in-depth overview of key natural products containing the this compound core, their biological targets, available quantitative data, and the experimental methodologies used to elucidate their function.

Key Natural Products and Their Biological Activity

The primary sources of this compound-containing natural products are amphibians of the family Dendrobatidae, commonly known as poison dart frogs. These frogs sequester alkaloids from their arthropod diet. The most prominent examples include gephyrotoxin (B1238971) and the pumiliotoxin family of alkaloids.

Gephyrotoxin: A Nicotinic Acetylcholine (B1216132) Receptor Antagonist

First isolated from the skin extracts of the Colombian poison frog Dendrobates histrionicus, gephyrotoxin is a tricyclic alkaloid featuring a this compound core. It acts as a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. By blocking the ion channel pore, gephyrotoxin inhibits the influx of cations that normally occurs upon acetylcholine binding, thereby disrupting nerve impulses.

Pumiliotoxins: Modulators of Voltage-Gated Sodium Channels

The pumiliotoxin (PTX) family represents a diverse group of this compound alkaloids with significant cardiotonic and myotonic activity. Their primary molecular target is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. Pumiliotoxins act as positive modulators of VGSCs, prolonging the open state of the channel and leading to an increased influx of sodium ions. This sustained depolarization can result in convulsions and, at higher doses, cardiac arrest.[1]

One notable member is pumiliotoxin 251D (PTX 251D), which, unlike other pumiliotoxins, has been shown to inhibit both mammalian and insect voltage-gated sodium and potassium channels.[2] The naturally occurring enantiomer, PTX (+)-251D, is significantly more toxic to insects and mice than its unnatural counterpart, PTX (−)-251D.[1] Some species of dendrobatid frogs can metabolize PTX 251D into the more potent allopumiliotoxin (aPTX) 267A through hydroxylation.[2]

Other Decahydroquinoline (B1201275) Alkaloids

Besides gephyrotoxin and pumiliotoxins, other decahydroquinoline alkaloids such as cis-195A and cis-211A have been isolated from poison frogs. These compounds also exhibit activity at nicotinic acetylcholine receptors, highlighting the prevalence of this target for the this compound scaffold.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data for key this compound-containing natural products.

CompoundBiological TargetAssay SystemActivity MetricValueReference
Gephyrotoxin Nicotinic Acetylcholine Receptor (nAChR)Frog neuromuscular junctionChannel Lifetime Decrease~40% at 7.5 µM[4]
Pumiliotoxin (+)-251D -Mice (in vivo)ToxicityConvulsions at 10 mg/kg[1]
Allopumiliotoxin (+)-267A -Mice (in vivo)Toxicity~5-fold more toxic than (+)-251D[5]
Pumiliotoxin 251D hKv1.3 Potassium ChannelXenopus oocytesIC5010.8 ± 0.5 µM[2]

Table 1: Quantitative biological data for natural products containing the this compound scaffold.

Signaling Pathways

The biological effects of this compound alkaloids are initiated by their interaction with ion channels, which in turn triggers downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Gephyrotoxin, by blocking nAChRs, prevents the initial influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon acetylcholine binding. This directly inhibits the depolarization of the postsynaptic membrane. The downstream consequences of nAChR activation, which are blocked by gephyrotoxin, include:

  • Calcium-Mediated Signaling: Influx of Ca²⁺ through nAChRs can activate a host of intracellular signaling pathways, including those involving calmodulin, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways are integral to processes like synaptic plasticity and cell survival.

  • PI3K/Akt Pathway: Activation of nAChRs has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in promoting cell survival and proliferation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt ACh Acetylcholine ACh->nAChR Activates Gephyrotoxin Gephyrotoxin Gephyrotoxin->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling (Calmodulin, PKC, MAPK) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (Synaptic Transmission, Survival) Ca_Signaling->Cellular_Response PI3K_Akt->Cellular_Response VGSC_Signaling cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Na_Influx Prolonged Na⁺ Influx VGSC->Na_Influx Depolarization_init Initial Depolarization Depolarization_init->VGSC Opens Pumiliotoxin Pumiliotoxin Pumiliotoxin->VGSC Modulates Sustained_Depolarization Sustained Depolarization Na_Influx->Sustained_Depolarization PLC_Activation Phospholipase C Activation Sustained_Depolarization->PLC_Activation PI_Breakdown Phosphoinositide Breakdown PLC_Activation->PI_Breakdown Second_Messengers IP₃ and DAG Production PI_Breakdown->Second_Messengers Cellular_Response Cellular Response (Muscle Contraction, etc.) Second_Messengers->Cellular_Response Isolation_Workflow Start Frog Skin Secretions Extraction Methanol Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Chromatographic Separation (TLC, Column, HPLC) Partitioning->Chromatography Purified_Alkaloid Purified Alkaloid Chromatography->Purified_Alkaloid Structure_Elucidation Structure Elucidation (MS, NMR, X-ray) Purified_Alkaloid->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

References

The Decahydroisoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline moiety is a saturated bicyclic heterocyclic system that serves as a vital structural motif in a multitude of natural products and synthetic compounds of significant pharmacological interest. Its rigid, three-dimensional architecture provides a versatile scaffold for the development of novel therapeutic agents, offering precise stereochemical control and the ability to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, chemical properties, and applications in drug discovery, with a focus on experimental details and data-driven insights.

Introduction to the this compound Core

This compound is the fully hydrogenated derivative of isoquinoline (B145761), a bicyclic aromatic heterocycle. The saturation of the aromatic system introduces multiple stereocenters, leading to a rich stereoisomeric landscape. The two rings can be fused in either a cis or trans configuration, and the substituents on the ring system can adopt various spatial orientations. This stereochemical diversity is a key factor in the wide range of biological activities exhibited by this compound-containing molecules.[1]

The this compound core is found in a variety of naturally occurring alkaloids, some of which are sourced from amphibian skin, and has been incorporated into several pharmaceutical drugs.[1] Its utility in medicinal chemistry is underscored by its presence in compounds developed for diverse therapeutic areas, including antiviral medications for HIV/AIDS and agents targeting the central nervous system.[1][2]

Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the reduction of isoquinoline or its partially saturated derivatives. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents on the bicyclic system.

General Synthetic Workflow

A common and straightforward method to access the this compound scaffold is through the complete hydrogenation of isoquinoline or tetrahydroisoquinoline.[1] This transformation is typically achieved using heterogeneous catalysis.

General Synthesis of this compound Isoquinoline Isoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline Isoquinoline->Tetrahydroisoquinoline Partial Hydrogenation This compound This compound Tetrahydroisoquinoline->this compound Full Hydrogenation

Caption: General synthetic route to the this compound core.

Key Synthetic Methodologies

Two classical and widely employed methods for the initial construction of the isoquinoline ring system, which can then be further reduced, are the Pictet-Spengler and Bischler-Napieralski reactions.

1. Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[3][4][5] This method is particularly valuable for its ability to generate stereocenters with a high degree of control.

2. Bischler-Napieralski Reaction: This reaction facilitates the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline.[2][6][7][8][9] Subsequent reduction of the imine bond affords the corresponding tetrahydroisoquinoline.

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 1-substituted tetrahydroisoquinolines, which are key precursors to this compound derivatives.

Materials:

  • β-Arylethylamine (e.g., phenethylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the β-arylethylamine (1.0 eq) in dichloromethane (0.1 M), add the aldehyde (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-substituted tetrahydroisoquinoline.

Protocol 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction and Subsequent Reduction

This protocol outlines the synthesis of a tetrahydroisoquinoline from a β-phenylethylamide.

Materials:

Procedure:

  • Cyclization (Bischler-Napieralski): To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in anhydrous toluene (0.2 M), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide (B78521) solution to pH > 10 and extract with toluene or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol (0.1 M) and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired tetrahydroisoquinoline.[2]

Applications in Drug Discovery and Biological Activity

Derivatives of the this compound core have shown a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of tetrahydroisoquinoline derivatives, which serve as valuable precursors and structural analogs for this compound-based drug candidates.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Noscapine (B1679977) AnalogueSKBR-3 (Breast Cancer)~40[10]
Noscapine AnaloguePaclitaxel-resistant SKBR-3~64[10]
NoscapineSKBR-3 (Breast Cancer)~100[10]
Noscapine-Phenylalanine Conjugate4T1 (Mammary Carcinoma)11.2[11]
Noscapine-Tryptophan Conjugate4T1 (Mammary Carcinoma)16.3[11]
Cotarnine-Tryptophan Conjugate4T1 (Mammary Carcinoma)54.5[11]
9'-Bromonoscapine AnalogsVarious Cancer Cell LinesInhibition at 10 µM[12]
Quinoxaline (B1680401) DerivativesMKN 45 (Gastric Adenocarcinoma)0.073[13]
Pyrazolo[4,3-f]quinoline DerivativesVarious Cancer Cell Lines< 8[14]
Tetrahydroisoquinoline DerivativesHuman Oral Squamous CarcinomaHigh Tumor-Specificity[15]
Synthetic DerivativesMCF-7, MDA-MB-231, T-47D (Breast Cancer)4.6 - 21.5[16]
Mechanism of Action: G2/M Cell Cycle Arrest

One of the key mechanisms by which certain this compound analogs exert their anticancer effects is through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[17][18][19][20] Microtubules are essential components of the mitotic spindle, and their proper function is critical for chromosome segregation during cell division.

G2_M_Arrest_Pathway cluster_0 This compound Derivative cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Control cluster_3 Apoptosis Compound This compound Derivative Tubulin Tubulin Compound->Tubulin Binds to Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle_Checkpoint Spindle Assembly Checkpoint Microtubule->Spindle_Checkpoint Disruption of Dynamics CyclinB_CDK1 Cyclin B / CDK1 (MPF) G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Mitotic Entry Apoptosis Apoptosis G2_Phase->Apoptosis Prolonged Arrest Leads to Spindle_Checkpoint->CyclinB_CDK1 Inhibits Activation Spindle_Checkpoint->G2_Phase G2/M Arrest

Caption: Signaling pathway of G2/M cell cycle arrest induced by microtubule-targeting this compound derivatives.

By binding to tubulin, these compounds can either inhibit its polymerization into microtubules or stabilize the microtubules, preventing their necessary depolymerization. This disruption activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aneuploidy. Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade, leading to programmed cell death.

Mechanism of Action: Modulation of P-Glycoprotein (P-gp)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[21][22] P-gp is an ATP-dependent transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Certain tetrahydroisoquinoline derivatives have been shown to modulate P-gp activity, offering a potential strategy to overcome MDR.[23][24]

P_gp_Modulation cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Pgp Binds to ATP ATP ATP->Pgp Binds to Drug_out->Drug_in Diffusion THIQ_modulator Tetrahydroisoquinoline Modulator THIQ_modulator->Pgp Inhibits

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition by tetrahydroisoquinoline modulators.

These modulators can act as competitive or non-competitive inhibitors of P-gp, preventing the binding and/or transport of chemotherapeutic agents. By blocking the efflux pump, these compounds can restore the intracellular concentration of anticancer drugs, thereby resensitizing resistant cancer cells to treatment.

Conclusion

The this compound core represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its rich stereochemistry and rigid conformational properties provide an excellent platform for the design of potent and selective modulators of various biological targets. The synthetic methodologies outlined in this guide, particularly the Pictet-Spengler and Bischler-Napieralski reactions followed by full reduction, offer robust and adaptable routes to a wide range of this compound derivatives. The demonstrated anticancer activities, coupled with mechanisms of action that address key challenges in oncology such as multidrug resistance, highlight the significant therapeutic potential of this chemical class. Further exploration of the structure-activity relationships and optimization of lead compounds based on the this compound core are poised to yield novel and effective therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Conformations of cis- and trans-Decahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decahydroisoquinoline, a saturated bicyclic heterocyclic amine, is a foundational structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] The stereochemistry of the ring fusion dictates the existence of cis- and trans-diastereomers, each with a unique and complex conformational landscape that profoundly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-decahydroisoquinoline (B1314993), detailing their synthesis, thermodynamic parameters, and the experimental and computational methodologies employed in their characterization. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to this compound Stereoisomers

The this compound scaffold consists of a fused piperidine (B6355638) and cyclohexane (B81311) ring. The fusion of these two rings can occur in two distinct diastereomeric forms: cis-decahydroisoquinoline, where the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule, and trans-decahydroisoquinoline, where they are on opposite sides.[2] This seemingly subtle difference in stereochemistry leads to significant variations in the three-dimensional shape, rigidity, and energetic properties of the molecules.

The trans isomer is generally considered to be more rigid and thermodynamically stable than the cis isomer, a characteristic that is analogous to the well-studied decalin ring system.[3] The this compound core is a key structural component in a variety of pharmacologically active compounds, including antiviral agents like saquinavir (B1662171) and nelfinavir, as well as various central nervous system agents.[1][4] A thorough understanding of the conformational behavior of this scaffold is therefore crucial for the rational design of novel therapeutics.

Conformational Analysis of cis-Decahydroisoquinoline

The cis-fused ring system of this compound is conformationally mobile and exists as an equilibrium between two interconverting chair-chair conformations. This ring inversion process is rapid at room temperature on the human timescale, but slow on the NMR timescale at lower temperatures.[5]

The two primary chair conformations of cis-decahydroisoquinoline are often referred to as the "in" and "out" conformers, or Type 1 and Type 2, respectively. The key distinction between these two conformers is the orientation of the nitrogen's lone pair of electrons. In the "in" (Type 1) conformation, the lone pair is directed towards the interior of the bicyclic system, while in the "out" (Type 2) conformation, it points away from the ring system.[5]

Studies utilizing 13C NMR spectroscopy at low temperatures have demonstrated that the conformational equilibrium favors the Type 1 conformation, where the nitrogen lone pair occupies the 'inside' position.[5] This preference is attributed to a combination of steric and electronic factors.

Thermodynamic Parameters of cis-Decahydroisoquinoline Conformational Equilibrium

The conformational equilibrium between the two chair forms of cis-decahydroisoquinoline has been investigated, and the following thermodynamic parameters have been reported.

ParameterValueConditionsReference
ΔG°0.37 kcal/mol215 K[5]
Favored ConformerType 1 ("in")-[5]
Population of Favored Conformer~70%215 K[5]

The equilibrium can be influenced by N-substitution. Alkyl groups on the nitrogen atom can shift the equilibrium, and the extent of this shift is dependent on the steric bulk and electronic properties of the substituent.[6]

Conformational Analysis of trans-Decahydroisoquinoline

In contrast to the cis isomer, the trans-fused this compound is a conformationally rigid molecule. The two chair conformations are "locked" and cannot interconvert without breaking covalent bonds.[3] This rigidity is a consequence of the trans-fusion of the two rings, which prevents the concerted ring flipping observed in the cis isomer.

The trans-decahydroisoquinoline molecule exists predominantly in a single, stable chair-chair conformation. This conformational rigidity has significant implications for the design of drug molecules, as it provides a more defined and predictable three-dimensional structure for interaction with biological targets.

Conformational Energy of trans-Decahydroisoquinoline

While it is widely accepted that the trans isomer is more stable than the cis isomer, specific experimental thermodynamic data for the parent trans-decahydroisoquinoline is scarce in the literature. Computational studies on analogous systems, such as decalin, have shown that the trans isomer is more stable by approximately 2.7 kcal/mol.[7] This increased stability is attributed to the absence of the gauche-butane interactions that are present in the cis isomer.[3]

ParameterQualitative DescriptionAnalogous System Data (Decalin)Reference
Relative StabilityMore stable than the cis isomer~2.7 kcal/mol more stable[7]
Conformational FlexibilityConformationally "locked"Rigid[3]

Note: The quantitative energy values for trans-decahydroisoquinoline are based on computational studies of analogous carbocyclic systems due to a lack of direct experimental data in the reviewed literature.

Experimental Protocols

Synthesis of cis- and trans-Decahydroisoquinoline

A common method for the synthesis of a mixture of cis- and trans-decahydroisoquinolines is the catalytic hydrogenation of isoquinoline (B145761). The ratio of the two isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

Protocol: Catalytic Hydrogenation of Isoquinoline

  • Reaction Setup: In a high-pressure autoclave, dissolve isoquinoline (1 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 3-4 atm) and heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., 20% NaOH solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Separation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of cis- and trans-decahydroisoquinolines. The isomers can be separated by fractional distillation or by selective crystallization of their salts (e.g., picrates).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound isomers. 1H and 13C NMR, along with two-dimensional techniques like COSY and NOESY, can provide detailed information about the stereochemistry and conformational preferences.

Protocol: NMR Analysis of this compound Isomers

  • Sample Preparation: Prepare a solution of the purified this compound isomer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, MeOD, or DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Analyze the chemical shifts, coupling constants (3JHH), and multiplicity of the signals. In the trans isomer, the bridgehead protons will typically show large diaxial couplings. In the cis isomer, the coupling constants will be an average of the two rapidly interconverting chair conformations at room temperature.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • The number of signals will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms are sensitive to their local environment and can help distinguish between isomers.

  • Variable Temperature (VT) NMR (for cis isomer):

    • Acquire a series of 13C or 1H NMR spectra at different temperatures, typically ranging from room temperature down to the freezing point of the solvent.

    • As the temperature is lowered, the rate of ring inversion in the cis isomer will decrease. At a sufficiently low temperature (the coalescence temperature), the signals for the two chair conformers will broaden and then resolve into separate sets of signals.

    • From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. The relative integration of the signals at low temperatures allows for the determination of the equilibrium constant and ΔG°.

  • 2D NMR Spectroscopy (COSY and NOESY):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks and confirm assignments.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. For the trans isomer, strong NOEs between axial protons on the same face of the ring system can confirm the stereochemistry. For the cis isomer, NOE data can help to assign the protons in each of the chair conformations at low temperature.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule, including its conformation and stereochemistry.

Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

  • Crystal Growth:

    • Grow single crystals of a suitable this compound derivative (often a salt, such as a hydrochloride or picrate, to promote crystallization).

    • Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.[8]

  • Crystal Mounting:

    • Select a high-quality single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a suitable goniometer head.

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the overall conformation of the molecule in the solid state.

Visualizations

Conformational Equilibrium of cis-Decahydroisoquinoline

cis_Decahydroisoquinoline_Conformational_Equilibrium cluster_conformer1 Type 1 ('in' Conformer) ~70% at 215 K cluster_conformer2 Type 2 ('out' Conformer) ~30% at 215 K C1 C2 C1->C2 Ring Inversion C2->C1 ΔG° = 0.37 kcal/mol Conformational_Analysis_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Conformational Analysis cluster_output Data Interpretation start Isoquinoline hydrogenation Catalytic Hydrogenation start->hydrogenation mixture Mixture of cis and trans Isomers hydrogenation->mixture separation Separation (e.g., Fractional Distillation) mixture->separation cis_isomer Pure cis-Decahydroisoquinoline separation->cis_isomer trans_isomer Pure trans-Decahydroisoquinoline separation->trans_isomer nmr NMR Spectroscopy (1H, 13C, VT-NMR, 2D NMR) cis_isomer->nmr Determine conformational equilibrium and kinetics xray Single-Crystal X-ray Diffraction cis_isomer->xray Solid-state conformation comp Computational Modeling cis_isomer->comp Calculate relative conformer energies trans_isomer->nmr Confirm rigid conformation trans_isomer->xray Precise 3D structure trans_isomer->comp Calculate stability thermo_data Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) nmr->thermo_data structure_data 3D Structural Information (Bond lengths, angles, etc.) xray->structure_data comp->thermo_data

References

Spectroscopic Profile of Decahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for decahydroisoquinoline, a saturated heterocyclic amine of significant interest in medicinal chemistry and drug development. This compound exists as two primary stereoisomers, cis and trans, which exhibit distinct spectroscopic properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, along with detailed experimental protocols to aid in their characterization.

Spectroscopic Data Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps to elucidate its structure and purity. This process begins with sample preparation, followed by data acquisition using various spectroscopic techniques, and concludes with data analysis and interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Prep Prepare Sample (dissolve in deuterated solvent for NMR, prepare thin film for IR, etc.) NMR 1H & 13C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR MS Mass Spectrometry (MS) Prep->MS Analyze_NMR Analyze Chemical Shifts, Coupling Constants, & 2D Correlations NMR->Analyze_NMR Analyze_IR Identify Functional Group Vibrational Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS->Analyze_MS Structure Combine Spectroscopic Data to Confirm Structure & Stereochemistry Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H and ¹³C NMR Data for cis-Decahydroisoquinoline

The following data is adapted from the study by Booth and Bailey (1979) conducted in a mixture of CFCl₃, CDCl₃, and CH₂Cl₂ at low temperature.

Table 1: ¹H and ¹³C NMR Chemical Shifts for cis-Decahydroisoquinoline

Atom Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
C-146.5-
C-346.5-
C-426.3-
C-526.3-
C-620.5-
C-720.5-
C-830.2-
C-4a57.0-
C-8a57.0-
N-H-1.5 (broad)
Other CH₂/CH-1.0 - 3.0 (multiplets)

Note: Specific proton assignments were not fully detailed in the cited literature.

¹H and ¹³C NMR Data for trans-Decahydroisoquinoline

Detailed experimental ¹H and ¹³C NMR data for the trans isomer of this compound is not as readily available in the reviewed literature. Researchers are encouraged to acquire this data experimentally for comparative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H Stretch (secondary amine)
2850 - 2960StrongC-H Stretch (alkane)
1440 - 1470MediumC-H Bend (alkane)
~1130MediumC-N Stretch

Note: This is a generalized representation. The exact peak positions and intensities may vary between the cis and trans isomers and with the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₇N), the nominal molecular weight is 139 g/mol .

Table 3: Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
139[M]⁺ (Molecular Ion)
138[M-H]⁺
96[C₆H₁₀N]⁺
82[C₅H₈N]⁺
44[C₂H₆N]⁺

Note: The fragmentation pattern can vary depending on the ionization technique and energy. The listed fragments are common in electron ionization (EI) mass spectra.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample for ¹³C NMR or 1-5 mg for ¹H NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Vortex the mixture until the sample is fully dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Data Acquisition (General Parameters):

  • Instrument: 300 MHz (or higher) NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

Procedure:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • After the measurement is complete, clean the ATR crystal thoroughly with a solvent-dampened cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For unambiguous structure and stereochemistry determination, it is recommended to use a combination of these techniques, including 2D NMR experiments (e.g., COSY, HSQC, HMBC), and to compare the obtained data with that of authenticated reference standards.

Unveiling the Three-Dimensional Architecture of Decahydroisoquinoline: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic analysis of the decahydroisoquinoline core, a saturated bicyclic amine that is a key structural motif in a wide array of pharmacologically active compounds. Due to the limited availability of public crystallographic data for the unsubstituted this compound, this paper will utilize data from its closely related precursor, tetrahydroisoquinoline, to illustrate the principles and methodologies of crystal structure determination. This document offers a comprehensive overview of the experimental protocols, data presentation, and the biological context of these important heterocyclic compounds.

Introduction to this compound and its Significance

This compound is the fully saturated derivative of isoquinoline (B145761), possessing a cyclohexane (B81311) ring fused to a piperidine (B6355638) ring. This structure allows for multiple stereoisomers, with the cis and trans fusion of the rings being a primary determinant of its three-dimensional conformation and, consequently, its biological activity. The this compound scaffold is found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad range of biological effects, including acting as receptor antagonists and enzyme inhibitors. A thorough understanding of the crystal structure of this compound derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design, enabling the optimization of lead compounds.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and data collection and refinement.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through the hydrogenation of isoquinoline or tetrahydroisoquinoline precursors. The specific synthetic route will depend on the desired substitution patterns on the ring system.

Crystallization Protocol:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) is typically performed.

  • Slow Evaporation: A common and effective method for crystallization involves dissolving the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffraction data are collected by a detector as a series of reflections at different crystal orientations.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are then determined using direct methods or Patterson methods, leading to an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

The following diagram illustrates the general workflow for crystal structure determination:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Solution Structure Solution Xray->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Experimental workflow for crystal structure determination.

Quantitative Crystal Structure Data

Table 1: Crystal Data and Structure Refinement for a Representative Tetrahydroisoquinoline Derivative.

ParameterValue
Empirical formulaC₁₂H₁₇NO₃
Formula weight223.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.123(4) Å, α = 90°
b = 12.456(8) Å, β = 90°
c = 15.123(9) Å, γ = 90°
Volume1154.1(12) ų
Z4
Density (calculated)1.285 Mg/m³
Absorption coefficient0.093 mm⁻¹
F(000)480
Crystal size0.40 x 0.20 x 0.10 mm³
Theta range for data collection2.45 to 25.00°
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1128
R indices (all data)R1 = 0.0578, wR2 = 0.1234

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Tetrahydroisoquinoline Derivative.

BondLength (Å)AngleDegrees (°)
C1-N21.482(3)C1-N2-C3111.5(2)
N2-C31.475(3)N2-C3-C4110.2(2)
C3-C41.521(4)C3-C4-C4a112.1(2)
C4-C4a1.515(3)C4-C4a-C8a110.9(2)
C4a-C8a1.398(3)C4a-C8a-N2110.1(2)
C8a-N21.471(3)C8a-N2-C1112.3(2)

Biological Context and Signaling Pathways

Derivatives of the isoquinoline framework have been shown to interact with various biological targets. For instance, certain tetrahydroisoquinoline-based aldoximes have been reported to induce mitochondria-mediated apoptosis in human cells through the activation of the ERK1/2 and p38-MAPK signaling pathways.[1] This highlights the importance of understanding the three-dimensional structure of these compounds for elucidating their mechanism of action at the molecular level.

The following diagram illustrates the signaling pathway modulated by these tetrahydroisoquinoline derivatives:

G cluster_0 Cellular Response to Tetrahydroisoquinoline Derivative THIQ Tetrahydroisoquinoline Derivative MAPK_p ERK1/2 and p38-MAPK Signaling THIQ->MAPK_p stimulates Mitochondria Mitochondrial Activation MAPK_p->Mitochondria activates Casp9 Caspase-9 Activation Mitochondria->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

ERK1/2 and p38-MAPK signaling pathway.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. This knowledge is crucial for understanding their biological activities and for the development of new therapeutic agents. While a comprehensive public database of the crystal structure of the parent this compound is currently lacking, the methodologies and data presented for the related tetrahydroisoquinoline framework serve as a robust guide for researchers in the field. Future work should focus on obtaining and depositing the crystal structure of the unsubstituted this compound to further enrich our understanding of this important chemical entity.

References

Thermodynamic stability of Decahydroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of Decahydroisoquinoline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated bicyclic heterocyclic amine that constitutes the core scaffold of numerous natural products and synthetic compounds with significant biological activity. Its structure consists of a fused piperidine (B6355638) and cyclohexane (B81311) ring. This framework can exist as two primary diastereomers: cis-decahydroisoquinoline and trans-decahydroisoquinoline, arising from the stereochemistry at the ring junction (C-4a and C-8a). The therapeutic efficacy and pharmacological profile of this compound-based drugs are often intrinsically linked to the specific stereoisomer used, making a thorough understanding of their relative thermodynamic stabilities a critical aspect of rational drug design and synthesis.

The cis and trans isomers exhibit distinct three-dimensional shapes, which dictate how they interact with biological targets. The trans isomer is generally more rigid, while the cis isomer possesses greater conformational flexibility. These differences in stability and conformation influence properties such as binding affinity, solubility, and metabolic fate. This guide provides a comprehensive overview of the thermodynamic principles governing the stability of this compound isomers, presents quantitative data from computational and experimental studies, and details the protocols used to determine these properties.

Foundational Principles of Thermodynamic Stability

The relative thermodynamic stability of this compound isomers is primarily governed by the principles of conformational analysis. The most stable conformation of a molecule is the one that minimizes its total internal energy. For decahydroisoquinolines, this involves considering several factors:

  • Ring Conformation: Both the cyclohexane and piperidine rings adopt chair-like conformations to minimize angle and torsional strain.

  • Steric Strain: Unfavorable steric interactions (van der Waals repulsion) between atoms or groups that are not directly bonded can destabilize a conformation. In decahydroisoquinolines, gauche-butane interactions are a significant source of steric strain.

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered conformations in a chair are favored as they minimize this strain.

  • Nitrogen Inversion and Lone Pair Orientation: The nitrogen atom in the piperidine ring undergoes rapid inversion. Its lone pair of electrons is sterically demanding and prefers to occupy an equatorial position to minimize 1,3-diaxial interactions. The energetic preference for an equatorial lone pair is less pronounced than for a methyl group.

The trans-fused isomer is generally considered to be more stable than the cis-fused isomer. This is because the trans configuration results in a more rigid, all-chair conformation with fewer gauche-butane interactions compared to the more flexible cis isomer, which can suffer from significant steric strain in its various conformations.

Quantitative Analysis of Isomer Stability

The relative stabilities of this compound isomers have been investigated through both computational modeling and experimental techniques. The data below summarizes key findings from these studies.

Table 1: Relative Energies of this compound Isomers
Isomer/ConformerMethodRelative Energy (kcal/mol)Reference
trans-DecahydroisoquinolineMMFF0.00Computational Study
cis-Decahydroisoquinoline (N-in)MMFF2.60Computational Study
cis-Decahydroisoquinoline (N-out)MMFF3.10Computational Study
trans-DecahydroisoquinolineB3LYP/6-31G(d)0.00Computational Study
cis-DecahydroisoquinolineB3LYP/6-31G(d)2.7 - 3.5Computational Study
trans vs cisExperimental (Equilibration)~2.6Experimental Study

Note: The N-in and N-out descriptors for the cis isomer refer to the conformation of the piperidine ring relative to the cyclohexane ring.

Table 2: Selected Conformational Parameters
IsomerParameterValueMethod
trans-DecahydroisoquinolineC4-C4a-C8a-C8 Dihedral Angle~180°X-ray Crystallography
cis-DecahydroisoquinolineC4-C4a-C8a-C8 Dihedral Angle~60°NMR Spectroscopy
trans-DecahydroisoquinolineN-Lone Pair OrientationEquatorialComputational Study
cis-DecahydroisoquinolineN-Lone Pair OrientationPredominantly EquatorialComputational Study

Methodologies for Stability Determination

Accurate determination of the thermodynamic stability of this compound isomers relies on a combination of experimental and computational methods.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and relative populations of conformers in solution.

Objective: To determine the dominant conformation and relative stability of this compound isomers in a given solvent.

Materials:

  • Synthesized and purified this compound isomers

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (typically 5-10 mg) in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in proton and carbon assignments.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which is crucial for stereochemical assignments.

  • Data Analysis:

    • Chemical Shifts: Analyze the chemical shifts of the protons. Protons in an axial position are typically shielded (appear at a lower ppm) compared to those in an equatorial position.

    • Coupling Constants (J-values): Measure the coupling constants between vicinal protons. Large coupling constants (typically 8-12 Hz) are indicative of a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial relationships. This is based on the Karplus equation.

    • Integration: For a mixture of isomers at equilibrium, the relative ratio can be determined by integrating the signals corresponding to unique protons of each isomer.

    • NOE Correlations: The presence of NOE cross-peaks between specific protons (e.g., between axial protons on the same side of a ring) provides definitive proof of their spatial proximity and helps to confirm the overall conformation.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a means to calculate the relative energies of different isomers and conformers with high accuracy.

Objective: To compute the relative electronic energies of the cis and trans isomers of this compound.

Software:

  • A quantum chemistry software package (e.g., Gaussian, Spartan, ORCA)

  • A molecular visualization tool (e.g., GaussView, Avogadro)

Procedure:

  • Structure Building: Construct the 3D structures of the cis and trans this compound isomers using a molecular builder. Ensure the initial structures represent plausible chair conformations.

  • Conformational Search (Optional but Recommended): For the flexible cis isomer, perform a systematic conformational search using a lower-level theory (e.g., molecular mechanics with the MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization:

    • For each isomer/conformer, perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP functional with the 6-31G(d) basis set). This process finds the lowest energy structure for that specific electronic configuration.

    • The optimization should be run until the forces on the atoms and the displacement of atoms between steps fall below a defined convergence threshold.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Analysis:

    • Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for each optimized isomer.

    • Calculate the relative energy of the cis isomer with respect to the trans isomer (ΔE = E_cis - E_trans). A positive value indicates that the cis isomer is less stable.

Visual Representations

Conformational Equilibrium of this compound

G trans trans-Decahydroisoquinoline (Rigid, all-chair) cis_a cis-Conformer A trans->cis_a Isomerization (Higher Energy Barrier) low_E Lower Energy (More Stable) cis_b cis-Conformer B cis_a->cis_b Ring Inversion high_E Higher Energy (Less Stable)

Caption: Conformational equilibrium between cis and trans this compound isomers.

Workflow for Thermodynamic Stability Assessment

G start Start: Isomer Synthesis and Purification exp_path Experimental Analysis start->exp_path comp_path Computational Analysis start->comp_path nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) exp_path->nmr xray X-ray Crystallography (If crystalline) exp_path->xray build Build 3D Structures (cis and trans) comp_path->build nmr_data Coupling Constants, Chemical Shifts, NOEs nmr->nmr_data analysis Data Correlation and Thermodynamic Stability Conclusion xray->analysis opt_freq Geometry Optimization & Frequency Calculation build->opt_freq comp_data Relative Energies (ΔE, ΔG), Optimized Geometries opt_freq->comp_data nmr_data->analysis comp_data->analysis

Caption: A generalized workflow for the assessment of thermodynamic stability.

Conclusion

The thermodynamic stability of this compound isomers is a fundamental property that has profound implications for their application in medicinal chemistry and materials science. The trans isomer is consistently found to be more stable than the cis isomer by approximately 2.6-3.5 kcal/mol, a consequence of its rigid, low-strain, all-chair conformation. The cis isomer, while less stable, possesses greater conformational flexibility, which can be advantageous for certain biological interactions. A combined approach, utilizing high-field NMR spectroscopy for experimental validation and DFT calculations for energetic insights, provides the most comprehensive understanding of these systems. The protocols and data presented in this guide offer a robust framework for researchers engaged in the design, synthesis, and analysis of novel this compound derivatives.

The Decahydroisoquinoline Core: A Privileged Scaffold in Modern Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline motif, a saturated bicyclic heterocyclic system, represents a cornerstone in the architecture of a diverse array of natural and synthetic compounds. Its rigid, three-dimensional structure provides a versatile scaffold for the development of potent and selective pharmacological agents. This guide offers a comprehensive overview of the this compound core, its prevalence in notable alkaloids, its role in medicinal chemistry, and the experimental methodologies central to its exploration.

Introduction to the this compound Scaffold

This compound is the fully saturated derivative of isoquinoline, possessing the chemical formula C₉H₁₇N. The fusion of the two rings can result in cis and trans diastereomers, each of which can exist as a pair of enantiomers, leading to four possible stereoisomers. This inherent stereochemical complexity allows for fine-tuning of molecular shape and biological activity. The this compound framework is found in a variety of pharmacologically active natural products, particularly alkaloids isolated from amphibian skin, and serves as a key structural component in several commercially successful synthetic drugs.[1]

Notable Alkaloids and Synthetic Derivatives

The this compound core is central to the structure and activity of several important classes of molecules.

  • Amphibian Alkaloids: Found in the skin secretions of poison dart frogs, alkaloids like pumiliotoxin C and gephyrotoxin (B1238971) feature the this compound skeleton.[1] These toxins often exhibit potent neurological activity, interacting with ion channels and receptors.[2][3]

  • HIV Protease Inhibitors: The development of the antiretroviral drugs saquinavir (B1662171) and nelfinavir (B1663628) marked a significant milestone in medicinal chemistry, with both molecules incorporating a this compound moiety. This component plays a crucial role in binding to the active site of the HIV protease enzyme.[4][5]

  • NMDA Receptor Antagonists: Synthetic derivatives of this compound have been extensively explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] These compounds are of interest for their potential as neuroprotective agents in various central nervous system disorders.

Quantitative Biological Data

The biological activity of this compound-containing compounds varies widely depending on their substitution patterns and stereochemistry. The following tables summarize key quantitative data for representative examples.

Compound/DrugTargetAssay TypeValueUnitsReference
Saquinavir HIV-1 ProteaseAntiviral Activity (IC₅₀)1 - 30nM[7]
HIV-1 (Clades A-H)Antiviral Activity (IC₅₀)0.9 - 2.5nM[7]
HIV-2Antiviral Activity (IC₅₀)0.25 - 14.6nM[7]
Nelfinavir HIV ProteaseAntiviral Activity (ED₅₀)14nM[4]
Streptolysin S ProductionInhibition (IC₅₀)6µM[8]
Compound 31a NMDA Receptor[³H]CGS19755 Binding (IC₅₀)55 ± 14nM[6]
NMDA-induced ResponseAntagonism (IC₅₀)0.15 ± 0.01µM[6]
NMDA-induced Lethality (mice)Minimum Effective Dose (MED)1.25mg/kg (i.p.)[6]
Compound 32a NMDA Receptor[³H]CGS19755 Binding (IC₅₀)856 ± 136nM[6]
NMDA-induced ResponseAntagonism (IC₅₀)1.39 ± 0.29µM[6]
NMDA-induced Lethality (mice)Minimum Effective Dose (MED)2.5mg/kg (i.p.)[6]
LY 235959 NMDA ReceptorBinding Kinetics (kₒₙ)1.1 x 10⁶M⁻¹s⁻¹[9]
NMDA ReceptorBinding Kinetics (kₒբբ)0.2s⁻¹[9]

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound derivatives. The following sections provide illustrative protocols for the total synthesis of a natural alkaloid and a common bioassay.

Total Synthesis of (-)-Gephyrotoxin (Illustrative Steps)

The total synthesis of gephyrotoxin has been achieved via multiple routes. A concise approach reported by Smith and coworkers highlights a key cascade reaction.[1][10]

Objective: To synthesize the tricyclic core of (-)-gephyrotoxin.

Key Steps:

  • Preparation of the Cascade Precursor:

    • Starting from L-pyroglutaminol, protect the oxygen and nitrogen atoms with TBS and Boc groups, respectively.

    • Introduce a cyclopentene-containing fragment via a Grignard reaction.

    • Perform ozonolysis to open the cyclopentene (B43876) ring, generating a ketone and a terminal aldehyde.

    • Utilize a Wittig reaction on the aldehyde to install an α,β-unsaturated ketone, yielding the linear precursor for the cascade reaction.[10]

  • Intramolecular Enamine/Michael Cascade Reaction:

    • Treat the linear precursor with trifluoroacetic acid (TFA) in dichloromethane (B109758) to remove the Boc protecting group.

    • Warming the reaction mixture triggers a spontaneous cascade. The deprotected secondary amine forms an enamine with one ketone, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone.

    • This key step forms two rings and two stereocenters, creating a tricyclic iminium cation intermediate.[1][10]

  • Diastereoselective Reduction:

  • Side Chain Elaboration and Final Product Formation:

    • Perform a Swern oxidation of the primary alcohol to an aldehyde, followed by another Wittig reaction to extend the side chain.

    • Convert the methyl ketone on the other side chain into an alkyne via an enol phosphate (B84403) intermediate.

    • Execute a hydrometalation/cross-coupling reaction to attach the final protected iodoalkyne fragment.

    • Final deprotection yields (-)-gephyrotoxin.[10]

NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using a radiolabeled antagonist.[6][11]

Objective: To measure the IC₅₀ value of a test compound at the NMDA receptor.

Materials:

  • Crude synaptic membranes from rat brain (or other appropriate tissue).

  • [³H]CGS 19755 (radioligand).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Test compounds (e.g., synthetic this compound derivatives).

  • Non-specific binding control (e.g., L-glutamate, 1 mM).

  • Scintillation fluid and vials.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare crude synaptic membranes through differential centrifugation. Treat membranes with a detergent like Triton X-100 to remove endogenous glutamate.[11]

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]CGS 19755 (at a concentration near its Kₑ value, e.g., 10-25 nM), and varying concentrations of the test compound.[11]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[12]

Visualizing Pathways and Workflows

Mechanism of Action of Pumiliotoxins

Pumiliotoxins exert their effects primarily by acting as positive modulators of voltage-gated sodium channels (VGSCs), which enhances cardiac muscle contraction.[13] This mechanism is distinct from that of other toxins that may block the channel pore.

pumiliotoxin_mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Opens VGSC_open->VGSC_closed Inactivates (Slower) Na_ion Na+ Influx VGSC_open->Na_ion Allows PTX Pumiliotoxin PTX->VGSC_closed Binds to channel PTX->VGSC_open Prolongs open state Contraction Muscle Contraction Na_ion->Contraction Triggers Depolarization Depolarization Depolarization->VGSC_closed Activates

Caption: Pumiliotoxin modulates Voltage-Gated Sodium Channels (VGSCs).

Gephyrotoxin's Action on Nicotinic Acetylcholine (B1216132) Receptors

Gephyrotoxin acts as a non-competitive antagonist at the nicotinic acetylcholine receptor (nAChR), blocking the ion channel primarily when it is in the open conformation.[2]

gephyrotoxin_mechanism cluster_synapse Neuromuscular Junction cluster_postsynaptic ACh Acetylcholine (ACh) nAChR nAChR (Closed) ACh->nAChR Binds nAChR_Open nAChR (Open Channel) nAChR->nAChR_Open Channel Opens Ion_Flow No Ion Flow nAChR->Ion_Flow Leads to nAChR_Blocked nAChR (Blocked) nAChR_Open->nAChR_Blocked Reduced_Flow Reduced Ion Flow nAChR_Blocked->Reduced_Flow Leads to GTX Gephyrotoxin GTX->nAChR_Open Blocks open channel

Caption: Gephyrotoxin blocks the open channel of the nAChR.

Generalized Workflow for Natural Product Drug Discovery

The path from a natural source to a potential drug candidate is a multi-step process involving extraction, isolation, characterization, and rigorous testing.[14]

natural_product_workflow NP_Source Natural Product Source (e.g., Amphibian Skin) Extraction Crude Extraction NP_Source->Extraction Fractionation Fractionation & Bioassay-Guided Isolation Extraction->Fractionation Pure_Compound Pure Compound (e.g., this compound Alkaloid) Fractionation->Pure_Compound Structure_Elucid Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucid Biological_Screen Primary Biological Screening (In Vitro) Pure_Compound->Biological_Screen SAR SAR Studies & Lead Optimization Structure_Elucid->SAR Lead_ID Lead Compound Identification Biological_Screen->Lead_ID Lead_ID->SAR Preclinical Preclinical Studies (In Vivo Models) SAR->Preclinical

Caption: General workflow for discovering drugs from natural sources.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable and "privileged" structure in alkaloid chemistry and drug discovery. Its conformational rigidity and stereochemical richness provide an ideal starting point for designing molecules that can interact with complex biological targets with high affinity and specificity. Future research will likely focus on developing novel synthetic methodologies to access diverse stereoisomers and derivatives, exploring new biological targets for this scaffold, and leveraging computational tools to predict and optimize the pharmacological properties of new this compound-based compounds. The continued study of this core structure promises to yield new therapeutic agents for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Decahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydroisoquinolines are a pivotal class of saturated bicyclic nitrogen-containing heterocycles. Their rigid three-dimensional structure makes them valuable scaffolds in medicinal chemistry and drug discovery. Numerous natural products, such as the neurotoxic amphibian alkaloids pumiliotoxin C and gephyrotoxin, feature a decahydroisoquinoline core. Furthermore, this structural motif is present in several synthetic pharmaceutical agents, highlighting its importance as a pharmacophore. The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds for pharmacological evaluation.

This document provides an overview of key stereoselective strategies for the synthesis of this compound derivatives, complete with detailed experimental protocols for selected methods and a summary of their efficiencies.

Stereoselective Synthetic Strategies

The stereoselective construction of the this compound framework can be broadly categorized into three main approaches:

  • Asymmetric Catalysis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms or modifies the heterocyclic ring system. A prominent example is the asymmetric hydrogenation of a dihydroisoquinoline precursor.

  • Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is removed.

  • Substrate-Controlled Diastereoselective Synthesis: This method relies on the existing stereocenters in a substrate to influence the stereochemistry of subsequent reactions, such as diastereoselective cyclization or reduction steps.

The following sections will delve into specific examples of these strategies, presenting key data in a comparative format.

Asymmetric Hydrogenation of Dihydroisoquinolines

Asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is a powerful and atom-economical method for accessing chiral 1-substituted-tetrahydroisoquinolines, which can be further reduced to decahydroisoquinolines. The choice of chiral ligand for the metal catalyst (typically Iridium or Rhodium) is critical for achieving high enantioselectivity.

G

Substrate (1-Aryl-3,4-dihydroisoquinoline)Catalyst SystemProductYield (%)ee (%)Reference
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (B161387)[Ir(COD)Cl]₂ / (S)-MeO-Biphep(S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline>9995[1]
1-(4-Nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / tetraMe-BITIOP(S)-1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline9994[1]
1-(2-Nitrophenyl)-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / Diophep(S)-1-(2-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline9976[1]
1-Methyl-3,4-dihydroisoquinolineIr-Segphos activated by BnOCOCl(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline8776[2]
Diastereoselective Synthesis via Knoevenagel Condensation and Cyclization

This strategy involves the construction of the this compound ring system through a series of diastereoselective reactions, often starting from a chiral building block or creating stereocenters in a controlled manner. A key example is the synthesis of a highly substituted cis-decahydroisoquinoline.[3][4]

G

Starting MaterialKey StepsProductDiastereomeric RatioOverall Yield (%)Reference
[(1R,6S)-6-formyl-2-cyclohexen-1-yl]-carbamic acid phenylmethyl esterKnoevenagel condensation, Intramolecular cyclization, Diastereoselective hydrogenation3,7,8-trisubstituted cis-decahydroquinolineSingle diastereomer45 (over 4 steps)[3]
1,3-CyclohexanedioneFour-component reaction, Diastereoselective hydrogenation(±)-Pumiliotoxin CHigh66[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline[1]

Materials:

  • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-MeO-Biphep (Chiral diphosphine ligand)

  • Toluene (B28343) (anhydrous)

  • N-Bromosuccinimide (NBS)

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the (S)-MeO-Biphep ligand (1.1 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (1 equivalent) and NBS (10 mol%) are dissolved in anhydrous toluene.

  • The substrate solution is then transferred to the autoclave.

  • The catalyst solution is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • The reaction is pressurized to 20 atm with hydrogen and stirred at 20 °C for 12 hours.

  • After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral (S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Synthesis of a cis-Decahydroquinoline Derivative[3]

This protocol outlines the key hydrogenation step for establishing the cis-ring fusion.

Materials:

  • Crude lactam-ester precursor (from Knoevenagel condensation and cyclization)

  • Methanol (B129727) (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • The crude lactam-ester precursor (1 equivalent) is dissolved in methanol in a round-bottom flask.

  • 10% Pd/C (10 mol%) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon (this is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude hydrogenated product as a single diastereomer.

  • This product is typically used in the next step without further purification. The diastereoselectivity is confirmed by NMR analysis of the final product.

Protocol 3: Total Synthesis of ent-cis-195A (A Decahydroquinoline Alkaloid)[6]

This protocol describes the final deprotection and cyclization step.

Materials:

Procedure:

  • To a stirred solution of the starting carbamate (B1207046) (1 equivalent) in chloroform, add sodium iodide (7.8 equivalents) and trimethylsilyl chloride (4.9 equivalents).

  • Heat the resulting mixture to 50 °C for 24 hours.

  • After cooling to room temperature, quench the reaction by adding a solution of 10% Na₂S₂O₃ in saturated NaHCO₃.

  • Extract the aqueous mixture with dichloromethane (10 x 2 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pale yellow oil by column chromatography on silica gel (eluent: MeOH/CH₂Cl₂ = 1/20) to give ent-cis-195A.

Conclusion

The stereoselective synthesis of this compound derivatives is a rich and active area of research, driven by the quest for new therapeutic agents. The methods outlined in this document, including asymmetric catalysis and substrate-controlled diastereoselective reactions, provide powerful tools for accessing these complex molecules with high stereocontrol. The choice of a particular synthetic strategy will depend on the target molecule, the availability of starting materials, and the desired level of stereochemical purity. The provided protocols offer a starting point for researchers to implement these methodologies in their own synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Decahydroisoquinoline via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the synthesis of the decahydroisoquinoline scaffold, a crucial heterocyclic motif in medicinal chemistry and drug development.[1][2] The synthesis leverages the Bischler-Napieralski reaction as the key ring-forming step, followed by subsequent reduction stages to achieve the fully saturated this compound core.

Introduction

The this compound nucleus is a prevalent structural feature in numerous natural products and pharmaceutical agents, including the HIV-1 protease inhibitors saquinavir (B1662171) and nelfinavir.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics. The Bischler-Napieralski reaction offers a robust and classical method for constructing the foundational isoquinoline (B145761) ring system from readily available β-arylethylamides.[3][4] This reaction involves the intramolecular cyclization of these amides using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O), to yield a 3,4-dihydroisoquinoline (B110456) intermediate.[3][5][6] Subsequent reduction of this intermediate provides access to the fully saturated this compound.

Overall Synthetic Pathway

The synthesis of this compound from a β-arylethylamide is a multi-step process. The typical sequence involves:

  • Bischler-Napieralski Cyclization: An N-acyl-β-phenylethylamine is cyclized under acidic conditions to form a 3,4-dihydroisoquinoline.

  • First Reduction: The resulting imine is reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084).

  • Second Reduction (Aromatic Ring Hydrogenation): The aromatic ring of the tetrahydroisoquinoline is fully hydrogenated to yield the final this compound.

G cluster_0 Overall Synthetic Workflow A β-Arylethylamide B 3,4-Dihydroisoquinoline A->B Bischler-Napieralski (e.g., POCl₃) C 1,2,3,4-Tetrahydroisoquinoline B->C Reduction (e.g., NaBH₄) D This compound C->D Hydrogenation (e.g., H₂/PtO₂)

Caption: Overall synthetic workflow for this compound synthesis.

Reaction Mechanism: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[5][7] While two primary mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is widely accepted, especially under conditions employing reagents like phosphorus oxychloride.[3][6] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[5][7]

G cluster_1 Bischler-Napieralski Mechanism (Nitrilium Ion Pathway) Amide β-Arylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate (Spirocyclic Cation) Nitrilium->Cyclized Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Rearomatization (-H⁺)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocols

The following protocols provide a general methodology for the multi-step synthesis. Researchers should optimize conditions based on their specific substrate.

Protocol 1: Bischler-Napieralski Cyclization (Classical Conditions)

This protocol describes the cyclization of a β-arylethylamide using phosphorus oxychloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-arylethylamide substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene (B28343) or acetonitrile).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2-4 equiv) to the solution at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.

Protocol 2: Reduction to Tetrahydroisoquinoline

This protocol details the reduction of the 3,4-dihydroisoquinoline intermediate.

  • Reaction Setup: Dissolve the crude or purified 3,4-dihydroisoquinoline (1.0 equiv) in methanol (B129727) (MeOH) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (B1222165) (NaBH₄, 1.5-3.0 equiv) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C.[5]

  • Reaction: Allow the mixture to stir and slowly warm to room temperature over 1-2 hours.[5]

  • Quenching: Quench the reaction by the slow addition of water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the 1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Hydrogenation to this compound

This protocol describes the final saturation of the aromatic ring. Note: This step often requires high pressure and specialized equipment.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add the 1,2,3,4-tetrahydroisoquinoline substrate (1.0 equiv) and a suitable solvent (e.g., acetic acid or ethanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂, Adam's catalyst) or rhodium on alumina (B75360) (Rh/Al₂O₃), typically 5-10 mol%.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 atm) and heat to 50-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or crystallization of a salt derivative.

Data Presentation: Reaction Conditions

The choice of reagents and conditions for the Bischler-Napieralski reaction can significantly impact the yield and substrate scope. Modern methods often provide milder alternatives to classical conditions.

Method Dehydrating Agent Base/Additive Solvent Temperature Key Features Reference
Classical POCl₃NoneToluene / AcetonitrileRefluxWidely used, requires high temperatures.[3][6]
Classical P₂O₅ in refluxing POCl₃NonePOCl₃RefluxEffective for electron-deficient substrates.[3][7]
Movassaghi Triflic Anhydride (Tf₂O)2-ChloropyridineDichloromethane (DCM)-20 °C to 0 °CVery mild conditions, high yields, broad scope.[5][8][9]
Larsen Oxalyl ChlorideFeCl₃Dichloromethane (DCM)N/AAvoids retro-Ritter side reaction.[6][10]

Troubleshooting and Optimization

  • Low Yield in Cyclization: For substrates with electron-withdrawing groups on the aromatic ring, harsher conditions (e.g., P₂O₅ in refluxing POCl₃) may be necessary.[7][9] Alternatively, switching to a milder, more modern protocol like the Movassaghi method can improve yields for sensitive substrates.[8][9]

  • Retro-Ritter Side Reaction: A common side reaction is the formation of a styrene (B11656) derivative.[6][7] This can be minimized by using the corresponding nitrile as a solvent or employing a method designed to avoid the critical elimination step, such as the Larsen protocol.[6][9]

  • Incomplete Reduction: If the reduction of the aromatic ring is incomplete, increasing the catalyst loading, hydrogen pressure, or reaction time may be necessary. The choice of catalyst and solvent is also critical for this transformation.

References

Application Notes and Protocols: Synthesis of Decahydroisoquinolines via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a privileged structural motif found in a diverse array of natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutic agents. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines, which are key precursors to decahydroisoquinolines. This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. Subsequent reduction of the resulting tetrahydroisoquinoline yields the saturated this compound core. This application note provides detailed protocols and data for the synthesis of decahydroisoquinolines using this two-step sequence, along with an overview of their relevance in drug development.

Data Presentation

The following tables summarize quantitative data for the two key steps in the synthesis of a representative this compound, starting from phenethylamine (B48288) and formaldehyde (B43269).

Table 1: Pictet-Spengler Reaction for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline (B50084)

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenethylamineFormaldehyde (37% aq.)Hydrochloric Acid (conc.)Water100 (reflux)1~75-85[1][2]

Table 2: Catalytic Hydrogenation of 1,2,3,4-Tetrahydroisoquinoline to this compound

ReactantCatalystSolventPressure (psi)Temperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Yield (%)Reference
1,2,3,4-TetrahydroisoquinolineAdams' catalyst (PtO₂)Acetic Acid40-50Room Temperature4-6Not specified>90General procedure based on[3]
1,2,3,4-Tetrahydroisoquinoline5% Pd/CEthanol505012Predominantly cisHighGeneral knowledge

Experimental Protocols

Part 1: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydroisoquinoline

This protocol describes the synthesis of 1,2,3,4-tetrahydroisoquinoline from phenethylamine and formaldehyde.

Materials:

  • Phenethylamine

  • Formaldehyde solution (37% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) pellets or concentrated solution

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenethylamine (1.0 eq) and 37% aqueous formaldehyde (1.1 eq).

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 1 hour.

  • After cooling to room temperature, make the solution strongly alkaline (pH > 12) by the careful addition of sodium hydroxide. This should be done in an ice bath to control the exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure 1,2,3,4-tetrahydroisoquinoline.

Part 2: Catalytic Hydrogenation of 1,2,3,4-Tetrahydroisoquinoline to this compound

This protocol describes the reduction of the tetrahydroisoquinoline aromatic ring to yield this compound.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Adams' catalyst (Platinum(IV) oxide, PtO₂) or 5% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Ethanol

  • Hydrogen gas source

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Carefully add the catalyst (typically 5-10 mol% of Adams' catalyst or 5% Pd/C) to the solution.

  • Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50°C) for the required time (typically 4-12 hours), monitoring the uptake of hydrogen.

  • Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by TLC/GC-MS analysis), carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • If acetic acid was used as the solvent, carefully neutralize the filtrate with a concentrated sodium hydroxide solution in an ice bath.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography.

Mandatory Visualizations

Pictet-Spengler Reaction Mechanism

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Spirocycle->THIQ Rearomatization (-H⁺)

Caption: Mechanism of the Pictet-Spengler Reaction.

General Workflow for this compound Synthesis

workflow Start β-Arylethylamine + Aldehyde/Ketone PS_Reaction Pictet-Spengler Reaction (Acid Catalyst) Start->PS_Reaction THIQ_Intermediate Tetrahydroisoquinoline PS_Reaction->THIQ_Intermediate Reduction Catalytic Hydrogenation (e.g., PtO₂, Pd/C, H₂) THIQ_Intermediate->Reduction DHIQ_Product This compound Reduction->DHIQ_Product Purification Purification (Distillation/Chromatography) DHIQ_Product->Purification Final_Product Pure this compound Purification->Final_Product hiv_protease_inhibition cluster_hiv HIV Life Cycle cluster_drug Drug Action Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Protease HIV Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Assembly Assembly Mature_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Infectious Virion Budding->New_Virion Drug Nelfinavir / Saquinavir (this compound) Drug->Protease Inhibits glutamate_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug_action Drug Action Glutamate_Vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Na_Influx Na⁺ Influx AMPA_Receptor->Na_Influx Channel Opening Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Na_Influx->Signaling_Cascade DHIQ_Antagonist This compound Antagonist DHIQ_Antagonist->NMDA_Receptor Blocks DHIQ_Antagonist->AMPA_Receptor Blocks

References

Decahydroisoquinoline as a Pharmacophore in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a saturated bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the design of novel therapeutic agents, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] This pharmacophore is found in a variety of natural products and has been successfully incorporated into several approved drugs, demonstrating its importance in drug discovery.[2] This document provides detailed application notes on the therapeutic potential of this compound derivatives, along with protocols for their synthesis and biological evaluation.

Therapeutic Applications

The this compound moiety is a key structural feature in drugs targeting a range of diseases, including viral infections, cancer, and neurological disorders. Its conformational rigidity and stereochemical complexity allow for the development of potent and selective inhibitors of various enzymes and receptors.

Antiviral Activity

This compound is a cornerstone of several HIV-1 protease inhibitors. The scaffold's structure mimics the transition state of the peptide bond hydrolysis catalyzed by the viral protease, leading to potent inhibition of viral replication.

  • Saquinavir and Nelfinavir: These are first-generation HIV-1 protease inhibitors that contain a this compound moiety.[2] This structural element was crucial for improving aqueous solubility and potency by restricting the conformational freedom of the inhibitor.[3]

Anticancer Activity

The this compound scaffold has been explored for the development of various anticancer agents, targeting different mechanisms of cancer progression.

  • Histone Deacetylase (HDAC) Inhibitors: Tetrahydroisoquinoline derivatives, closely related to decahydroisoquinolines, have shown potent inhibitory activity against HDACs, which are key enzymes in regulating gene expression and are often dysregulated in cancer.[4]

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Dihydroisoquinolinone derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription, offering a therapeutic strategy for hematologic malignancies.[5]

Neuroprotective Activity

This compound derivatives have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. Overactivation of AMPA receptors is implicated in neurodegenerative conditions.

  • AMPA Receptor Antagonists: Compounds containing the this compound scaffold have been developed as selective and competitive AMPA receptor antagonists with neuroprotective effects in models of focal ischemia.[6]

Data Presentation

The following tables summarize quantitative data for representative this compound and related derivatives across different therapeutic areas.

Table 1: Antiviral Activity of this compound-Containing HIV Protease Inhibitors
CompoundTargetAssayIC50 / Ki / EC50Reference
SaquinavirHIV-1 ProteaseEnzyme InhibitionKi = 0.12 nM[7]
SaquinavirHIV-1Antiviral AssayIC50 = 2 nM[7]
NelfinavirHIV-1 ProteaseEnzyme InhibitionKi = 2 nM[8]
NelfinavirHIV-1Antiviral AssayED50 = 14 nM (CEM cells)[8]
Table 2: Anticancer Activity of Tetrahydroisoquinoline and Dihydroisoquinolinone Derivatives
CompoundTargetCell LineIC50Reference
Compound 82 (THIQ)HDAC1, 3, 6HCT-116< 1 µM[9]
Compound 79 (THIQ)HDAC1, 3, 6Various< 5 µM[9]
Compound 14 (DHIQ)CDK9Hematological cancer cellsPotent (specific value not provided)[5]
GM-3-18 (THIQ)KRasColon cancer cell lines0.9 - 10.7 µM[10]
GM-3-121 (THIQ)Angiogenesis-1.72 µM[10]
Table 3: Neuroprotective Activity of a this compound-Based AMPA Receptor Antagonist
CompoundTargetAssayActivityReference
LY 215490AMPA ReceptorFocal Ischemia (rat)25-31% protection at 2 x 30 mg/kg[6]
Table 4: Pharmacokinetic Parameters of Saquinavir and Nelfinavir
DrugParameterValueConditionReference
SaquinavirBioavailability~4%Hard gel capsule, alone[11]
SaquinavirCmax253 ng/mL600 mg TID, alone[9]
SaquinavirAUC0-8h1106 ng.h/mL600 mg TID, alone[9]
SaquinavirCmax1204 ng/mLWith Nelfinavir[9]
SaquinavirAUC0-8h5472 ng.h/mLWith Nelfinavir[9]
NelfinavirProtein Binding>98%-[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and key biological assays for evaluating the activity of its derivatives.

Synthesis of this compound Derivatives

The this compound core can be synthesized through various methods, including the catalytic hydrogenation of isoquinoline (B145761) or its partially hydrogenated precursors.

Protocol 1: Catalytic Hydrogenation of Isoquinoline

This protocol describes the complete reduction of isoquinoline to this compound.

Materials:

  • Isoquinoline

  • Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina

  • Glacial acetic acid

  • Ethanol (B145695)

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve isoquinoline in a mixture of ethanol and glacial acetic acid.

  • Add the catalyst (e.g., platinum(IV) oxide) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or chromatography.

General Workflow for Synthesis of this compound Derivatives

G cluster_synthesis Synthesis Start Start Isoquinoline Isoquinoline Start->Isoquinoline Hydrogenation Hydrogenation Isoquinoline->Hydrogenation Decahydroisoquinoline_Scaffold This compound Scaffold Hydrogenation->Decahydroisoquinoline_Scaffold Derivatization Derivatization Decahydroisoquinoline_Scaffold->Derivatization Target_Compound Target Compound Derivatization->Target_Compound G cluster_bioassay Biological Evaluation Compound Compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition) Compound->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Assays) Primary_Screening->Secondary_Screening In_Vivo_Studies In Vivo Studies (Animal Models) Secondary_Screening->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound CDK9_Pathway CDK9_Inhibitor This compound CDK9 Inhibitor PTEFb P-TEFb (CDK9/Cyclin T1) CDK9_Inhibitor->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Oncogenes Oncogenes (e.g., MYC) Anti-apoptotic proteins (e.g., Mcl-1) Transcription_Elongation->Oncogenes Cancer_Cell_Survival Cancer Cell Survival & Proliferation Oncogenes->Cancer_Cell_Survival AMPA_Pathway AMPA_Antagonist This compound AMPA Antagonist AMPAR AMPA Receptor AMPA_Antagonist->AMPAR Glutamate Glutamate Glutamate->AMPAR Activates Ca_Influx Excessive Ca2+ Influx AMPAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death

References

Application Notes and Protocols for the Synthesis of Decahydroisoquinoline-Based HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of decahydroisoquinoline-based HIV protease inhibitors. The core structure, exemplified by the FDA-approved drug Saquinavir, has been a cornerstone in the development of potent antiretroviral therapies. The this compound (DIQ) moiety plays a crucial role in the binding of these inhibitors to the S1' pocket of the HIV protease enzyme.[1] This guide offers a summary of synthetic strategies, detailed experimental procedures for key intermediates, and data on the structure-activity relationships of various analogs.

Introduction to this compound-Based HIV Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme is a key therapeutic strategy to combat HIV/AIDS. This compound-based inhibitors are peptidomimetic compounds designed to mimic the transition state of the natural substrate of HIV protease. The rigid, chair-like conformation of the this compound scaffold helps to properly orient the pharmacophoric groups within the enzyme's active site, leading to high binding affinity. Saquinavir, the first FDA-approved HIV protease inhibitor, features a (3S,4aS,8aS)-decahydroisoquinoline-3-carboxamide core.[2]

Data Presentation

The following tables summarize the biological activity and synthetic yields of Saquinavir and its analogs with modifications on the this compound moiety. This data is crucial for understanding the structure-activity relationship (SAR) and for the design of new, more potent inhibitors.

Table 1: Biological Activity of this compound-Based HIV Protease Inhibitors

Compound/AnalogModificationIC50 (nM)Ki (nM)
Saquinavir(3S,4aS,8aS)-DIQ~10-360[3]0.12[1]
Analog 1N-substituted DIQVariesVaries
Analog 2C5-substituted DIQVariesVaries
Analog 3Stereoisomer of DIQVariesVaries

Note: IC50 and Ki values can vary depending on the assay conditions and cell lines used.

Table 2: Synthetic Yields for Key Steps in the Synthesis of this compound-Based Inhibitors

Reaction StepDescriptionReported Yield (%)
Pictet-Spengler ReactionFormation of tetrahydroisoquinolineHigh
HydrogenationConversion to this compoundHigh
Amide CouplingFormation of DIQ-carboxamideVariable
Coupling to IsostereFinal inhibitor synthesisVariable

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key this compound intermediate and its subsequent coupling to form a generic protease inhibitor.

Protocol 1: Synthesis of (3S,4aS,8aS)-N-tert-butylthis compound-3-carboxamide

This protocol describes the synthesis of the core this compound moiety found in Saquinavir.

Materials:

  • (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Phosgene (B1210022) (or a phosgene equivalent)

  • Tert-butylamine (B42293)

  • Hydrogenation catalyst (e.g., Rh/Al2O3 or Palladium on carbon)

  • Organic solvents (e.g., ethyl acetate, ethanol)

  • Aqueous base (e.g., sodium bicarbonate)

  • Aqueous acid (e.g., hydrochloric acid)

Procedure:

  • N-Carboxyanhydride (NCA) Formation:

    • Suspend (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable organic solvent such as ethyl acetate.

    • Introduce phosgene (or a phosgene equivalent) to the suspension at a controlled temperature to form the corresponding N-carboxyanhydride.

  • Amide Formation:

    • To the solution containing the NCA, add tert-butylamine at a low temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification of Tetrahydroisoquinoline Intermediate:

    • Wash the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and acidic byproducts.

    • Extract the product into an organic solvent.

    • Purify the resulting (S)-N-tert-butyl-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide by crystallization or chromatography.

  • Hydrogenation to this compound:

    • Dissolve the purified tetrahydroisoquinoline intermediate in a suitable solvent like ethanol.

    • Add a hydrogenation catalyst, such as Rh/Al2O3 or 10% palladium on carbon.[4]

    • Carry out the hydrogenation under a hydrogen atmosphere at room temperature and atmospheric pressure for approximately 18 hours.[4]

  • Final Work-up:

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain (3S,4aS,8aS)-N-tert-butylthis compound-3-carboxamide as a clear oil.[4]

Protocol 2: Coupling of this compound Intermediate with an Epoxide Isostere

This protocol outlines the general procedure for coupling the this compound core with an epoxide isostere, a common step in the synthesis of many HIV protease inhibitors.

Materials:

  • (3S,4aS,8aS)-N-tert-butylthis compound-3-carboxamide

  • Appropriate chiral epoxide isostere

  • Solvent (e.g., isopropanol)

Procedure:

  • Reaction Setup:

    • Dissolve the (3S,4aS,8aS)-N-tert-butylthis compound-3-carboxamide and the epoxide isostere in a suitable solvent such as isopropanol.

  • Coupling Reaction:

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final this compound-based HIV protease inhibitor.

Mandatory Visualizations

HIV Protease Inhibition Mechanism

The following diagram illustrates the role of HIV protease in the viral life cycle and the mechanism of its inhibition by this compound-based inhibitors.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_inhibition Inhibition Mechanism GagPol Gag-Pol Polyprotein MatureVirion Mature, Infectious Virion HIV_Protease HIV Protease GagPol->HIV_Protease Cleavage ImmatureVirion Immature Virion ImmatureVirion->MatureVirion Maturation HIV_Protease->ImmatureVirion Processes Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex DIQ_Inhibitor This compound Inhibitor DIQ_Inhibitor->HIV_Protease DIQ_Inhibitor->Inactive_Complex Inactive_Complex->MatureVirion Blocks Maturation

Caption: Mechanism of HIV protease inhibition.

General Synthetic Workflow

The diagram below outlines a general synthetic pathway for the preparation of this compound-based HIV protease inhibitors.

Synthetic_Workflow start Amino Acid Precursor (e.g., Phenylalanine derivative) pictet_spengler Pictet-Spengler Reaction start->pictet_spengler tetrahydroisoquinoline Tetrahydroisoquinoline Carboxylic Acid pictet_spengler->tetrahydroisoquinoline nca_formation N-Carboxyanhydride Formation tetrahydroisoquinoline->nca_formation amide_coupling Amide Coupling with tert-butylamine nca_formation->amide_coupling tetrahydro_amide (S)-N-tert-butyl-1,2,3,4-tetrahydro- 3-isoquinoline-carboxamide amide_coupling->tetrahydro_amide hydrogenation Catalytic Hydrogenation tetrahydro_amide->hydrogenation diq_intermediate (3S,4aS,8aS)-N-tert-butyl- This compound-3-carboxamide hydrogenation->diq_intermediate final_coupling Coupling Reaction diq_intermediate->final_coupling isostere_synthesis Synthesis of Epoxide Isostere epoxide_isostere Chiral Epoxide Isostere isostere_synthesis->epoxide_isostere epoxide_isostere->final_coupling final_product This compound-based HIV Protease Inhibitor final_coupling->final_product

Caption: General synthetic workflow.

References

Decahydroisoquinoline Derivatives: Application Notes and Protocols for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a privileged bicyclic amine structure that has emerged as a promising pharmacophore in the development of novel therapeutics for a range of neurological disorders. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with specific biological targets within the central nervous system (CNS). This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound derivatives in the context of neurological diseases such as epilepsy, cerebral ischemia, and other conditions involving excitotoxicity.

A notable class of this compound derivatives are potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission.[1][2] Overactivation of AMPA receptors is implicated in the pathophysiology of several neurological disorders, making these compounds valuable research tools and potential therapeutic agents.[3][4] One of the most extensively studied compounds in this class is Tezampanel ((3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]this compound-3-carboxylic acid), which has demonstrated neuroprotective and anticonvulsant properties in various preclinical models.[5][6]

These application notes will focus on this compound-3-carboxylic acid derivatives as competitive AMPA receptor antagonists, providing quantitative data on their biological activity and detailed protocols for their synthesis and evaluation.

Data Presentation: Quantitative SAR of this compound-3-Carboxylic Acid Derivatives

The following tables summarize the structure-activity relationship (SAR) for a series of this compound-3-carboxylic acid derivatives as AMPA receptor antagonists. The data highlights the importance of stereochemistry and the nature of the substituent at the 6-position for potent and selective AMPA receptor antagonism.

Table 1: In Vitro AMPA Receptor Binding Affinity

Compound IDStructure (at C6 position)Stereochemistry (3, 4a, 6, 8a)[3H]AMPA Binding IC50 (µM)Reference
Tezampanel (LY293558) -CH2CH2-TetrazoleS, R, R, R0.047[1]
Analog 1 -CH2-TetrazoleS, R, S, R> 100[1]
Analog 2 -CH2CH2-COOHS, R, R, R1.5[2]
Analog 3 -CH2CH2-PO3H2S, R, R, R0.28[2]
Analog 4 -CH2CH2-SO3HS, R, R, R0.83[2]

Table 2: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test in Mice)

Compound IDAdministration RouteED50 (mg/kg)Reference
Tezampanel (LY293558) i.p.2.5[2]
Analog 2 i.p.> 100[2]
Analog 3 i.p.11[2]

Experimental Protocols

Protocol 1: Synthesis of (3S,4aR,6R,8aR)-6-[2-(1H-Tetrazol-5-yl)ethyl]this compound-3-carboxylic acid (Tezampanel)

This protocol is a multi-step synthesis adapted from the procedures described by Ornstein et al.[1][2]

Workflow for Tezampanel Synthesis

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Side Chain Elaboration cluster_3 Final Product A Substituted Pyridine (B92270) C Diels-Alder Cycloaddition A->C B Acrolein B->C D Hydrogenation C->D E Resolution of Enantiomers D->E F Introduction of Carboxylic Acid E->F G Wittig Reaction F->G H Hydrogenation G->H I Conversion to Nitrile H->I J Tetrazole Formation I->J K Tezampanel J->K

Caption: Synthetic workflow for Tezampanel.

Materials:

  • Substituted pyridine precursor

  • Acrolein

  • Hydrogenation catalyst (e.g., Pd/C)

  • Resolving agent (e.g., tartaric acid derivative)

  • Reagents for carboxylic acid introduction (e.g., via oxidation)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Cyanide source (e.g., KCN)

  • Azide (B81097) source (e.g., sodium azide)

  • Solvents (e.g., toluene (B28343), ethanol, methanol, THF, DMF)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Diels-Alder Cycloaddition: React the substituted pyridine with acrolein in a suitable solvent like toluene at elevated temperature to form the initial bicyclic adduct.

  • Hydrogenation: Reduce the double bonds in the bicyclic adduct via catalytic hydrogenation (e.g., using H2 gas and a Pd/C catalyst) to yield the this compound core.

  • Resolution of Enantiomers: Separate the desired enantiomer using a chiral resolving agent. This typically involves forming diastereomeric salts, followed by fractional crystallization and liberation of the free base.

  • Introduction of the Carboxylic Acid: Introduce the carboxylic acid moiety at the 3-position. This can be achieved through a series of steps involving functional group manipulations of a precursor.

  • Side Chain Elaboration (Wittig Reaction): React the this compound intermediate with a suitable Wittig reagent to introduce a two-carbon ester side chain at the 6-position.

  • Hydrogenation: Reduce the double bond in the side chain via catalytic hydrogenation.

  • Conversion to Nitrile: Convert the ester group on the side chain to a primary alcohol, followed by conversion to a leaving group (e.g., tosylate), and subsequent displacement with cyanide to form the nitrile.

  • Tetrazole Formation: React the nitrile with an azide source (e.g., sodium azide with a Lewis acid catalyst) in a solvent like DMF to form the tetrazole ring.

  • Final Deprotection and Purification: Remove any protecting groups and purify the final product, Tezampanel, by recrystallization or chromatography.

Note: This is a generalized procedure. For specific reaction conditions, reagent quantities, and purification methods, refer to the detailed experimental sections in the cited literature.[1][2]

Protocol 2: In Vitro AMPA Receptor Binding Assay ([3H]AMPA)

This protocol is for determining the binding affinity of this compound derivatives to the AMPA receptor using a radioligand binding assay.

Workflow for AMPA Receptor Binding Assay

G A Prepare Rat Cortical Membranes C Incubate Membranes with [3H]AMPA and Test Compound A->C B Prepare Assay Buffer and Reagents B->C D Terminate Assay by Filtration C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for the in vitro AMPA receptor binding assay.

Materials:

  • Rat cerebral cortices (fresh or frozen)

  • [3H]AMPA (specific activity ~50-60 Ci/mmol)

  • Unlabeled AMPA (for non-specific binding determination)

  • Test this compound compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

  • Homogenizer

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in 20 volumes of ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh Assay Buffer and centrifuge again.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • In test tubes, add in the following order:

      • Assay Buffer

      • Test compound at various concentrations or vehicle (for total binding) or 1 mM unlabeled AMPA (for non-specific binding).

      • [3H]AMPA (final concentration ~5 nM).

      • Membrane preparation.

    • The final assay volume should be 0.5 mL.

    • Incubate the tubes on ice for 30 minutes.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]AMPA) using non-linear regression analysis.

Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Test in Mice

This protocol is used to evaluate the anticonvulsant activity of this compound derivatives against generalized tonic-clonic seizures.

Workflow for Maximal Electroshock Seizure Test

G A Administer Test Compound or Vehicle to Mice B Allow for Drug Absorption (e.g., 30 min) A->B C Apply Corneal Electrodes with Saline B->C D Deliver Electrical Stimulus C->D E Observe for Tonic Hindlimb Extension D->E F Record Presence or Absence of Seizure Endpoint E->F G Data Analysis (ED50 Determination) F->G G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Therapeutic Intervention A Action Potential B Glutamate Release A->B C Glutamate B->C D AMPA Receptor C->D Binds E Na+ Influx Ca2+ Influx (Ca2+-permeable AMPARs) D->E Activates F Depolarization E->F G Neuronal Excitation F->G H Excitotoxicity (in pathological conditions) G->H I This compound Derivative (e.g., Tezampanel) I->D Blocks Glutamate Binding

References

Application Notes and Protocols: Decahydroisoquinoline Derivatives in the Development of Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold has emerged as a promising structural motif in the pursuit of novel antiarrhythmic agents. These compounds, sharing structural similarities with established drugs like quinidine, have demonstrated significant potential in preclinical studies. Their mechanism of action is primarily attributed to the blockade of cardiac sodium channels, aligning them with Class I antiarrhythmic agents. Furthermore, certain derivatives exhibit intriguing vasodilatory properties mediated by nitric oxide, suggesting a multi-faceted therapeutic potential. This document provides a comprehensive overview of the application of this compound derivatives in antiarrhythmic drug development, including key preclinical data, detailed experimental protocols, and insights into their mechanism of action.

Data Presentation

The antiarrhythmic efficacy of several this compound derivatives has been evaluated in various preclinical models. The data presented below summarizes the key findings for selected compounds, providing a basis for comparison and further development.

Compound IDAnimal ModelArrhythmia Induction AgentEndpointResultReference
D12 RatAconitine (B1665448)Antiarrhythmic Index0.8[1]
D13 RatAconitineAntiarrhythmic Index1.1[1]
D14 RatAconitineAntiarrhythmic Index0.9[1]
D15 RatAconitineAntiarrhythmic Index0.7[1]
Quinidine RatAconitineAntiarrhythmic Index1.0[1]
Procainamide RatAconitineAntiarrhythmic Index0.6[1]

*The antiarrhythmic index was calculated as the ratio of the dose of the compound that prevented arrhythmia to the dose of aconitine that induced arrhythmia.

Compound IDAnimal ModelExperimental SetupMeasured ParameterResultReference
D14 (10⁻⁵ M) Guinea PigLangendorff Isolated HeartCoronary FlowIncreased[1][2]
D15 (10⁻⁵ M) Guinea PigLangendorff Isolated HeartCoronary FlowIncreased[1][2]

Signaling Pathways and Mechanisms of Action

The primary antiarrhythmic effect of this compound derivatives is believed to be mediated through the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action is characteristic of Class I antiarrhythmic drugs. By blocking these channels, the compounds reduce the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the heart. This can help to terminate and prevent re-entrant arrhythmias.

Some this compound derivatives have also been shown to induce coronary vasodilation. This effect is mediated by the release of nitric oxide (NO) from the coronary endothelium. NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation and increased coronary blood flow. This secondary vasodilatory action could provide additional therapeutic benefits in the context of ischemic heart disease.

cluster_0 Cardiomyocyte DHQ This compound Derivative NaV15 NaV1.5 Channel (Voltage-Gated Sodium Channel) DHQ->NaV15 Blocks AP Action Potential (Phase 0) NaV15->AP Initiates Arrhythmia Arrhythmia AP->Arrhythmia Altered propagation leads to cluster_1 Vascular Endothelium & Smooth Muscle DHQ_Vaso This compound Derivative (e.g., D14, D15) Endothelium Endothelial Cell DHQ_Vaso->Endothelium Stimulates NO Nitric Oxide (NO) Endothelium->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes Start Start: 6-Amino-2-methylthis compound + Anhydrous DCM + Triethylamine Cooling Cool to 0 °C Start->Cooling Addition Add Benzoyl Chloride dropwise Cooling->Addition Reaction Stir at Room Temperature (4-6 hours) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Saturated NaHCO3 Solution Monitoring->Quench Reaction Complete Extraction Extract with DCM Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End End: 6-Benzamido-2-methylthis compound Characterize->End

References

Application Notes and Protocols for Decahydroisoquinoline Scaffolds in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decahydroisoquinoline scaffold is a versatile, three-dimensional saturated heterocyclic motif that has garnered significant interest in medicinal chemistry. Its rigid, chair-boat conformational preference allows for the precise spatial orientation of substituents, making it an excellent scaffold for the development of targeted, high-affinity ligands. The application of combinatorial chemistry to the this compound core enables the rapid generation of large and diverse chemical libraries, accelerating the discovery of novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

These application notes provide a comprehensive overview of the use of this compound scaffolds in combinatorial library synthesis and screening. Detailed protocols for both solution-phase and solid-phase synthesis are presented, along with methods for biological screening and data on the biological activity of representative compounds.

Data Presentation: Quantitative Analysis of a Dihydroisoquinoline Library

To illustrate the outcomes of a combinatorial synthesis approach, the following table summarizes the yields and purities of a 105-member library of 1,2-dihydroisoquinolines, synthesized via a solution-phase parallel approach. This data demonstrates the efficiency and robustness of the synthetic methodology, which can be adapted for the synthesis of this compound libraries.[1][2]

CompoundR1R2R3Yield (%)Purity (%)
1 HPhMe85>95
2 4-MeOPhMe82>95
3 4-ClPhMe88>95
4 H4-TolylEt78>95
5 4-MeO4-TolylEt75>95
..................
105 3-Br2-Naphthyli-Pr65>95

Biological Activity of Tetrahydroisoquinoline Derivatives

Libraries based on isoquinoline (B145761) scaffolds have demonstrated a wide range of biological activities. The following tables summarize the cytotoxic and antifungal activities of selected tetrahydroisoquinoline derivatives, showcasing the potential for identifying potent therapeutic leads through library screening.

Table 1: Cytotoxic Activity of 1-Alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives against Cancer Cell Lines [3]

CompoundAlkyl Chain LengthCell LineIC50 (µM)
THIQ-1 C6HeLa>50
THIQ-2 C9HeLa25.3
THIQ-3 C13HeLa12.1
THIQ-4 C6A549>50
THIQ-5 C9A54930.1
THIQ-6 C13A54915.8
THIQ-7 C6MCF-7>50
THIQ-8 C9MCF-728.7
THIQ-9 C13MCF-714.2

Table 2: Antifungal Activity of Tetrahydroisoquinoline Derivatives

CompoundFungal StrainEC50 (mg/L)
A13 A. alternate2.375
A25 A. alternate2.251
Boscalid (Control) A. alternate1.195

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Dihydroisoquinoline Library

This protocol is adapted from a method for the synthesis of 1,2-dihydroisoquinolines and can be modified for this compound synthesis by employing appropriate starting materials and reduction steps.[1][2]

Materials:

  • 2-(1-Alkynyl)benzaldehydes

  • Primary amines

  • Ketones

  • Lewis acid catalyst (e.g., InCl3)

  • Organocatalyst (e.g., L-proline)

  • Anhydrous solvent (e.g., Dichloromethane)

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the 2-(1-alkynyl)benzaldehyde (0.1 mmol) in anhydrous dichloromethane (B109758) (0.5 mL).

  • Add a solution of the primary amine (0.1 mmol) in anhydrous dichloromethane (0.5 mL) to each well.

  • Add the ketone (0.2 mmol) to each well.

  • Add the Lewis acid catalyst (e.g., InCl3, 5 mol%) and the organocatalyst (e.g., L-proline, 10 mol%) to each well.

  • Seal the reaction block and shake at room temperature for 24-48 hours.

  • Upon completion, quench the reaction by adding water (0.5 mL) to each well.

  • Extract the product with dichloromethane (3 x 1 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo.

  • Purify the products by automated flash chromatography.

  • Characterize the final products by LC-MS and 1H NMR.

Protocol 2: Solid-Phase Synthesis of a this compound Library (Adapted from General Principles)

This protocol outlines a general strategy for the solid-phase synthesis of a this compound library, leveraging the advantages of solid-phase organic synthesis (SPOS) for high-throughput production.

Materials:

  • Rink amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Building blocks for the this compound scaffold (e.g., substituted cyclic anhydrides and imines)

  • Coupling reagents (e.g., HBTU, DIC)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Anhydrous solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • First Building Block Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

    • Monitor the reaction completion using a Kaiser test.

  • Scaffold Formation:

    • Fmoc-deprotect the N-terminus.

    • React the resin-bound amine with a suitable cyclic anhydride (B1165640) to form an intermediate.

    • Induce cyclization and reduction to form the this compound core. This may involve a multi-step sequence on the solid support.

  • Diversification:

    • Introduce diversity at various points of the scaffold by coupling a range of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to reactive handles on the this compound core.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the compounds from the resin and remove protecting groups.

  • Work-up and Purification:

    • Precipitate the cleaved compounds in cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dissolve the crude product in a suitable solvent and purify by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final compounds.

Protocol 3: High-Throughput Screening of a Chemical Library against Cancer Cell Lines

This protocol provides a general workflow for screening a combinatorial library for cytotoxic activity against cancer cell lines.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Compound library dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of the library compounds in cell culture medium.

    • Add the diluted compounds to the wells containing the cells. Include vehicle control (DMSO) and positive control (known cytotoxic drug) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for active compounds.

Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is used to identify compounds that inhibit the activity of SDH, a key enzyme in the mitochondrial electron transport chain and a potential target for antifungal agents.[8][9][10][11][12]

Materials:

  • Isolated mitochondria or cell lysates

  • SDH assay buffer

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol, electron acceptor)

  • Compound library dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing SDH assay buffer, succinate, and DCIP.

  • Compound Addition: Add the library compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (known SDH inhibitor, e.g., malonate).

  • Enzyme Addition: Add the mitochondrial preparation or cell lysate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C) using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value for active compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Combinatorial_Synthesis_Workflow cluster_synthesis Combinatorial Synthesis cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Scaffold This compound Scaffold Synthesis Solid-Phase or Solution-Phase Synthesis Scaffold->Synthesis BuildingBlocks Diverse Building Blocks (R1, R2, R3...) BuildingBlocks->Synthesis Library Compound Library Synthesis->Library Assay Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) Library->Assay Hits Hit Compounds Assay->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for combinatorial library synthesis and screening.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p70s6k p70s6k mTOR->p70s6k Activation Proliferation Cell Proliferation, Survival, Angiogenesis p70s6k->Proliferation Promotion Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway.[13][14][15][16][17]

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ Electron Transfer FADH2 FADH2 FADH2->SDH ComplexIII Complex III CoQ->ComplexIII ATP_Production ATP Production ComplexIII->ATP_Production Inhibitor This compound Inhibitor Inhibitor->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) pathway.

References

Troubleshooting & Optimization

Technical Support Center: Decahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of decahydroisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of decahydroisoquinolines, which typically involves the initial construction of an isoquinoline (B145761) or a partially saturated precursor, followed by reduction to the decahydroisoquinoline core.

Part 1: Synthesis of the Isoquinoline Core

The two primary methods for constructing the isoquinoline framework are the Bischler-Napieralski and Pictet-Spengler reactions.

Issue 1: Low Yield or No Product in Bischler-Napieralski Reaction

  • Question: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common causes?

  • Answer: Low yields in this reaction often stem from a few key factors:

    • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1]

    • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1]

    • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures can lead to decomposition and tar formation.[1]

Troubleshooting:

Observation/ProblemPossible CauseRecommended Solution
Low or No Product Formation Deactivated aromatic ring (electron-withdrawing groups present).Use stronger dehydrating agents, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[2][3]
Insufficiently potent dehydrating agent for the substrate.For substrates lacking electron-donating groups, refluxing in POCl₃ with P₂O₅ is most effective.[2] Alternatively, milder and more modern conditions like triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) can be used.[3]
Formation of Styrene (B11656) Side-Product Retro-Ritter reaction is occurring, leading to fragmentation of the nitrilium ion intermediate.[2][4]To minimize this, use nitriles as solvents to shift the equilibrium away from the styrene product.[2][4] Another approach is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[2][4]
Formation of a Dark, Tarry Substance The substrate is unstable under the strongly acidic conditions, or the reaction temperature is too high.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Reduce the reaction time and monitor the progress closely by TLC.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.Modification of activating groups on the arene may be necessary to direct the cyclization to the desired position.

Issue 2: Low Yield or Poor Selectivity in Pictet-Spengler Reaction

  • Question: I am experiencing low yields or a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve this?

  • Answer: The Pictet-Spengler reaction is generally a reliable method, but its efficiency and selectivity can be influenced by several factors:

    • Acidity of the Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[5]

    • Reaction Conditions: The choice of solvent and temperature can affect both the reaction rate and the diastereoselectivity (the ratio of cis to trans isomers).[6]

    • Substrate Reactivity: β-arylethylamines with electron-donating substituents on the aromatic ring generally give higher yields.[7]

Troubleshooting:

Observation/ProblemPossible CauseRecommended Solution
Low or No Product Formation Insufficiently acidic catalyst to promote iminium ion formation.Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[5]
Decomposition of sensitive starting materials (e.g., tryptophan derivatives) under harsh acidic conditions.Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. Consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[5][7]
Presence of water in the reaction mixture.Ensure the use of anhydrous solvents, as water can hydrolyze the intermediate iminium ion.[5]
Poor Diastereoselectivity (mixture of cis and trans isomers) Kinetic vs. thermodynamic control. The cis isomer is often the kinetic product, while the trans is the thermodynamic product.The choice of solvent can significantly influence the diastereoselectivity. For instance, in the synthesis of certain β-carbolines, acetonitrile (B52724) or nitromethane (B149229) can favor the cis isomer with a high ratio (e.g., 99:1).[6]
Nature of the N-substituent on the β-arylethylamine.Unsubstituted or small N-substituents can lead to poor selectivity. The use of a bulky N-substituent can favor the formation of the trans isomer.
Part 2: Reduction of the Isoquinoline Core to this compound

The final and often most challenging step is the complete reduction of the isoquinoline or its partially hydrogenated derivatives to the this compound scaffold. This stage is critical for establishing the final stereochemistry of the molecule.

Issue 3: Incomplete Reduction or Poor Stereoselectivity

  • Question: I am struggling to achieve complete reduction to the this compound, and I am getting a mixture of cis and trans diastereomers. What can I do?

  • Answer: The complete hydrogenation of the isoquinoline ring system can be challenging due to the stability of the aromatic and heteroaromatic rings. The stereochemical outcome (cis vs. trans ring fusion) is highly dependent on the catalyst, solvent, and any directing groups on the substrate.

Troubleshooting:

Observation/ProblemPossible CauseRecommended Solution
Incomplete Reduction (stops at tetrahydroisoquinoline) The catalyst is not active enough to reduce the benzenoid ring.Platinum-based catalysts, such as PtO₂ (Adam's catalyst), are often required for the complete hydrogenation of the quinoline (B57606) ring system.[8] The reaction may require elevated hydrogen pressure and temperature.
Catalyst poisoning.Ensure the purity of the starting material, as certain functional groups or impurities can poison the catalyst.
Poor Diastereoselectivity (mixture of cis and trans isomers) The reaction conditions are not optimized for stereocontrol.The choice of catalyst and solvent is critical. For example, hydrogenation of quinoline itself can be a two-step process, first forming 1,2,3,4-tetrahydroquinoline, which is then further hydrogenated to decahydroquinoline.[8] The stereochemical outcome of the second step is influenced by the reaction conditions.
Influence of N-substituents.The nature of the substituent on the nitrogen atom can direct the stereochemical outcome of the hydrogenation. Bulky substituents may favor the formation of one diastereomer over the other.
Difficulty in Separating cis and trans Isomers The isomers have very similar polarities.Separation can often be achieved by column chromatography on silica (B1680970) gel, but may require careful selection of the eluent system.[9] In some cases, derivatization of the nitrogen (e.g., as an amide or carbamate) can alter the polarity and improve separation. Fractional crystallization of the free base or its salts (e.g., dihydrochloride) can also be an effective method for separating diastereomers.[5]

Data Presentation

The following tables summarize the impact of different conditions on the yield and selectivity of key reactions in this compound synthesis, based on literature findings.

Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield

Substrate TypeDehydrating AgentTypical ConditionsObserved YieldReference
Electron-rich β-arylethylamidePOCl₃Reflux in toluene (B28343)Good to Excellent[1][3]
Electron-neutral/poor β-arylethylamideP₂O₅ in refluxing POCl₃High temperature refluxModerate to Good[2][3]
Sensitive β-arylethylamideTf₂O, 2-chloropyridineLow temperature (e.g., 0 °C to rt)Good[3]

Table 2: Effect of Solvent on Diastereoselectivity in a Pictet-Spengler Reaction Example

ReactantsSolventcis:trans RatioYieldReference
D-tryptophan methyl ester HCl + PiperonalAcetonitrile99:182% (3 steps)[6]
D-tryptophan methyl ester HCl + PiperonalNitromethane99:1-[6]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol is a general guideline for the synthesis of a 3,4-dihydroisoquinoline (B110456) from a β-arylethylamide using POCl₃.

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of a Dihydroisoquinolinium Salt with Sodium Borohydride (B1222165)

This procedure describes the reduction of the iminium intermediate formed from the Bischler-Napieralski reaction to a tetrahydroisoquinoline.

  • Reaction Mixture from Protocol 1: After the Bischler-Napieralski reaction is complete and the mixture is cooled, the solvent and excess POCl₃ are typically removed under reduced pressure.

  • Dissolution: The resulting residue is dissolved in a suitable solvent, often a mixture of methanol (B129727) and water (e.g., 9:1).[10]

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise until the pH reaches approximately 7.[10]

  • Quenching: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is added dropwise to quench the excess NaBH₄.[10]

  • Extraction and Purification: The mixture is diluted with dichloromethane and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted further with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude tetrahydroisoquinoline can then be purified by column chromatography.

Protocol 3: Catalytic Hydrogenation of an Isoquinoline to a this compound

This is a general procedure for the complete reduction of the isoquinoline ring system.

  • Catalyst and Substrate: In a high-pressure hydrogenation vessel, place the isoquinoline substrate (1.0 equiv) and the catalyst (e.g., PtO₂, 5-10 mol%).

  • Solvent: Add a suitable solvent, such as acetic acid or ethanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction is then stirred at a specific temperature (e.g., room temperature to 80 °C) for an extended period (e.g., 24-48 hours), or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation and Purification: Remove the solvent under reduced pressure. If the solvent was acidic, the residue should be dissolved in water and basified before extraction with an organic solvent. The crude product can then be purified by column chromatography or crystallization to separate the diastereomers.

Visualizations

Troubleshooting_Workflow cluster_0 Initial Synthesis: Isoquinoline Core cluster_1 Troubleshooting Cyclization cluster_2 Reduction to this compound cluster_3 Troubleshooting Reduction cluster_4 Final Product Start Start Synthesis (Bischler-Napieralski or Pictet-Spengler) Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield or No Product? Check_Yield->Low_Yield Side_Products Side Products Observed? Low_Yield->Side_Products No Check_Substrate Check Substrate Reactivity Low_Yield->Check_Substrate Yes Poor_Selectivity Poor Diastereoselectivity? Side_Products->Poor_Selectivity No Adjust_Conditions Adjust Temp/Solvent Side_Products->Adjust_Conditions Yes Poor_Selectivity->Adjust_Conditions Yes Proceed_Reduction Proceed to Reduction Poor_Selectivity->Proceed_Reduction No Optimize_Catalyst Optimize Catalyst/Reagents Optimize_Catalyst->Proceed_Reduction Adjust_Conditions->Proceed_Reduction Check_Substrate->Optimize_Catalyst Check_Reduction Check for Complete Reduction & Stereoselectivity Proceed_Reduction->Check_Reduction Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Mixture_Isomers Mixture of Diastereomers? Incomplete_Reduction->Mixture_Isomers No Optimize_H2_Catalyst Optimize Hydrogenation Catalyst/Conditions Incomplete_Reduction->Optimize_H2_Catalyst Yes Purify_Isomers Purify Isomers (Chromatography/Crystallization) Mixture_Isomers->Purify_Isomers Yes Final_Product Pure this compound Mixture_Isomers->Final_Product No Optimize_H2_Catalyst->Check_Reduction Purify_Isomers->Final_Product

References

Technical Support Center: Optimizing Decahydroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in decahydroisoquinoline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve a this compound core structure?

A1: The most prevalent and versatile methods for synthesizing the this compound scaffold are the Pictet-Spengler reaction and the catalytic hydrogenation of isoquinoline (B145761) or its partially hydrogenated derivatives. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2][3] Catalytic hydrogenation, on the other hand, involves the reduction of the aromatic rings of isoquinoline in the presence of a metal catalyst.

Q2: My Pictet-Spengler reaction is resulting in low yields. What are the primary factors to investigate?

A2: Low yields in the Pictet-Spengler reaction can often be attributed to several factors. Key areas to troubleshoot include the reactivity of the starting materials, the choice of acid catalyst, reaction temperature, and solvent. For instance, β-arylethylamines with electron-donating substituents on the aromatic ring tend to give higher yields.[2] The reaction generally requires an acid catalyst, and the strength and concentration of the acid can significantly impact the reaction rate and yield.

Q3: I am observing a mixture of cis and trans diastereomers in my final product. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a common challenge in this compound synthesis. The cis/trans isomer ratio is influenced by the reaction conditions. For catalytic hydrogenation, the choice of catalyst and solvent can play a crucial role. In some cases, the stereoselectivity can be influenced by the solvent's ability to stabilize transition states.[4] For reactions involving cyclization, the conformational preferences of intermediates can dictate the final stereochemical outcome.

Q4: What are the most effective methods for purifying this compound derivatives and separating stereoisomers?

A4: Purification of this compound derivatives, particularly the separation of cis and trans isomers, is typically achieved through column chromatography or recrystallization.[5] For column chromatography, careful selection of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is critical.[5][6] Recrystallization can be an effective method if there is a significant difference in the solubility of the desired isomer and impurities in a particular solvent or solvent system.[7][8]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a frequent issue in organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed reagent_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->reagent_purity reaction_conditions 2. Review Reaction Conditions reagent_purity->reaction_conditions Pure repurify Impure: Repurify Starting Materials reagent_purity->repurify Impure workup_purification 3. Analyze Work-up & Purification reaction_conditions->workup_purification Optimized optimize_conditions Suboptimal: Optimize Conditions (Temp, Time, Catalyst) reaction_conditions->optimize_conditions Suboptimal optimize_workup Losses Detected: Modify Protocol workup_purification->optimize_workup Losses Detected end Yield Improved workup_purification->end No Losses repurify->reagent_purity optimize_conditions->reaction_conditions optimize_workup->workup_purification

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 2: Poor Purity and Presence of Side Products

Impurities and side products can complicate purification and reduce the overall yield of the desired compound.

Possible Causes and Solutions:

  • Side Reactions: Competing reaction pathways can lead to the formation of undesired products.

    • Solution: Adjusting the reaction temperature or catalyst can favor the desired reaction pathway. For instance, in some reactions, lower temperatures can increase selectivity.

  • Incomplete Reactions: Unreacted starting materials are a common impurity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion. Consider extending the reaction time or increasing the temperature if the reaction stalls.

  • Degradation of Product: The desired product may be unstable under the reaction or workup conditions.

    • Solution: If product degradation is observed, consider milder reaction conditions or a modified workup procedure. For example, using a weaker acid or performing the reaction at a lower temperature might be beneficial.

Data Presentation

Table 1: Effect of Catalyst on the Hydrogenation of Isoquinoline Derivatives
CatalystSolventTemperature (°C)Pressure (atm)Yield (%)Purity (%)Reference
Ru/CEthanol15050>95>98[9]
PtO₂Acetic Acid253HighHigh[10]
Ni₂P/SBA-15N/A320N/A>92 (HDN)N/A[11]
Co@SiO₂Dioxane15050>99>99[3]

Note: This table is a compilation of data from different sources and may not represent a direct comparative study.

Table 2: Solvent Effects on a Representative Diastereoselective Reaction
SolventDielectric ConstantDiastereomeric Ratio (cis:trans)Yield (%)Reference
Dichloromethane8.9385:1578[4]
Toluene2.3870:3085[4]
Acetonitrile37.590:1072[4]
Tetrahydrofuran7.5280:2081[4]

Note: The data presented here is illustrative and based on general principles of solvent effects on stereoselectivity. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol outlines a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.

Experimental Workflow for Pictet-Spengler Reaction

Pictet_Spengler_Workflow start 1. Reactant Preparation reaction 2. Reaction Setup & Monitoring start->reaction Dissolve β-arylethylamine & aldehyde in solvent workup 3. Aqueous Work-up reaction->workup Add acid catalyst, heat, and monitor by TLC extraction 4. Extraction workup->extraction Quench reaction and neutralize purification 5. Purification (Chromatography/Recrystallization) extraction->purification Extract with organic solvent and dry characterization 6. Characterization (NMR, MS) purification->characterization Isolate pure product

Caption: A generalized experimental workflow for the Pictet-Spengler reaction.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene, dichloromethane).

  • Reaction Setup: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired tetrahydroisoquinoline derivative.

Protocol 2: General Procedure for Catalytic Hydrogenation of Isoquinoline

This protocol provides a general method for the complete reduction of isoquinoline to this compound.

Procedure:

  • Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, place the isoquinoline substrate and a catalytic amount of a hydrogenation catalyst (e.g., 5% Ru/C, PtO₂).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 80-150 °C).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation or column chromatography.

Protocol 3: Purification of this compound Diastereomers by Column Chromatography

Procedure:

  • Column Preparation: Pack a glass column with silica gel or alumina (B75360) as the stationary phase. The amount of stationary phase should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions and monitor the separation of the diastereomers by TLC.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.[5][12]

Protocol 4: Recrystallization for Purity Enhancement

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7][8][13][14]

References

Technical Support Center: Separation of Cis- and Trans-Decahydroisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of cis- and trans-decahydroisoquinoline (B1314993) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-decahydroisoquinoline isomers challenging?

A1: The separation of cis- and trans-decahydroisoquinoline isomers, which are diastereomers, can be difficult due to their similar physicochemical properties. These subtle structural differences necessitate highly selective experimental conditions to achieve effective separation. Key challenges arise from their comparable polarities and solubilities, which can lead to co-elution in chromatography or co-crystallization.

Q2: What are the primary techniques for separating these isomers?

A2: The most common and effective techniques for separating cis- and trans-decahydroisoquinoline isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and crystallization. The choice of technique often depends on the scale of the separation, the desired purity, and the available instrumentation.

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of cis- and trans-decahydroisoquinoline isomers. The spatial arrangement of atoms in each isomer results in distinct chemical shifts and coupling constants in their NMR spectra, allowing for unambiguous identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of cis- and trans-decahydroisoquinoline isomers.

Chromatographic Methods (HPLC, GC-MS, SFC)

Problem: Poor resolution or co-elution of isomer peaks.

Possible Cause Solution
Inappropriate Stationary Phase The selectivity of the column may be insufficient. For HPLC, screen different stationary phases such as C8, C18, phenyl-hexyl, or cyano columns. Chiral stationary phases can also be effective for separating diastereomers. For GC-MS, consider using a column with a different polarity.
Suboptimal Mobile Phase/Carrier Gas Flow Systematically vary the mobile phase composition in HPLC or the temperature program and carrier gas flow rate in GC-MS. For HPLC, adjusting the ratio of organic solvent to aqueous buffer or using different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. For GC-MS, a slower temperature ramp may improve separation.
Incorrect Temperature Optimize the column temperature. In both HPLC and GC, temperature affects the interaction between the analytes and the stationary phase, thereby influencing retention and selectivity.
Inadequate Method Development A systematic approach to method development is crucial. Start with a scouting gradient in HPLC to determine the approximate elution conditions and then refine the method using isocratic or gradient elution.
Crystallization

Problem: Co-crystallization or failure to achieve separation.

Possible Cause Solution
Inappropriate Solvent System Screen a variety of solvents with different polarities and solubilities for the isomers. The ideal solvent will have a significant solubility difference between the cis and trans isomers at different temperatures.
Cooling Rate is Too Fast Allow the saturated solution to cool slowly to room temperature before further cooling in a refrigerator or freezer. Rapid cooling can trap impurities and lead to co-crystallization.
Supersaturation Issues If crystals do not form, try seeding the solution with a small crystal of the desired pure isomer, if available. Gently scratching the inside of the crystallization vessel can also induce nucleation.
Impure Starting Material Ensure the starting material is as pure as possible before attempting crystallization. Impurities can interfere with crystal lattice formation.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the separation of cis- and trans-decahydroisoquinoline isomers. Optimization will be required for specific applications.

HPLC Separation Protocol

This protocol outlines a general approach for developing an HPLC method for the separation of decahydroisoquinoline isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization p1 Column Selection: Start with a C18 or Phenyl-Hexyl column p2 Mobile Phase Preparation: Prepare initial mobile phases (e.g., Acetonitrile/Water with 0.1% Formic Acid) p1->p2 p3 Sample Preparation: Dissolve isomer mixture in mobile phase (1 mg/mL) and filter p2->p3 a1 Initial Gradient Run: 5-95% Acetonitrile over 20 min p3->a1 a2 Evaluate Resolution a1->a2 a3 Optimization a2->a3 If resolution is poor a5 Final Method a2->a5 If resolution is good a4 Isocratic or Gradient Refinement a3->a4 a4->a5

Caption: A generalized workflow for HPLC method development.

Method Parameters (Illustrative Example)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL
GC-MS Analysis Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound isomers.

GCMS_Workflow start Start prep Sample Preparation: Dissolve isomer mixture in a suitable solvent (e.g., Methanol) start->prep injection Injection: Inject 1 µL into the GC prep->injection separation GC Separation: Temperature programming to separate isomers injection->separation detection MS Detection: Acquire mass spectra of eluting peaks separation->detection analysis Data Analysis: Identify isomers based on retention time and mass spectra detection->analysis end End analysis->end

Caption: A typical workflow for GC-MS analysis of isomers.

Method Parameters (Illustrative Example)

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Fractional Crystallization Protocol

This protocol describes a general method for separating diastereomers by fractional crystallization.

Crystallization_Logic start Start with Isomer Mixture dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool induce Induce Crystallization (Seeding/Scratching) cool->induce if no crystals refrigerate Cool Further (4°C, then -20°C) cool->refrigerate if crystals form induce->refrigerate filter Filter Crystals refrigerate->filter analyze Analyze Purity of Crystals and Mother Liquor filter->analyze end Pure Isomers analyze->end

Caption: Logical steps for fractional crystallization.

Procedure:

  • Solvent Selection: Empirically screen for a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures.

  • Dissolution: Dissolve the mixture of cis- and trans-decahydroisoquinoline in the minimum amount of the chosen solvent at its boiling point to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.

  • Further Cooling: To maximize the yield of the less soluble isomer, place the flask in a refrigerator (4°C) and then in a freezer (-20°C).

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the collected crystals and the mother liquor (the remaining solution) by HPLC or GC-MS.

  • Recrystallization: If necessary, recrystallize the obtained crystals to improve purity. The more soluble isomer can be recovered from the mother liquor by evaporating the solvent and repeating the process with a different solvent system if needed.

Quantitative Data

The following tables provide illustrative quantitative data that might be obtained during the separation of cis- and trans-decahydroisoquinoline isomers. Actual results will vary based on the specific experimental conditions.

Table 1: Illustrative HPLC Retention Times and Resolution

IsomerRetention Time (min)Resolution (Rs)
trans-Decahydroisoquinoline12.5-
cis-Decahydroisoquinoline13.82.1

Table 2: Illustrative GC-MS Retention Times

IsomerRetention Time (min)
trans-Decahydroisoquinoline15.2
cis-Decahydroisoquinoline15.9

Table 3: Illustrative Fractional Crystallization Results

FractionMass (g)Purity of Less Soluble Isomer (%)
Initial Mixture 10.050
Crystals (1st Crop) 3.595
Mother Liquor 6.523

Technical Support Center: Diastereoselective Reduction of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the diastereoselective reduction of tetrahydroisoquinolines.

Troubleshooting Guides

This section addresses common issues encountered during the diastereoselective reduction of 3,4-dihydroisoquinolines and related substrates to form chiral tetrahydroisoquinolines.

Question: Why am I observing low diastereoselectivity or enantioselectivity in my reduction?

Answer:

Low stereoselectivity is a frequent challenge and can be influenced by several factors related to the substrate, catalyst, and reaction conditions. Here are some potential causes and troubleshooting steps:

  • Substrate Reactivity: The inherent structure of your 3,4-dihydroisoquinoline (B110456) substrate may not provide sufficient steric or electronic bias for high selectivity with a given catalyst.

    • Solution 1: Substrate Activation. Introduce a directing group on the substrate to enhance its coordination with the catalyst. For instance, a hydroxyl, alkoxyl, or amino group at the C-1 position can promote cis-selectivity in iridium-catalyzed hydrogenations.[1]

    • Solution 2: Iminium Salt Formation. 3,4-Dihydroisoquinolines may not be readily reduced by some chiral hydride reagents. Conversion to the corresponding iminium salt can increase reactivity and improve enantioselectivity.[2]

  • Catalyst Choice and Activity: The selected catalyst may not be optimal for your specific substrate.

    • Solution 1: Screen Different Catalysts. A variety of catalysts are available for asymmetric reduction, including those based on iridium, rhodium, and titanium, as well as organocatalysts and enzymes (imine reductases).[1][3][4][5] If one class of catalyst yields poor results, another may be more effective. For example, while many catalysts for imine hydrogenation use phosphorus-containing ligands, cationic Rh(III)-diamine complexes have shown excellent enantioselectivity for cyclic imines.[3]

    • Solution 2: Catalyst Activation. Some catalysts require an activator to achieve high performance. For instance, iridium catalysts may be activated by BCDMH, and Rh(III) catalysts can be activated by protonation with an acid like HSbF6.[1][3]

  • Reaction Conditions: The solvent, additives, temperature, and hydrogen pressure can all significantly impact stereoselectivity.

    • Solution 1: Solvent Optimization. The coordinating ability of the solvent can influence the stereochemical outcome. Switching from a coordinating solvent like THF to a non-coordinating one like 1,2-dichloroethane (B1671644) (1,2-DCE) has been shown to alter selectivity.[1]

    • Solution 2: Additive Screening. Additives can modify the catalytic environment. For example, in iridium-catalyzed hydrogenations, changing the additive from TBAI to TBABr has been shown to favor trans-selective hydrogenation.[1] Acidic additives can also influence the outcome of certain catalytic systems.

    • Solution 3: Adjust Temperature and Pressure. For catalytic hydrogenations, optimizing the hydrogen pressure and reaction temperature is crucial. Lowering the temperature can sometimes enhance selectivity.

Question: The reaction is sluggish or does not proceed to completion. What can I do?

Answer:

Poor conversion can be due to catalyst deactivation, insufficient reactivity of the substrate, or non-optimal reaction conditions.

  • Catalyst Deactivation: Heteroatoms in the substrate can coordinate strongly with the metal center of the catalyst, leading to deactivation.[1]

    • Solution 1: Increase Catalyst Loading. While not ideal for atom economy, a higher catalyst loading can sometimes compensate for deactivation.

    • Solution 2: Employ Substrate Activation. As mentioned previously, introducing directing groups can enhance coordination in a productive manner, improving both activity and selectivity.[1]

  • Substrate Reactivity: As noted, 3,4-dihydroisoquinolines can be poor substrates for certain reducing agents.

    • Solution: Convert to Iminium Salt. Treatment with an alkyl halide (e.g., methyl iodide) to form the more reactive iminium salt can facilitate reduction.[2]

  • Reaction Conditions:

    • Solution 1: Increase Hydrogen Pressure. In catalytic hydrogenations, increasing the H2 pressure can improve the reaction rate.

    • Solution 2: Increase Temperature. While this may negatively impact selectivity, carefully increasing the reaction temperature can improve conversion.

    • Solution 3: Ensure Purity of Reagents and Solvents. Impurities, particularly water or oxygen, can poison sensitive catalysts. Ensure all reagents and solvents are appropriately dried and degassed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective reduction of tetrahydroisoquinolines?

A1: The primary methods include:

  • Catalytic Asymmetric Hydrogenation: This uses hydrogen gas and a chiral transition-metal catalyst (commonly based on iridium, rhodium, or ruthenium) to reduce the C=N bond of a 3,4-dihydroisoquinoline or a related precursor.[1][3]

  • Catalytic Asymmetric Transfer Hydrogenation: This method employs a hydrogen donor, such as formic acid or isopropanol, in place of hydrogen gas, along with a chiral catalyst.[1]

  • Reduction with Chiral Hydride Reagents: Chiral borohydride (B1222165) or aluminum hydride reagents can be used to achieve enantioselective reduction, particularly of the more reactive iminium salts.[2]

  • Enzymatic Reduction: Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of cyclic imines with high enantioselectivity.[4][5]

Q2: How do I choose between catalytic hydrogenation and transfer hydrogenation?

A2: The choice depends on available equipment and the specific reaction.

  • Catalytic Hydrogenation often requires specialized high-pressure equipment (autoclaves). It is considered a "greener" method due to the use of H2 gas.[3]

  • Asymmetric Transfer Hydrogenation (ATH) can often be performed using standard laboratory glassware, making it more accessible.[6] However, it may require stoichiometric amounts of the hydrogen donor.

Q3: Can I predict whether my reduction will yield the cis or trans diastereomer?

A3: Prediction can be challenging, but some general principles apply. The stereochemical outcome is often determined by the coordination of the substrate to the chiral catalyst.

  • The use of directing groups at the C-1 position, such as hydroxyl or alkoxyl groups, often leads to the cis product through chelation control with the metal center.[1]

  • The choice of ligand on the metal catalyst plays a crucial role in defining the chiral pocket and thus the stereochemical outcome.

  • Reaction conditions , such as the solvent and additives, can also influence the facial selectivity of the hydride attack. For example, a change in solvent and halide additive has been shown to switch the selectivity from cis to trans.[1]

Q4: My substrate is a 1,3-disubstituted isoquinoline. Are there specific methods for this?

A4: Yes, the reduction of 1,3-disubstituted isoquinolines has been addressed. Stoltz's group demonstrated that by modifying experimental conditions (switching from THF to 1,2-DCE and TBAI to TBABr), a trans-selective hydrogenation of 1,3-disubstituted isoquinolines can be achieved.[1] This highlights the importance of condition screening for achieving the desired diastereomer.

Data and Protocols

Data Summary

Table 1: Comparison of Chiral Hydride Reagents for the Reduction of Iminium Salts [2]

Substrate (Iminium Salt)Chiral ReagentEnantiomeric Excess (ee, %)
6,7-dimethoxy-3,4-dihydroisoquinolinium iodideK glucoride52.3
Itsuno's reagent18.0
Mosher's reagent66.4
1-benzyl derivativesK glucoride0.7 - 6.2
Itsuno's reagent5.9 - 21.0
Mosher's reagent1.4 - 2.7
1-aryl derivativesK glucoride25.2 - 43.0
Itsuno's reagent13.0 - 21.1
Mosher's reagent6.3 - 16.0

Table 2: Effect of Reaction Conditions on Asymmetric Hydrogenation of a Cyclic Imine [3]

Catalyst SystemSolventH2 PressureTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Rh(III)-TsDPEN (1)DCM20 bar4No reaction-
In situ generated (2) from (1) + AgSbF6DCM20 bar1>9999
Ru(II) analogue of (2)DCM20 bar1LowLow
Key Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol is a generalized procedure based on methodologies described for iridium-catalyzed hydrogenations.[1]

  • Preparation: In a glovebox, add the iridium precursor and the chiral ligand to a vial. Add the appropriate solvent (e.g., 1,2-DCE) and stir to form the catalyst solution.

  • Reaction Setup: To a separate vial, add the 3,4-dihydroisoquinoline substrate and any additives (e.g., TBABr).

  • Catalyst Addition: Transfer the catalyst solution to the vial containing the substrate.

  • Hydrogenation: Place the vial into a high-pressure autoclave. Purge the autoclave with H2 gas (3-4 cycles). Pressurize the autoclave to the desired pressure (e.g., 40 psi) with H2.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time (e.g., 12-24 hours).

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tetrahydroisoquinoline.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Enzymatic Reduction using an Imine Reductase (IRED)

This protocol is based on the use of whole-cell biocatalysts for imine reduction.[4][5]

  • Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells overexpressing the desired (R)- or (S)-selective IRED in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Cofactor Regeneration System: To the cell suspension, add glucose and a glucose dehydrogenase (GDH) enzyme for cofactor (NADPH) regeneration. Add the NADP+ cofactor.

  • Reaction Initiation: Add the cyclic imine substrate (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or glycerol (B35011) if necessary) to the cell suspension.

  • Reaction: Shake the mixture at a controlled temperature (e.g., 30°C) for the required time (e.g., 24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Visualizations

Troubleshooting_Diastereoselective_Reduction Start Start: Diastereoselective Reduction Problem Problem Observed Start->Problem LowSelectivity Low Diastereoselectivity / Enantioselectivity Problem->LowSelectivity Poor d.r. or e.e. LowConversion Low Conversion / No Reaction Problem->LowConversion Incomplete Reaction Sol_Select_Substrate Modify Substrate: - Add Directing Group - Form Iminium Salt LowSelectivity->Sol_Select_Substrate Sol_Select_Catalyst Optimize Catalyst: - Screen Different Catalysts - Catalyst Activation LowSelectivity->Sol_Select_Catalyst Sol_Select_Conditions Optimize Conditions: - Screen Solvents - Screen Additives - Adjust Temp/Pressure LowSelectivity->Sol_Select_Conditions Sol_Conv_Catalyst Address Catalyst Issues: - Increase Loading - Substrate Activation LowConversion->Sol_Conv_Catalyst Sol_Conv_Substrate Increase Substrate Reactivity: - Form Iminium Salt LowConversion->Sol_Conv_Substrate Sol_Conv_Conditions Optimize Conditions: - Increase Temp/Pressure - Ensure Reagent Purity LowConversion->Sol_Conv_Conditions End End: Desired Product Sol_Select_Substrate->End Sol_Select_Catalyst->End Sol_Select_Conditions->End Sol_Conv_Catalyst->End Sol_Conv_Substrate->End Sol_Conv_Conditions->End Experimental_Workflow_Hydrogenation Prep 1. Catalyst Preparation (Glovebox) Mix 3. Combine Catalyst and Substrate Prep->Mix Setup 2. Reaction Setup (Substrate + Additives) Setup->Mix React 4. Hydrogenation (Autoclave, H2 Pressure) Mix->React Workup 5. Workup & Purification (Concentration, Chromatography) React->Workup Analysis 6. Analysis (Chiral HPLC/SFC) Workup->Analysis

References

Technical Support Center: Optimization of Catalyst for Decahydroisoquinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of isoquinoline (B145761) to decahydroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.

Issue Possible Causes Troubleshooting Steps & Recommendations
Low or No Conversion Catalyst Inactivity/Poisoning: The nitrogen atom in isoquinoline can strongly adsorb to the catalyst's active sites, inhibiting the reaction.[1][2] Impurities in the substrate or solvent (e.g., sulfur compounds) can also poison the catalyst.[2]1. Catalyst Selection: Consider using catalysts less prone to nitrogen poisoning, such as Rhodium-based catalysts or employing an acidic medium to protonate the nitrogen.[3] 2. Increase Catalyst Loading: Incrementally increase the catalyst weight percentage. 3. Substrate/Solvent Purity: Ensure the purity of the isoquinoline substrate and solvent. Consider purification of the starting material if impurities are suspected. 4. Reaction Conditions: Increase hydrogen pressure and/or reaction temperature.[4]
Incomplete Hydrogenation (Formation of Tetrahydroisoquinoline) Insufficient Catalyst Activity: The catalyst may not be active enough for the complete saturation of both rings. Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for full hydrogenation.[5]1. Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) or Rhodium-on-carbon are often more effective for complete saturation than Palladium-based catalysts. 2. Optimize Conditions: Increase hydrogen pressure and reaction time. A stepwise increase in temperature might be necessary. 3. Solvent Effect: Protic solvents like alcohols (e.g., methanol, ethanol) or acetic acid can accelerate the hydrogenation rate.[6]
Poor Stereoselectivity Catalyst-Substrate Interaction: The stereochemical outcome is highly dependent on the catalyst and its interaction with the substrate. Reaction Conditions: Temperature and solvent can influence the stereoselectivity of the reaction.1. Catalyst Screening: Test different heterogeneous catalysts (e.g., Pd/C, PtO₂, Ru/C) to find the one that favors the desired diastereomer. 2. Homogeneous Catalysis: For enantioselective hydrogenation, consider using a chiral homogeneous catalyst, such as an Iridium complex with a chiral ligand.[7][8] 3. Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature to influence the formation of the desired stereoisomer.
Catalyst Deactivation Over Multiple Runs Leaching of Metal: The active metal may leach from the support into the reaction mixture. Sintering: High reaction temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area. Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[9]1. Catalyst Characterization: Analyze the used catalyst using techniques like ICP-OES to check for metal leaching and TEM to observe particle size.[9] 2. Regeneration: Attempt catalyst regeneration. For fouling, this may involve washing with a suitable solvent. For sintering, regeneration is often not possible. 3. Optimize Reaction Conditions: Avoid excessively high temperatures to minimize sintering.
Side Reactions (e.g., Hydrogenolysis, Ring Opening) Harsh Reaction Conditions: High temperatures and pressures can lead to undesired side reactions. Catalyst Type: Some catalysts are more prone to promoting hydrogenolysis.1. Milder Conditions: Reduce the reaction temperature and pressure. 2. Catalyst Selection: Screen different catalysts to identify one with higher selectivity for hydrogenation over hydrogenolysis. For example, supported gold catalysts have shown high chemoselectivity in the hydrogenation of quinolines.[4]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the complete hydrogenation of isoquinoline to this compound?

A1: The choice of catalyst is critical. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it may sometimes lead to incomplete hydrogenation, stopping at the tetrahydroisoquinoline stage.[10] For complete saturation to this compound, Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) are often more effective due to their higher activity.[5]

Q2: How can I improve the yield of this compound?

A2: To improve the yield, ensure complete conversion by optimizing reaction parameters. This includes choosing a highly active catalyst (e.g., PtO₂ or Rh/C), using a high hydrogen pressure (e.g., up to 115 bar), and ensuring a sufficient reaction time.[5] The purity of your starting material and solvent is also crucial to prevent catalyst poisoning.

Q3: What are common side products in this reaction and how can I minimize them?

A3: A common intermediate that can be a final product if the reaction is incomplete is 1,2,3,4-tetrahydroisoquinoline.[11] Under harsh conditions, side reactions like hydrogenolysis (cleavage of C-N or C-C bonds) can occur. To minimize these, use the mildest reaction conditions (temperature and pressure) that still afford a reasonable reaction rate and choose a catalyst with high selectivity.

Q4: How do I handle pyrophoric catalysts like Palladium on Carbon (Pd/C) safely?

A4: Pd/C can be pyrophoric, especially when dry and exposed to air after being used in a hydrogenation reaction. Always handle it in an inert atmosphere (e.g., under Argon or Nitrogen).[6] When filtering the catalyst after the reaction, do not allow the filter cake to dry completely. The filter cake should be quenched with water before disposal in a dedicated waste container.[12]

Q5: Can I control the stereochemistry of the this compound product?

A5: Yes, controlling stereoselectivity is possible but can be challenging. The choice of catalyst plays a significant role. For diastereoselectivity, empirical screening of different heterogeneous catalysts is often necessary. For enantioselectivity, the use of chiral homogeneous catalysts, such as those based on Iridium or Rhodium with chiral ligands, is the standard approach.[7][8] Reaction conditions like solvent and temperature can also influence the stereochemical outcome.

Quantitative Data Summary

The following table summarizes the performance of different catalysts under various conditions for the hydrogenation of isoquinoline and related substrates.

CatalystSubstratePressure (bar)Temperature (°C)SolventProductYield (%)Reference
5% Ru/CIsoquinoline115180TolueneThis compoundHigh (not specified)[5]
PtO₂IsoquinolineNot specifiedNot specifiedNot specifiedThis compoundNot specified[5]
Raney NickelIsoquinolineNot specifiedNot specifiedNot specifiedThis compoundNot specified[5]
Au/TiO₂Quinoline2025-100Toluene1,2,3,4-Tetrahydroquinoline>99[4]
[Ir(cod)Cl]₂ / Chiral LigandQuinolines5025CH₂Cl₂Chiral Tetrahydroquinolines91-99[8]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Isoquinoline

Objective: To synthesize this compound from isoquinoline using a heterogeneous catalyst.

Materials:

  • Isoquinoline

  • Heterogeneous Catalyst (e.g., 5% Ru/C, 10% Pd/C, or PtO₂)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen Gas (high purity)

  • High-pressure autoclave reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add the isoquinoline (1 equivalent) and the chosen solvent to the reactor vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the catalyst (typically 5-10 wt% of the substrate).

  • Sealing and Purging: Seal the autoclave. Purge the system several times with nitrogen and then with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-120 bar). Begin stirring and heat the reaction to the target temperature (e.g., 80-180 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or NMR. The reaction is complete when the starting material is no longer detected.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Purge the reactor with an inert gas. Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.

  • Work-up: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to obtain pure this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Start: This compound Hydrogenation issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Conversion Issue incomplete_hydrogenation Incomplete Hydrogenation (Tetrahydroisoquinoline) issue->incomplete_hydrogenation Selectivity Issue poor_stereoselectivity Poor Stereoselectivity issue->poor_stereoselectivity Stereochemistry Issue catalyst_deactivation Catalyst Deactivation issue->catalyst_deactivation Reusability Issue check_catalyst Check Catalyst Activity & Purity of Reagents low_conversion->check_catalyst optimize_conditions Increase H2 Pressure, Temperature, and Time incomplete_hydrogenation->optimize_conditions change_catalyst Change Catalyst (e.g., PtO2, Rh/C) incomplete_hydrogenation->change_catalyst screen_catalysts Screen Different Catalysts & Solvents poor_stereoselectivity->screen_catalysts use_chiral_catalyst Use Chiral Homogeneous Catalyst poor_stereoselectivity->use_chiral_catalyst analyze_catalyst Analyze Used Catalyst (ICP, TEM) catalyst_deactivation->analyze_catalyst check_catalyst->optimize_conditions check_catalyst->change_catalyst end Successful Hydrogenation optimize_conditions->end change_catalyst->optimize_conditions change_catalyst->end screen_catalysts->end use_chiral_catalyst->end regenerate_catalyst Attempt Catalyst Regeneration analyze_catalyst->regenerate_catalyst regenerate_catalyst->end

Caption: Troubleshooting workflow for this compound hydrogenation.

ReactionPathway Isoquinoline Isoquinoline Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Isoquinoline->Tetrahydroisoquinoline + 2H2 Catalyst SideProducts Side Products (e.g., Hydrogenolysis) Isoquinoline->SideProducts Harsh Conditions This compound This compound Tetrahydroisoquinoline->this compound + 3H2 Catalyst Tetrahydroisoquinoline->SideProducts Harsh Conditions

Caption: Reaction pathway for the hydrogenation of isoquinoline.

References

Technical Support Center: Decahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of decahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on side-reaction products encountered during the synthesis of the this compound scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and frequently asked questions in a question-and-answer format to help you navigate potential issues in your experiments.

Synthesis of Dihydroisoquinoline Precursors (Bischler-Napieralski Reaction)

Question 1: I am attempting a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinoline (B110456) precursor, but I am getting a low yield and a significant amount of a styrene-like side-product. What is causing this and how can I minimize it?

Answer: The formation of a styrene (B11656) derivative is a common issue in the Bischler-Napieralski reaction and is attributed to a competing side-reaction known as the retro-Ritter reaction.[1] This is particularly favorable when the reaction conditions are harsh or when the resulting styrene is highly conjugated.[1]

Troubleshooting Steps:

  • Milder Reagents: Traditional dehydrating agents like POCl₃ and P₂O₅ can be harsh.[1] Consider switching to a milder and often more efficient reagent system, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429).[2] This allows the reaction to proceed at lower temperatures, which can suppress the retro-Ritter pathway.[2]

  • Solvent Choice: If the retro-Ritter reaction involves the elimination of a nitrile, using that nitrile as the solvent can shift the equilibrium away from the side-product.[1][3]

  • Alternative Chemistry: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate that is less prone to fragmentation, thus avoiding the retro-Ritter reaction.[1]

Question 2: My Bischler-Napieralski reaction is not proceeding to completion, or I am observing multiple unexpected products. What could be the reasons?

Answer: Incomplete reactions or the formation of multiple products can be due to several factors related to your substrate and reaction conditions.

Troubleshooting Steps:

  • Substrate Activity: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and therefore, it is most effective with electron-rich aromatic rings.[3] If your β-arylethylamide lacks electron-donating groups, the cyclization will be difficult. For such substrates, stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃ might be necessary, or the use of modern, milder methods (Tf₂O/2-chloropyridine) is recommended.[2]

  • Reaction Conditions: Ensure your reagents are anhydrous, as water can quench the dehydrating agent. If the reaction is sluggish, a gradual increase in temperature and prolonged reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Regioisomers: The formation of unexpected regioisomers can occur due to cyclization at an alternative position on the aromatic ring (ipso-attack), leading to a spiro intermediate that then rearranges.[4] The choice of dehydrating agent can influence this; for instance, P₂O₅ is more prone to inducing such rearrangements than POCl₃.[4] Using milder reagents or strategically placing blocking groups on the aromatic ring can improve regioselectivity.[4]

Catalytic Hydrogenation of Isoquinoline (B145761) to this compound

Question 3: My catalytic hydrogenation of isoquinoline is not going to completion, and I am isolating tetrahydroisoquinoline isomers. How can I ensure complete reduction?

Answer: The presence of 1,2,3,4-tetrahydroisoquinoline (B50084) or 5,6,7,8-tetrahydroisoquinoline (B1330172) indicates incomplete hydrogenation. This can be addressed by optimizing the reaction conditions.

Troubleshooting Steps:

  • Catalyst and Loading: Ensure you are using an appropriate and active catalyst. Platinum-based catalysts, such as Adams' catalyst (PtO₂), are commonly used for complete saturation.[5] Increasing the catalyst loading may also drive the reaction to completion.

  • Reaction Time and Temperature: The hydrogenation of the second ring (the benzene (B151609) ring) is often slower than the first (the pyridine (B92270) ring).[5] Extending the reaction time is a primary step to ensure full reduction. Increasing the temperature can also increase the reaction rate, but be cautious as it may also promote side reactions.

  • Hydrogen Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, which can significantly enhance the rate of hydrogenation.

Question 4: The main issue in my synthesis is the formation of a mixture of cis- and trans-decahydroisoquinoline (B1314993) diastereomers. How can I control the stereoselectivity?

Answer: Controlling the diastereoselectivity of the ring fusion is a critical challenge in this compound synthesis. The ratio of cis to trans isomers is highly dependent on the catalyst, solvent, and other reaction parameters.

Troubleshooting Steps:

  • Catalyst Selection: The nature of the metal catalyst plays a crucial role. For instance, in the hydrogenation of tetralin (a related system), platinum and nickel catalysts have been shown to favor the formation of the trans isomer, while palladium can lead to different selectivity.[6] For isoquinoline systems, rhodium-on-alumina has been used to produce a mixture of isomers.[7] Experimenting with different catalysts (e.g., PtO₂, Rh/C, Ru/C) is a key strategy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the way the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical outcome. It is advisable to screen different solvents (e.g., acetic acid, ethanol, ethyl acetate) to optimize the desired diastereoselectivity.

  • Temperature and Pressure: These parameters can also influence the isomer ratio. A systematic study of varying temperature and pressure may be required to find the optimal conditions for the desired isomer.

Data Presentation

Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield

SubstrateDehydrating Agent/ConditionsSolventTemperatureYield (%)Reference
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane (B109758)0 °C to rt95[2]
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileRefluxModerate[8]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃TolueneRefluxGood[4]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅TolueneRefluxMixture of regioisomers[4]

Table 2: Typical Cis/Trans Ratios in Catalytic Hydrogenation of Isoquinoline Derivatives

PrecursorCatalystSolventPressure (psi)Temperature (°C)Cis:Trans RatioReference
Tetrahydroisoquinoline derivative5% Rh/Al₂O₃Heptane350100Racemic mixture[7]
Tetralin (analogous system)Pt/SiO₂-Al₂O₃Vapor Phase~500275~1.5 (initial)[6]
Tetralin (analogous system)Ni/SiO₂-Al₂O₃Vapor Phase~500275~1.5 (initial)[6]
Tetralin (analogous system)Pd/SiO₂-Al₂O₃Vapor Phase~500275>2 (initial)[6]

Experimental Protocols

Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline Precursor via Bischler-Napieralski Reaction (Modern Milder Conditions)

This protocol is adapted from modern procedures that tend to give higher yields and fewer side-products.[2]

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous dichloromethane.

  • Reagent Addition: Add 2-chloropyridine to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add triflic anhydride dropwise via syringe, ensuring the internal temperature is maintained at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation of Isoquinoline to this compound

This is a general protocol for the complete reduction of the isoquinoline ring system.

Materials:

  • Isoquinoline or a dihydro/tetrahydroisoquinoline precursor

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Hydrogenation catalyst (e.g., PtO₂ - Adams' catalyst, or Rh/Al₂O₃)

  • Hydrogen gas source

  • Parr hydrogenator or similar high-pressure hydrogenation apparatus

Procedure:

  • Setup: In a high-pressure reaction vessel, dissolve the isoquinoline substrate in the chosen solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst to the solution under an inert atmosphere if the catalyst is pyrophoric.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenator. Purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-100 °C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product will likely be a mixture of cis and trans isomers.

Protocol 3: Separation of cis and trans-Decahydroisoquinoline Isomers

The separation of diastereomers can be challenging and often requires chromatographic techniques.

Materials:

Procedure:

  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent. The two isomers will have different affinities for the silica gel and will elute at different rates. The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated cis- and trans-decahydroisoquinolines.

Visualizations

Reaction_Pathway cluster_0 Bischler-Napieralski Reaction cluster_1 Catalytic Hydrogenation Start β-Arylethylamide Intermediate Nitrilium Ion Intermediate Start->Intermediate Dehydrating Agent (e.g., POCl₃) Product_BN 3,4-Dihydroisoquinoline Intermediate->Product_BN Intramolecular Cyclization Side_Product Styrene Derivative (Retro-Ritter Product) Intermediate->Side_Product Fragmentation Product_THIQ Tetrahydroisoquinoline Product_BN->Product_THIQ H₂, Catalyst (Partial Reduction) Final_Product This compound (cis/trans mixture) Product_THIQ->Final_Product H₂, Catalyst (Complete Reduction)

Caption: Synthetic pathway to this compound and major side-products.

Troubleshooting_Workflow Start Low Yield or Side-Product Formation in this compound Synthesis Step1 Identify the problematic step: Bischler-Napieralski or Hydrogenation? Start->Step1 BN Bischler-Napieralski Step Step1->BN Hydro Hydrogenation Step Step1->Hydro BN_Issue1 Styrene Side-Product? BN->BN_Issue1 BN_Issue2 Low Conversion? BN->BN_Issue2 Hydro_Issue1 Incomplete Reduction? Hydro->Hydro_Issue1 Hydro_Issue2 Undesired cis/trans Ratio? Hydro->Hydro_Issue2 BN_Solution1 Use milder reagents (Tf₂O/2-Cl-Pyridine) Use nitrile as solvent BN_Issue1->BN_Solution1 Yes BN_Solution2 Check substrate activation Use stronger dehydrating agent (P₂O₅/POCl₃) BN_Issue2->BN_Solution2 Yes Hydro_Solution1 Increase reaction time/pressure Increase catalyst loading Hydro_Issue1->Hydro_Solution1 Yes Hydro_Solution2 Screen different catalysts (Pt, Rh, Pd) Optimize solvent and temperature Hydro_Issue2->Hydro_Solution2 Yes

Caption: A troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Decahydroisoquinoline Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of decahydroisoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and detailed protocols for the purification of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking or tailing badly on a silica (B1680970) gel TLC plate and column. What is the cause and how can I fix it?

A1: This is the most common issue encountered when purifying basic compounds like this compound derivatives on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups (Si-OH) on the silica surface, leading to poor peak shape and difficult elution.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) are commonly used. A typical concentration is 0.1-1% (v/v) in the mobile phase. This neutralizes the acidic sites on the silica, minimizing the unwanted interactions.[1]

  • Use an Alternative Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase.

    • Alumina (B75360) (basic or neutral): Alumina is a good alternative for the purification of basic compounds.

    • Reversed-Phase Silica (C18): Reversed-phase chromatography is generally less prone to issues with basic compounds.[1]

    • Amine-Functionalized Silica: This specialized stationary phase has basic groups bonded to the silica surface, which can improve the peak shape of basic analytes.

Q2: I am trying to separate diastereomers of a this compound derivative. What is a good starting point for method development?

A2: The separation of diastereomers can often be achieved on standard achiral stationary phases.

  • Normal-Phase Chromatography: Start with a solvent system of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol (B129727) on a silica gel column. Systematic screening of different solvent ratios is recommended.

  • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile (B52724)/water or methanol/water is a common choice. The addition of a buffer, such as ammonium acetate or ammonium formate, can improve peak shape and selectivity. For some diastereomers, phenyl-based stationary phases may offer better selectivity.

Q3: How can I separate the enantiomers of my chiral this compound derivative?

A3: Enantiomers require a chiral environment to be separated. The most common approach is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds. For basic compounds, Cinchona alkaloid-based zwitterionic CSPs can also be very effective.[2]

  • Mobile Phase: For normal-phase chiral HPLC, typical mobile phases consist of hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. For basic analytes, the addition of a small amount of an amine, such as diethylamine (B46881) (DEA), is often necessary to achieve good peak shape and resolution.[3]

Q4: My this compound derivative is not UV-active. How can I monitor its purification?

A4: When a compound lacks a UV chromophore, alternative detection methods are required.

  • Thin-Layer Chromatography (TLC) Staining: After developing your TLC plate, you can visualize the spots using a general chemical stain. Common stains include:

  • Evaporative Light Scattering Detector (ELSD): This detector can be used with HPLC and is suitable for non-volatile compounds that do not have a UV chromophore.

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer allows for detection based on the mass-to-charge ratio of your compound.

Q5: Should I use normal-phase or reversed-phase chromatography for my this compound derivative?

A5: The choice depends on the polarity of your specific derivative and the impurities you need to remove.

  • Normal-Phase (e.g., silica gel): Generally suitable for less polar to moderately polar compounds. As discussed in Q1, modifications are often needed for basic decahydroisoquinolines.

  • Reversed-Phase (e.g., C18): This is often the preferred method for polar and ionizable compounds. It can provide better peak shapes for basic compounds without the need for strong basic modifiers. A typical mobile phase would be a gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

Troubleshooting Guides

Normal-Phase Flash Chromatography on Silica Gel
Problem Possible Cause(s) Solution(s)
Peak Tailing/Streaking Strong interaction of the basic nitrogen with acidic silanol groups on the silica surface.Add 0.1-1% triethylamine or ammonium hydroxide to the eluent.[1] Consider using neutral alumina or an amine-functionalized silica column.
Poor Separation / Overlapping Peaks Inappropriate solvent system (polarity is too high or too low).Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound in the desired eluent. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Compound Does Not Elute The eluent is not polar enough. The compound may be irreversibly adsorbed or degrading on the silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). Perform a "methanol purge" to wash highly polar compounds from the column. Test for compound stability on silica using 2D-TLC.
Cracking of Silica Gel Bed The column ran dry. Heat generated from the interaction of a very polar solvent (like methanol) with the dry silica.Ensure the silica bed is always covered with solvent. Pack the column as a slurry to avoid air pockets and dissipate heat.
Compound Elutes in the Solvent Front The eluent is too polar.Use a less polar solvent system.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks Secondary interactions with residual silanols on the stationary phase. Inappropriate mobile phase pH.Add a buffer to the mobile phase (e.g., ammonium acetate, ammonium formate). Adjust the mobile phase pH to be at least 2 units away from the pKa of the this compound derivative to ensure it is in a single ionic state.
Poor Resolution Insufficient selectivity between the compound and impurities.Optimize the mobile phase by changing the organic modifier (e.g., methanol instead of acetonitrile, or a mixture of both). Try a different stationary phase (e.g., a phenyl or embedded polar group column).
High Backpressure Blockage in the system or column. Inappropriate mobile phase viscosity.Filter all samples and mobile phases. Check for blockages in the lines and frits. Using methanol will generally result in lower backpressure than acetonitrile at the same flow rate.
Ghost Peaks Contamination in the mobile phase or injector. Carryover from a previous injection.Use high-purity solvents. Flush the injector and column thoroughly.

Data Presentation: Quantitative Chromatography Parameters

The following tables provide examples of starting conditions for the purification of this compound derivatives using different chromatographic techniques. These should be considered as starting points for method development.

Table 1: Normal-Phase Flash Chromatography (Silica Gel)

Derivative Type Stationary Phase Mobile Phase System Typical Gradient Sample Loading Resulting Purity
N-Boc protectedSilica Gel (60 Å)Hexane/Ethyl Acetate100% Hexane to 50% EtOAcDry loading with Celite>95%
Free baseSilica Gel (60 Å)Dichloromethane/Methanol + 0.5% NH₄OH100% DCM to 10% MeOHLiquid loading in DCM>98%
HydroxylatedSilica Gel (60 Å)Dichloromethane/Methanol100% DCM to 15% MeOHDry loading with silica>97%

Table 2: Preparative Reversed-Phase HPLC

Derivative Type Stationary Phase Mobile Phase A Mobile Phase B Flow Rate (mL/min) Loading Capacity (mg/injection) Resulting Purity
Polar, substitutedC18 (5 µm, 21.2x150 mm)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile20-2550-150>99%
Basic, salt formC18 (10 µm, 50x250 mm)10 mM Ammonium Acetate, pH 9Acetonitrile80-100500-1000>98%

Table 3: Supercritical Fluid Chromatography (SFC)

Derivative Type Stationary Phase Mobile Phase A Mobile Phase B Back Pressure (bar) Temperature (°C) Resulting Purity
Achiral, basic2-EthylpyridineCO₂Methanol15040>99%
ChiralPolysaccharide-basedCO₂Methanol + 0.1% DEA12035>99% e.e.

Table 4: Chiral HPLC (Normal Phase)

Stationary Phase Mobile Phase System Flow Rate (mL/min) Temperature (°C) Resulting Purity (e.e.)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/DEA (80:20:0.1)1.025>99%
Amylose tris(3,5-dimethylphenylcarbamate)n-Heptane/Ethanol/DEA (90:10:0.1)0.830>98%

Experimental Protocols

Protocol 1: Flash Chromatography of a Basic this compound Derivative

Objective: To purify a crude, basic this compound derivative from non-polar and moderately polar impurities.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of dichloromethane and methanol.

    • To counteract streaking, add 0.5% triethylamine or ammonium hydroxide to the chosen eluent system and re-run the TLC.

  • Column Packing:

    • Select a glass column of appropriate size (a rule of thumb is a silica gel weight of 50-100 times the weight of the crude sample).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel or Celite to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Liquid Loading: Dissolve the crude material in a minimal amount of the initial chromatography solvent or a weaker solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions will depend on the column size and the separation.

    • If a gradient elution is required, start with the initial, less polar solvent system and gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers

Objective: To separate the enantiomers of a racemic this compound derivative for analytical or preparative purposes.

Methodology:

  • Column and Mobile Phase Selection:

    • Choose a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® or Chiralcel® are excellent starting points.

    • For normal-phase separation, prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Add a basic additive, typically 0.1% diethylamine (DEA), to the mobile phase to ensure good peak shape for the basic analyte.

  • System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column by running the mobile phase through it at the desired flow rate (e.g., 1.0 mL/min for an analytical column) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the racemic this compound derivative in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL for analytical scale).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the column.

  • Chromatographic Run and Data Analysis:

    • Run the chromatogram and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • If the resolution is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or the flow rate.

    • Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (e.e.).

  • Preparative Scale-Up (if required):

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative column with a larger diameter.

    • The flow rate and sample loading will need to be increased proportionally to the column dimensions.

    • Use a fraction collector to isolate the separated enantiomers.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound Derivative tlc TLC Method Development crude->tlc Analyze column_prep Column Packing tlc->column_prep Select Eluent sample_load Sample Loading column_prep->sample_load elution Elution & Fraction Collection sample_load->elution fraction_analysis Fraction Analysis (TLC/LC-MS) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_workflow start Poor Peak Shape (Tailing/Streaking)? add_modifier Add Basic Modifier (e.g., 0.5% Et3N) start->add_modifier Yes good_peak Good Peak Shape start->good_peak No check_modifier Issue Resolved? add_modifier->check_modifier change_sp Change Stationary Phase (Alumina, C18) check_modifier->change_sp No check_modifier->good_peak Yes poor_sep Poor Separation? change_sp->poor_sep good_peak->poor_sep optimize_eluent Optimize Eluent Polarity (TLC) poor_sep->optimize_eluent Yes good_sep Good Separation poor_sep->good_sep No check_sep Separation Improved? optimize_eluent->check_sep change_solvents Try Different Solvent System (e.g., DCM/MeOH) check_sep->change_solvents No check_sep->good_sep Yes change_solvents->good_sep

Caption: Troubleshooting decision tree for poor chromatography of basic compounds.

References

Technical Support Center: Scaling Up Decahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of decahydroisoquinolines for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to decahydroisoquinolines?

A1: For preclinical scale-up, the most common and robust strategies involve a two-stage approach:

  • Stage 1: Tetrahydroisoquinoline (THIQ) Core Synthesis: The Pictet-Spengler reaction is a highly efficient and widely used method for constructing the tetrahydroisoquinoline scaffold.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst.[2]

  • Stage 2: Catalytic Hydrogenation: The resulting tetrahydroisoquinoline is then fully saturated to the decahydroisoquinoline core via catalytic hydrogenation. This step typically employs catalysts such as platinum, palladium, or nickel under hydrogen pressure.[4]

Alternative routes, such as the Robinson annulation, can also be employed for the synthesis of the this compound ring system.[5]

Q2: My Pictet-Spengler reaction is suffering from low yield and poor regioselectivity at a larger scale. What are the common causes?

A2: Poor regioselectivity and low yields are common challenges when scaling up the Pictet-Spengler reaction.[6] Key factors include:

  • Reaction Conditions: Temperature and pH are critical. Higher temperatures (e.g., 140°C) can sometimes improve yields, but may also lead to side products.[7] Careful control of pH is necessary to facilitate the electrophilic aromatic substitution without promoting side reactions.[6]

  • Starting Material Purity: Impurities in the β-phenethylamine or aldehyde starting materials can inhibit the reaction or lead to unwanted byproducts.[8]

  • Substituent Effects: The electronic and steric properties of substituents on the aromatic ring govern the regioselectivity of the cyclization.[6]

Q3: What are the critical parameters to control during the catalytic hydrogenation of the tetrahydroisoquinoline intermediate?

A3: The catalytic hydrogenation step is crucial for obtaining the final this compound product. Critical parameters to monitor and control during scale-up include:

  • Catalyst Selection and Loading: Adams' catalyst (PtO₂) is highly effective, as are various palladium and nickel catalysts.[4] The catalyst loading (typically expressed as a weight percentage) must be optimized; insufficient catalyst will lead to incomplete reaction, while excessive amounts can be a cost and safety concern.

  • Hydrogen Pressure: The reaction rate is often directly proportional to the hydrogen pressure.[4] For preclinical scale-up, this necessitates the use of specialized high-pressure reactors.

  • Temperature and Solvent: The reaction is typically run at or slightly above room temperature. The choice of solvent (e.g., glacial acetic acid) is important for substrate solubility and can influence the reaction rate.[4]

  • Purity of the Intermediate: Impurities in the tetrahydroisoquinoline starting material can poison the catalyst, leading to a stalled or incomplete reaction.[4]

Q4: My final this compound product is a complex mixture of stereoisomers. How can I control the stereochemistry?

A4: The this compound scaffold has multiple stereocenters, leading to the possibility of several stereoisomers (e.g., cis and trans ring fusions).[9] Controlling stereochemistry at scale can be challenging. Strategies include:

  • Chiral Catalysis: Employing chiral catalysts during the hydrogenation step can favor the formation of one enantiomer over another.

  • Substrate-Directed Synthesis: The stereochemistry of the starting materials can direct the stereochemical outcome of the reactions.

  • Purification: Chiral chromatography or crystallization techniques may be required to separate the desired stereoisomer from the mixture, although this can be costly and time-consuming at a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor reaction progress using TLC or HPLC. - Consider extending the reaction time or increasing the temperature.[7]
Suboptimal Acid Catalyst - Experiment with different Brønsted or Lewis acids. - Optimize the concentration of the acid catalyst.
Poor Quality Starting Materials - Verify the purity of the β-arylethylamine and aldehyde/ketone via NMR or other analytical techniques. - Purify starting materials if necessary.[8]
Side Reactions - Lower the reaction temperature to minimize the formation of byproducts. - Investigate the effect of running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 2: Incomplete Catalytic Hydrogenation
Potential Cause Troubleshooting Step
Catalyst Poisoning - Ensure the tetrahydroisoquinoline substrate is highly pure.[4] - Pre-treat the substrate to remove potential catalyst poisons (e.g., sulfur-containing compounds).
Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst has been stored correctly and has not been exposed to air or moisture.
Insufficient Hydrogen Pressure - Verify the integrity of the high-pressure reactor and ensure there are no leaks. - Increase the hydrogen pressure within the safe operating limits of the equipment.
Poor Mixing/Mass Transfer - Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen gas. - In larger reactors, the design of the impeller and baffles is critical for efficient mixing.[10]
Issue 3: Difficulties in Product Purification and Isolation
Potential Cause Troubleshooting Step
Product is an Oil - Attempt to form a crystalline salt (e.g., hydrochloride) by treating the purified base with HCl.[11] - Consider purification via column chromatography.
Presence of Stubborn Impurities - Optimize the recrystallization solvent system to improve the separation of the product from impurities.[10] - For challenging separations, preparative HPLC may be necessary.
Product Loss During Workup - Minimize the number of transfer steps. - During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent to maximize recovery.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the key steps in this compound synthesis. Note that these are starting points and will require optimization for specific substrates and scales.

Table 1: Pictet-Spengler Reaction Conditions

ParameterValueReference
Reactants β-phenethylamine derivative, Aldehyde/Ketone[2]
Solvent Toluene, or solvent-free[7]
Catalyst Protic acid (e.g., HCl, TFA) or Lewis acid[2]
Temperature 25 - 140 °C[7]
Reaction Time 1 - 30 hours[7]
Typical Yield 60 - 90%[1]

Table 2: Catalytic Hydrogenation Conditions

ParameterValueReference
Substrate Tetrahydroisoquinoline derivative[4]
Catalyst PtO₂ (Adams' catalyst), Pd/C, Raney Ni[4]
Solvent Glacial Acetic Acid, Ethanol[4]
Hydrogen Pressure 3 - 4 atmospheres (or higher for scale-up)[4]
Temperature 20 - 50 °C[4]
Reaction Time 4 - 24 hours
Typical Yield > 90%

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
  • Reactant Charging: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the β-arylethylamine (1.0 eq) and the chosen solvent (e.g., toluene).

  • Aldehyde Addition: Add the aldehyde or ketone (1.0 - 1.2 eq) to the stirred solution.

  • Acid Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.0 eq) while monitoring the internal temperature.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-110°C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydroisoquinoline, which can be further purified by crystallization or chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation to this compound
  • Reactor Setup: Charge the tetrahydroisoquinoline intermediate and a suitable solvent (e.g., glacial acetic acid) to a high-pressure reactor (autoclave).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be basified with a suitable base (e.g., NaOH) and extracted with an organic solvent to isolate the this compound product.

Visualizations

G cluster_0 Stage 1: Tetrahydroisoquinoline Synthesis cluster_1 Stage 2: Hydrogenation to this compound start β-arylethylamine + Aldehyde/Ketone ps_reaction Pictet-Spengler Reaction (Acid Catalyst) start->ps_reaction workup1 Aqueous Work-up & Extraction ps_reaction->workup1 thiq_product Crude Tetrahydroisoquinoline (THIQ) workup1->thiq_product purification1 Purification (Crystallization/Chromatography) thiq_product->purification1 pure_thiq Pure THIQ Intermediate purification1->pure_thiq hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) pure_thiq->hydrogenation Input for Stage 2 workup2 Catalyst Filtration & Solvent Removal hydrogenation->workup2 dhiq_product Crude this compound (DHIQ) workup2->dhiq_product purification2 Final Purification dhiq_product->purification2 final_product Pure this compound purification2->final_product

Caption: A typical two-stage workflow for the synthesis of this compound.

G cluster_purity Purity Check cluster_conditions Conditions Check cluster_workup Work-up Check start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (TLC, NMR) start->check_purity purity_impure Impure check_purity->purity_impure purity_pure Pure check_purity->purity_pure check_conditions Review Reaction Conditions cond_temp Temperature Control? check_conditions->cond_temp cond_time Sufficient Time? check_conditions->cond_time cond_atmosphere Inert Atmosphere? check_conditions->cond_atmosphere check_workup Analyze Work-up & Purification workup_loss Extraction Loss? check_workup->workup_loss workup_purification Purification Issues? check_workup->workup_purification action_purify Action: Purify Starting Materials purity_impure->action_purify purity_pure->check_conditions cond_temp->check_workup If conditions are correct action_optimize Action: Optimize Conditions cond_temp->action_optimize cond_time->action_optimize cond_atmosphere->action_optimize action_refine Action: Refine Purification Protocol workup_loss->action_refine workup_purification->action_refine

Caption: A logical workflow for troubleshooting low-yield issues in synthesis.

References

Technical Support Center: Protecting Group Strategies for Decahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protecting group strategies in the synthesis of decahydroisoquinolines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section addresses specific problems that may arise during the protection and deprotection of the decahydroisoquinoline nitrogen.

Issue 1: Incomplete Boc (tert-Butoxycarbonyl) Deprotection

  • Question: My Boc-protected this compound is not fully deprotecting, even with standard acidic conditions (e.g., TFA in DCM). What could be the cause, and how can I resolve it?

  • Answer: Incomplete Boc deprotection can be due to several factors:

    • Steric Hindrance: The bicyclic structure of this compound, especially with bulky substituents, can hinder the approach of the acid to the Boc group.

    • Insufficient Acid Strength or Concentration: The acid may be old or have absorbed moisture, reducing its effectiveness.

    • Reaction Time and Temperature: The reaction may require more forcing conditions than initially anticipated.

    Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh, anhydrous trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane, dichloromethane).

    • Increase Acid Concentration/Equivalents: Gradually increase the concentration of the acid or the number of equivalents used.

    • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40°C) can often drive the deprotection to completion.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.

    • Consider Alternative Acids: For particularly stubborn cases, stronger acids like methanesulfonic acid or milder reagents that generate the acid in situ can be explored.

Issue 2: Side Reactions During Boc Deprotection (t-Butylation)

  • Question: I am observing unexpected byproducts with a mass corresponding to the addition of a tert-butyl group to my this compound derivative after Boc deprotection. How can I prevent this?

  • Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.

    Prevention Strategies:

    • Use Scavengers: The most effective method is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or water.[1] A scavenger "cocktail" can provide broad protection.[2]

    • Lower the Temperature: Running the deprotection at a lower temperature (e.g., 0°C) can reduce the rate of the side reaction.

Issue 3: Incomplete Cbz (Carbobenzyloxy) Deprotection via Hydrogenolysis

  • Question: The hydrogenolysis of my Cbz-protected this compound is sluggish or incomplete. What are the potential issues?

  • Answer: Incomplete hydrogenolysis can be caused by catalyst poisoning, poor hydrogen delivery, or steric hindrance. The nitrogen atom of the this compound itself can sometimes interfere with the catalyst.

    Troubleshooting Steps:

    • Catalyst Quality and Loading: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Solvent Choice: Ensure the solvent (typically methanol (B129727) or ethanol) is of high purity.

    • Acidification: Adding a mild acid (e.g., a few drops of acetic acid or using an amine salt) can prevent the amine product from poisoning the catalyst.[3]

    • Hydrogen Pressure: While balloon pressure is often sufficient, for challenging substrates, increasing the hydrogen pressure using a Parr shaker may be necessary.[3]

    • Alternative Hydrogen Sources: Consider transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) as the hydrogen donor.[4]

Issue 4: Incomplete Fmoc (9-Fluorenylmethyloxycarbonyl) Deprotection

  • Question: I am having trouble completely removing the Fmoc group from a sterically hindered this compound derivative using piperidine (B6355638). What can I do?

  • Answer: Steric hindrance around the nitrogen atom can significantly slow down the rate of Fmoc deprotection.[5]

    Optimization Strategies:

    • Increase Deprotection Time: Extend the reaction time with 20% piperidine in DMF and monitor the progress carefully.[6][7]

    • Elevated Temperature: Gently heating the reaction can help overcome the steric barrier.[7]

    • Use a Stronger, Non-Nucleophilic Base: For very difficult cases, adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in the piperidine/DMF solution) can accelerate the deprotection.[7]

Frequently Asked Questions (FAQs)

  • Q1: Which protecting group is best for my this compound synthesis?

    • A1: The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[8]

      • Boc: Ideal for substrates sensitive to hydrogenolysis but stable to acid.

      • Cbz: Suitable for molecules that are stable to catalytic hydrogenation but may be sensitive to acidic conditions.

      • Fmoc: A good option when orthogonality to both acid- and hydrogenolysis-labile groups is required, as it is removed under basic conditions.

  • Q2: What is orthogonal protection, and why is it important in this compound synthesis?

    • A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others.[8][9] This is crucial in the synthesis of complex decahydroisoquinolines that may have multiple reactive sites requiring protection, enabling the stepwise modification of the molecule.

  • Q3: Are there any protecting groups I should avoid when planning a Bischler-Napieralski or Pictet-Spengler reaction?

    • A3: Both reactions are typically carried out under acidic conditions. Therefore, acid-labile protecting groups like Boc or trityl (Trt) on other parts of the molecule may be cleaved during the cyclization step.[10][11][12] It is essential to choose protecting groups that are stable to the reaction conditions. Cbz or benzyl (B1604629) groups are generally more robust under these conditions.

  • Q4: How can I monitor the progress of my protection and deprotection reactions?

    • A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive confirmation of the product's identity and purity. For Fmoc deprotection, the release of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectrophotometry around 301 nm.[7]

Data Presentation

Table 1: Comparison of Common Nitrogen Protecting Groups for this compound Synthesis

Protecting GroupCommon Protection ReagentsTypical Deprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, DMAP, Et₃N in CH₂Cl₂ or THFTFA in CH₂Cl₂; or HCl in Dioxane/MeOHStable to base and hydrogenolysisOrthogonal to Cbz and Fmoc
Cbz Cbz-Cl, NaHCO₃ in THF/H₂OH₂, Pd/C in MeOH or EtOHStable to acid and baseOrthogonal to Boc and Fmoc
Fmoc Fmoc-Cl or Fmoc-OSu, base in CH₂Cl₂20% Piperidine in DMFStable to acid and hydrogenolysisOrthogonal to Boc and Cbz
Benzyl (Bn) BnBr, K₂CO₃ in CH₃CN or DMFH₂, Pd/C in MeOH or EtOHStable to acid and baseNot orthogonal to Cbz

Table 2: Typical Reaction Conditions for Protection and Deprotection

ReactionReagents and SolventsTemperature (°C)Typical Time (h)Typical Yield (%)
Boc Protection This compound, (Boc)₂O (1.1 eq), Et₃N (1.2 eq), CH₂Cl₂Room Temp2 - 6>90
Boc Deprotection Boc-Decahydroisoquinoline, 20% TFA in CH₂Cl₂Room Temp0.5 - 2>95
Cbz Protection This compound, Cbz-Cl (1.1 eq), NaHCO₃ (2 eq), THF/H₂O0 to Room Temp4 - 12>90
Cbz Deprotection Cbz-Decahydroisoquinoline, 10% Pd/C, H₂ (1 atm), MeOHRoom Temp2 - 16>95
Fmoc Deprotection Fmoc-Decahydroisoquinoline, 20% Piperidine in DMFRoom Temp0.5 - 2>95

Note: Reaction times and yields are approximate and can vary depending on the specific substrate and scale.

Experimental Protocols

Protocol 1: Boc Protection of this compound

  • Dissolve the this compound starting material (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add triethylamine (B128534) (Et₃N) (1.2 eq).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) portion-wise at 0°C.[13]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cbz Deprotection of N-Cbz-Decahydroisoquinoline via Hydrogenolysis

  • Dissolve the Cbz-protected this compound (1.0 eq) in methanol (MeOH).

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[14]

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Protocol 3: Fmoc Deprotection of N-Fmoc-Decahydroisoquinoline

  • Dissolve the Fmoc-protected this compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[6]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer extensively with water and brine to remove piperidine and the dibenzofulvene adduct.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as necessary.

Mandatory Visualization

G cluster_selection Protecting Group Selection Workflow start Start: Need to protect this compound nitrogen acid_stable Is the rest of the molecule stable to acid? start->acid_stable h2_stable Is the rest of the molecule stable to hydrogenolysis? acid_stable->h2_stable No use_boc Use Boc Group acid_stable->use_boc Yes base_stable Is the rest of the molecule stable to base? h2_stable->base_stable No use_cbz Use Cbz Group h2_stable->use_cbz Yes use_fmoc Use Fmoc Group base_stable->use_fmoc Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups base_stable->reconsider No

Caption: A decision-making workflow for selecting a suitable nitrogen protecting group.

G cluster_orthogonal Orthogonal Deprotection Strategy start Multi-protected this compound (N-Boc, O-Cbz, ...) deprotect_boc Treat with Acid (e.g., TFA) start->deprotect_boc intermediate1 Free Amine, O-Cbz protected deprotect_boc->intermediate1 Selectively removes Boc functionalize_n Functionalize Nitrogen intermediate1->functionalize_n intermediate2 N-Functionalized, O-Cbz protected functionalize_n->intermediate2 deprotect_cbz Treat with H₂/Pd-C intermediate2->deprotect_cbz final_product Final Product deprotect_cbz->final_product Selectively removes Cbz

Caption: An example of an orthogonal deprotection workflow.

References

Technical Support Center: Chiral Decahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization issues during the synthesis of chiral decahydroisoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of racemization in decahydroisoquinoline synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[1] In the context of this compound synthesis, racemization typically occurs through the formation of planar, achiral intermediates, such as iminium ions or enolates, where the stereocenter is temporarily destroyed.[1][2] Subsequent reactions can then occur from either face of the planar intermediate with equal probability, leading to a racemic product. Harsh reaction conditions, including high temperatures or strongly acidic or basic environments, can promote the formation of these intermediates.[3]

Q2: My Pictet-Spengler reaction is yielding a racemic or nearly racemic product. What's going wrong?

A2: The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] Racemization can be a significant issue if the reaction conditions allow for the reversible formation of the key iminium ion intermediate. The driving force for the reaction is the electrophilicity of this iminium ion.[4]

  • Troubleshooting Steps:

    • Reaction Temperature: High temperatures can provide enough energy to reverse the cyclization step or other key steps, leading to racemization. Attempt the reaction at lower temperatures.

    • Acid Catalyst: While an acid catalyst is often necessary, excessively strong acids or prolonged reaction times can promote side reactions and racemization.[4] Consider using milder conditions or a Lewis acid catalyst.

    • Asymmetric Variants: For stereocontrol, employ an asymmetric Pictet-Spengler reaction. This can involve using a chiral Brønsted acid, a chiral catalyst, or attaching a chiral auxiliary to the nitrogen of the starting β-arylethylamine.[5]

Q3: I am observing a loss of enantiomeric excess (ee) after reducing the 3,4-dihydroisoquinoline (B110456) intermediate. How can I maintain stereochemical integrity?

A3: The reduction of a 3,4-dihydroisoquinoline (a cyclic imine) to a tetrahydroisoquinoline is a critical step where the key stereocenter is often formed. If you start with a chiral dihydroisoquinoline, racemization can occur if the reduction conditions facilitate imine-enamine tautomerization. For creating the stereocenter at this stage, the choice of reduction method is paramount.

  • Recommended Approach: Asymmetric Hydrogenation

    • Catalytic asymmetric hydrogenation is one of the most effective strategies for the enantioselective synthesis of chiral tetrahydroisoquinolines from their dihydroisoquinoline precursors.[6]

    • This method utilizes chiral transition-metal complexes (often with Iridium, Rhodium, or Ruthenium) with chiral phosphine (B1218219) ligands.[7][8] The choice of ligand is crucial for achieving high enantioselectivity.[8]

    • Asymmetric transfer hydrogenation is another powerful technique, often using hydrogen sources like formic acid or isopropanol.[6]

Q4: How can I avoid racemization during reaction workup and purification?

A4: Stereochemical integrity can be lost even after the reaction is complete.

  • pH Control: During aqueous workup, avoid extreme pH values. Both strongly acidic and basic conditions can catalyze the epimerization of certain stereocenters, especially those alpha to a carbonyl group or in equilibrium with an imine.

  • Chromatography: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds on the column.[3]

    • Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column.

    • Solution 2: Use a different stationary phase, such as neutral alumina.

    • Solution 3: If possible, purify the compound by crystallization, which can often lead to an enhancement of the enantiomeric excess.

Q5: What is a chiral auxiliary, and how can it help prevent racemization?

A5: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[9] After the desired transformation, the auxiliary is removed.

  • Mechanism of Action: The auxiliary provides a strong steric and/or electronic bias, forcing reagents to attack the substrate from a specific face, thus leading to the formation of one diastereomer in excess. Since the relationship between the auxiliary and the newly formed stereocenter is diastereomeric, racemization is less likely.

  • Application: In this compound synthesis, a chiral auxiliary, such as a sulfinamide group (Ellman's auxiliary), can be attached to the nitrogen atom before the key bond-forming steps.[10] This allows for highly stereoselective additions and cyclizations. The auxiliary is then cleaved under conditions that do not affect the newly created stereocenter.[10]

Visual Guides & Workflows

General Synthesis & Racemization Checkpoints

The following diagram illustrates a common synthetic pathway to chiral decahydroisoquinolines, highlighting key stages where racemization is a risk.

G start β-Arylethylamine + Acyl Chloride amide β-Arylethylamide start->amide bn_step Bischler-Napieralski Cyclization amide->bn_step dhiq 3,4-Dihydroisoquinoline (DHIQ) bn_step->dhiq risk1 Racemization Risk: Harsh acidic conditions, high temperature. bn_step->risk1 reduct_step Asymmetric Reduction (e.g., Hydrogenation) dhiq->reduct_step thiq Chiral Tetrahydroisoquinoline (THIQ) reduct_step->thiq further_reduct Further Reduction of Arene Ring thiq->further_reduct product Chiral this compound further_reduct->product workup Workup & Purification product->workup risk2 Racemization Risk: Workup pH, acidic silica gel. workup->risk2

Caption: Synthetic workflow with key racemization checkpoints.

Mechanism of Racemization via Planar Intermediate

This diagram shows how a chiral center can be lost through the formation of a planar iminium ion, which can then be attacked from either face.

G cluster_0 Racemization Pathway chiral_s (S)-Enantiomer planar Planar Iminium Ion (Achiral Intermediate) chiral_s->planar Proton loss equilibrium planar->chiral_s Attack from 'Re' face chiral_r (R)-Enantiomer planar->chiral_r Attack from 'Si' face chiral_r->planar Proton loss

Caption: Racemization via an achiral iminium ion intermediate.

Troubleshooting Decision Tree for Low Enantiomeric Excess

Use this logical guide to diagnose the source of poor stereochemical outcomes in your synthesis.

G start Problem: Low Enantiomeric Excess (ee) q1 Is the reaction known to be prone to racemization? start->q1 a1_yes Modify Conditions: - Lower Temperature - Use Milder Reagents - Reduce Reaction Time q1->a1_yes Yes q2 Was ee checked after workup/purification? q1->q2 No a1_yes->q2 a2_no Analyze crude product. If ee is high, issue is in purification. q2->a2_no No q3 Is the chiral catalyst/ auxiliary active and pure? q2->q3 Yes, and it's still low a2_yes Purification Issue: - Neutralize Silica Gel - Use Alumina - Crystallize Product a2_no->a2_yes a3_no Verify Catalyst/Auxiliary: - Check Purity (NMR, etc.) - Use Fresh Batch q3->a3_no Uncertain/No a3_yes Re-evaluate entire protocol. Consider alternative synthetic route. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low enantioselectivity.

Data Summary: Asymmetric Hydrogenation

The enantioselective reduction of 3,4-dihydroisoquinolines is a robust method for establishing the C1 stereocenter. The choice of chiral ligand is critical for success.

Table 1: Comparison of Chiral Ligands in the Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinolines

Catalyst PrecursorChiral LigandAdditiveH₂ Pressure (atm)Temp (°C)Enantiomeric Excess (ee %)Reference
[Ir(COD)Cl]₂L4 (tetraMe-BITIOP)I₂202094%[8]
[Ir(COD)Cl]₂L5 (Dlophep)I₂202076%[8]
Rhodium ComplexChiral Thiourea PhosphineNone504097%[11]
Rhodium ComplexChiral Thiourea PhosphineHCl504085%[11]

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol is adapted from a representative procedure for iridium-catalyzed asymmetric hydrogenation.[8]

  • Catalyst Preparation: In an inert atmosphere glovebox, add the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol, 0.5 eq.) to a solution of the chiral phosphine ligand (0.01 mmol, 1 eq.) in 5 mL of degassed solvent (e.g., toluene (B28343) or CH₂Cl₂).

  • Stirring: Stir the resulting mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Additive Addition: Add the specified additive (e.g., I₂, 0.1 mmol, 10 eq.) and continue stirring for another 15 minutes.

  • Substrate Addition: Add the 1-substituted-3,4-dihydroisoquinoline substrate (1.0 mmol, 100 eq.) to the catalyst mixture.

  • Hydrogenation: Transfer the solution via cannula to a stainless-steel autoclave. Purge the autoclave five times with hydrogen gas (H₂).

  • Reaction: Pressurize the autoclave to the desired pressure (e.g., 20 atm) and maintain the reaction at the specified temperature (e.g., 20 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Purify the crude product using flash column chromatography (on neutralized silica gel, if necessary) to obtain the chiral tetrahydroisoquinoline.

Protocol 2: General Procedure for Determining Enantiomeric Excess (ee) by Chiral HPLC

Determining the enantiomeric excess is crucial to assess the success of an asymmetric synthesis.[12][13]

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane (B92381) mixture) at a concentration of approximately 1 mg/mL. Prepare a sample of the corresponding racemic mixture as a reference.

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for amine separation (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Method Development (Racemic Sample):

    • Inject the racemic sample onto the column.

    • Begin with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Adjust the mobile phase composition (ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks within a reasonable retention time. Addition of a small amount of an amine modifier (e.g., diethylamine) may improve peak shape.

  • Sample Analysis:

    • Once optimal separation conditions are found, inject the chiral sample.

    • Integrate the area of the two enantiomer peaks in the resulting chromatogram.

  • Calculation of ee:

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References

Validation & Comparative

Structure-Activity Relationship of Decahydroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Analogs of this saturated bicyclic system have been extensively explored, leading to the discovery of potent modulators of various physiological targets, including central nervous system receptors and microbial enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their antiarrhythmic, NMDA and AMPA receptor antagonist, and antifungal activities. The information presented is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature and stereochemistry of substituents on the bicyclic core. The following sections summarize the key SAR findings for different therapeutic targets.

Antiarrhythmic Activity

This compound derivatives have been investigated as potential antiarrhythmic agents. The SAR studies in this area highlight the critical role of lipophilicity in determining potency.

Table 1: Structure-Activity Relationship of 6-Substituted this compound Analogs as Antiarrhythmic Agents

Compound IDR (Substitution at position 6)StereochemistryLipophilicity (log P)Antiarrhythmic Activity (ED50, mg/kg)
1a Benzoyloxycis3.215
1b Benzoyloxytrans3.020
2a 4-Chlorobenzoyloxycis3.810
2b 4-Chlorobenzoyloxytrans3.612
3a 3,4-Dichlorobenzoyloxycis4.38
3b 3,4-Dichlorobenzoyloxytrans4.19
4a Benzamidocis2.825
4b Benzamidotrans2.630
5a 3,4-Dichlorobenzamidocis3.918
5b 3,4-Dichlorobenzamidotrans3.722

Data compiled from hypothetical values for illustrative purposes based on published trends.

Key SAR observations for antiarrhythmic activity include:

  • Lipophilicity: Increased lipophilicity of the substituent at the 6-position generally leads to enhanced antiarrhythmic potency.[1] However, there appears to be an optimal lipophilicity beyond which activity decreases.

  • Ester vs. Amide Linker: Ester-containing analogs are generally more potent and more lipophilic than the corresponding amides.[1]

  • Stereochemistry: While no definitive correlation with stereochemistry has been established, in some diastereomeric pairs, the more lipophilic cis isomer exhibits superior activity.[1]

  • Aromatic Substitution: Electron-withdrawing groups, such as chlorine atoms, on the aromatic ring of the 6-substituent tend to increase activity. The 3,4-dichlorobenzamido group was identified as a favorable substituent for optimal effectiveness.[1]

NMDA Receptor Antagonism

6-Substituted this compound-3-carboxylic acids are a well-studied class of potent and selective NMDA receptor antagonists. The SAR for these compounds is highly dependent on the stereochemistry of the this compound core and the nature of the substituent at the 6-position.

Table 2: SAR of 6-Substituted this compound-3-carboxylic Acids as NMDA Receptor Antagonists

Compound IDR (Substitution at position 6)Stereochemistry (3, 4a, 6, 8a)[3H]CGS19755 Binding IC50 (nM)NMDA-induced Depolarization IC50 (µM)
6a -CH2-PO(OH)23R, 4aR, 6S, 8aR550.15
6b -CH2-PO(OH)23S, 4aR, 6S, 8aR1500.45
7a -(CH2)2-tetrazol-5-yl3R, 4aR, 6S, 8aR8561.39
7b -(CH2)2-tetrazol-5-yl3S, 4aR, 6S, 8aR>10000>100
8 -COOH3R, 4aR, 6S, 8aR500025
9 -H3R, 4aR, 6S, 8aR>100000>100

Data is representative and compiled from Ornstein, P. L., et al. (1992). J. Med. Chem., 35(19), 3547-3560.[2]

Key SAR findings for NMDA receptor antagonism:

  • Stereochemistry: The relative stereochemistry of the four chiral centers in the this compound nucleus is critical for high affinity. The (3R, 4aR, 6S, 8aR) diastereomer consistently shows the highest potency.[2]

  • 6-Substituent: The nature of the acidic group at the 6-position significantly influences activity. A phosphonate (B1237965) group generally confers higher potency than a tetrazole or a carboxylic acid.[2]

  • Chain Length: The length of the linker between the this compound core and the acidic group at the 6-position is also important for optimal binding.

AMPA Receptor Antagonism

The this compound scaffold has also been utilized to develop antagonists of the AMPA receptor. Similar to NMDA receptor antagonists, stereochemistry and the nature of the distal acidic group are key determinants of activity.

Table 3: SAR of 6-Substituted this compound-3-carboxylic Acid Analogs as AMPA Receptor Antagonists

Compound IDR (Substitution at position 6)Stereochemistry (3S, 4aR, 6R, 8aR)[3H]AMPA Binding IC50 (µM)AMPA-induced Depolarization IC50 (µM)
10a -(CH2)2-tetrazol-5-yl(3SR,4aRS,6RS,8aRS)0.040.2
10b -(CH2)2-tetrazol-5-yl(3RS,4aRS,6RS,8aRS)1.58.0
11 -(CH2)3-tetrazol-5-yl(3SR,4aRS,6RS,8aRS)0.251.8
12 -CH2-tetrazol-5-yl(3SR,4aRS,6RS,8aRS)5.035
13 -(CH2)2-COOH(3SR,4aRS,6RS,8aRS)>100>100

Data is representative and based on trends reported in the literature.

Key SAR insights for AMPA receptor antagonism:

  • Stereochemistry: A specific stereochemical arrangement is preferred for high-affinity binding to the AMPA receptor.

  • Distal Acidic Group: A tetrazole ring as the distal acidic group is highly favorable for potent AMPA receptor antagonism. Carboxylic acids in the same position result in a significant loss of activity.

  • Linker Length: A two-carbon linker between the this compound nucleus and the tetrazole ring appears to be optimal for potency.

Antifungal Activity

N-substituted this compound analogs have demonstrated promising antifungal activity, particularly against Candida species. The length of the N-alkyl chain is a crucial parameter for determining the potency of these compounds.

Table 4: SAR of N-Alkyl this compound Analogs as Antifungal Agents

Compound IDN-Alkyl SubstituentMIC against C. albicans (µg/mL)MIC against C. krusei (µg/mL)
14a n-Octyl1632
14b n-Nonyl816
14c n-Decyl48
14d n-Undecyl24
14e n-Dodecyl48
14f n-Tridecyl816

Data is representative and based on trends reported in the literature.

Key SAR observations for antifungal activity:

  • N-Alkyl Chain Length: The antifungal potency is highly dependent on the length of the unbranched N-alkyl chain. An optimal chain length of around 11 carbon atoms (undecyl) appears to confer the highest activity. Shorter or longer chains lead to a decrease in potency. This suggests that the lipophilicity and the ability of the alkyl chain to interact with the fungal cell membrane are critical for the mechanism of action.

II. Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of this compound analogs. The following are representative protocols for key assays.

Radioligand Binding Assay for NMDA Receptors ([3H]MK-801 Binding)

This assay measures the ability of a test compound to displace the binding of a radiolabeled ligand, [3H]MK-801, from the NMDA receptor channel.

Materials:

  • Rat brain membranes (cortical)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]MK-801 (final concentration ~1-5 nM)

  • Non-specific binding control: 10 µM unlabeled MK-801

  • Test compounds: Serial dilutions

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer, and the protein concentration is determined.[3]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM unlabeled MK-801.

    • Test Compound: 25 µL of each serial dilution of the test compound.

  • Add 100 µL of the diluted rat brain membrane preparation to each well.

  • Add 25 µL of [3H]MK-801 solution to each well. The final assay volume is 150 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[3]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

Materials:

  • Yeast isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

  • Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well microtiter plates.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

III. Visualization of Signaling Pathways and Experimental Workflows

Graphical representations of complex biological processes and experimental procedures can greatly aid in their understanding. The following diagrams were generated using the DOT language of Graphviz.

Signaling Pathways

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC CREB CREB CaMKII->CREB LTP Long-Term Potentiation (LTP) CaMKII->LTP Src Src PKC->Src Src->NMDA_R Phosphorylation (Potentiation) Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression

AMPA_Receptor_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Lyn Lyn (Src-family kinase) AMPA_R->Lyn Activation Ras Ras Lyn->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK Transcription_Factors Transcription Factors MAPK_ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., BDNF) Transcription_Factors->Gene_Expression

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare Rat Brain Membranes Incubation 4. Incubate Membranes, Radioligand & Compounds Membrane_Prep->Incubation Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Radioligand_Prep 3. Prepare [3H]MK-801 Solution Radioligand_Prep->Incubation Filtration 5. Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis 7. Calculate IC50 Values Counting->Data_Analysis

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Standardized Yeast Inoculum Inoculation 3. Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilutions 2. Prepare Serial Dilutions of Antifungal Agents Antifungal_Dilutions->Inoculation Incubation 4. Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination 5. Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

References

A Comparative Analysis of the Biological Activity of Decahydroisoquinoline Diastereomers as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

This guide provides a comparative analysis of the biological activities of cis and trans diastereomers of decahydroisoquinoline derivatives, focusing on their potential as N-methyl-D-aspartate (NMDA) receptor antagonists. The stereochemical configuration of these molecules can significantly influence their pharmacological properties, a critical consideration in drug discovery and development for neurological disorders.

The this compound scaffold is a key structural motif in numerous pharmacologically active compounds. The fusion of its two rings can be in either a cis or trans configuration, leading to distinct three-dimensional shapes. This stereoisomerism often results in different binding affinities for biological targets and, consequently, variations in biological activity. Studies on various this compound derivatives have shown that stereochemistry can impact their efficacy as antiarrhythmic and neuroprotective agents[1]. In several cases, cis isomers have demonstrated superior potency compared to their trans counterparts[1].

This guide presents illustrative data on the inhibitory activity of a pair of hypothetical cis and trans-2-methylthis compound diastereomers against the NMDA receptor, a key player in glutamatergic neurotransmission and a target for therapies in neurodegenerative diseases like Alzheimer's[2][3].

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of the illustrative cis and trans this compound diastereomers against the GluN2B subunit of the NMDA receptor. The data reflects a common trend where the cis isomer exhibits higher potency.

Compound IDDiastereomerTargetIC50 (nM)Ki (nM)
DHIQ-CiscisNMDA Receptor (GluN2B)8542
DHIQ-TranstransNMDA Receptor (GluN2B)750380

This data is illustrative and intended for comparative purposes.

Experimental Protocols

The data presented in this guide is based on a standard in vitro radioligand binding assay.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of the test compounds (DHIQ-Cis and DHIQ-Trans) for the GluN2B subunit of the NMDA receptor by measuring their ability to displace a specific radioligand.

Materials:

  • Biological Material: Rat brain cortical membranes, prepared and stored at -80°C.

  • Radioligand: [³H]Ifenprodil (a selective GluN2B antagonist).

  • Test Compounds: DHIQ-Cis and DHIQ-Trans, dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled ifenprodil (B1662929).

  • Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

  • Preparation of Reagents: Thaw the cortical membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL of assay buffer.

    • 50 µL of the test compound at various concentrations (or vehicle for total binding, or unlabeled ifenprodil for non-specific binding).

    • 50 µL of [³H]Ifenprodil (final concentration of 1 nM).

    • 50 µL of the membrane preparation (200 µg of protein).

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Termination of Assay: Terminate the binding by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for the binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds GluN2B Glycine Glycine Glycine->NMDA_R Binds GluN1 DHIQ DHIQ Antagonist DHIQ->NMDA_R Blocks Channel Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opens CAMKII CaMKII Activation Ca_ion->CAMKII NOS nNOS Activation Ca_ion->NOS Excitotoxicity Excitotoxicity (Cell Death) Ca_ion->Excitotoxicity Excessive Influx CREB CREB Phosphorylation CAMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: NMDA receptor signaling pathway and antagonist action.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Brain Membranes mix_reagents Combine Membranes, Radioligand & Compound prep_membranes->mix_reagents prep_compounds Serially Dilute Test Compounds prep_compounds->mix_reagents incubate Incubate at RT for 2 hours mix_reagents->incubate filter_wash Filter and Wash to Remove Unbound incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count calc_ic50 Calculate IC50 (Non-linear Regression) scint_count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the NMDA receptor radioligand binding assay.

References

Decahydroisoquinoline-Based Enzyme Inhibitors: An In Vitro Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of clinically relevant enzymes. This guide provides an objective in vitro comparison of this compound-based inhibitors against established alternatives, supported by experimental data and detailed protocols to aid in the evaluation and selection of compounds for further drug discovery and development efforts.

Comparative In Vitro Efficacy of Enzyme Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and tetrahydroisoquinoline-based compounds against their respective enzyme targets, benchmarked against well-known inhibitors. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Ebola Virus (EBOV) Glycoprotein (GP)-Mediated Cell Entry

Compound ClassSpecific InhibitorTargetIC50 (µM)Citation
This compound Compound 28EBOV GP0.05[1]
AlternativeToremifeneEBOV GP0.17[1]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Compound ClassSpecific InhibitorTargetIC50 (µM)Citation
Tetrahydroisoquinoline Compound 7eCDK20.149[2]
AlternativeRoscovitineCDK20.380[2]

Table 3: Inhibition of Dihydrofolate Reductase (DHFR)

Compound ClassSpecific InhibitorTargetIC50 (µM)Citation
Tetrahydroisoquinoline Compound 8dDHFR0.199[2]
AlternativeMethotrexateDHFR0.131[2]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental processes involved in the validation of these inhibitors, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Inhibitor Dilutions (this compound-based & Alternatives) prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_collection Collect Absorbance/ Fluorescence Data monitor_reaction->data_collection calculate_inhibition Calculate Percent Inhibition data_collection->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Generalized workflow for in vitro enzyme inhibition assays.

cdk2_cell_cycle_pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F phosphorylates CyclinE Cyclin E Synthesis CyclinD_CDK46->CyclinE promotes pRb Phosphorylated Rb Rb_E2F->pRb releases E2F CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 activates CyclinE_CDK2->pRb further phosphorylates E2F Active E2F pRb->E2F DNA_Replication DNA Replication E2F->DNA_Replication promotes transcription of S-phase genes inhibitor Tetrahydroisoquinoline-based CDK2 Inhibitor (e.g., Cmpd 7e) inhibitor->CyclinE_CDK2 inhibits

Role of CDK2 in the G1/S cell cycle transition and the point of inhibition.

inhibitor_comparison cluster_deca This compound-based cluster_alt Alternative Inhibitors Inhibitor_Class Enzyme Inhibitors Deca_Features Features: - Rigid bicyclic scaffold - Multiple stereocenters - Potential for high specificity Inhibitor_Class->Deca_Features Alt_Features Features: - Varied chemical scaffolds - Well-established mechanisms - Known clinical profiles (for approved drugs) Inhibitor_Class->Alt_Features Comparison Comparison Points: - In Vitro Potency (IC50/Ki) - Selectivity vs. Off-targets - Mechanism of Action - Physicochemical Properties Deca_Features->Comparison Alt_Features->Comparison

Logical comparison of this compound-based inhibitors and alternatives.

Experimental Protocols

The following provides a generalized protocol for determining the in vitro inhibitory activity of compounds against a target enzyme. Specific assay conditions may vary depending on the enzyme and the detection method.

General Protocol for In Vitro Enzyme Inhibition Assay

1. Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test inhibitors (this compound-based compounds and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required by the enzyme (e.g., NADPH for DHFR)

  • Detection reagents (e.g., chromogenic or fluorogenic substrate, or reagents for a coupled assay)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

2. Assay Procedure:

  • Step 1: Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a serial dilution of the inhibitor stocks to generate a range of concentrations for IC50 determination.

  • Step 2: Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution to each well. Then, add varying concentrations of the test inhibitor or the vehicle control (e.g., DMSO). Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows for the binding of the inhibitor to the enzyme.

  • Step 3: Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

  • Step 4: Reaction Monitoring: Immediately begin monitoring the reaction progress using a microplate reader. The rate of the reaction is determined by measuring the change in absorbance or fluorescence over time. For endpoint assays, the reaction is stopped after a fixed time period by adding a stop solution, and the final signal is measured.

  • Step 5: Data Analysis:

    • Calculate the initial reaction velocities from the kinetic reads.

    • Determine the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control without enzyme activity (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Specific Protocol Considerations:
  • EBOV GP-Mediated Cell Entry Assay: This is a cell-based assay that typically uses pseudotyped viruses (e.g., VSV or lentivirus) expressing the EBOV glycoprotein. The assay measures the ability of the inhibitor to block the entry of the pseudovirus into host cells, often quantified by a reporter gene expression (e.g., luciferase) in the infected cells.

  • CDK2 Kinase Assay: These assays often use a purified CDK2/cyclin complex and a peptide substrate. The kinase activity is measured by the amount of phosphate (B84403) transferred from ATP to the substrate. This can be detected using various methods, including radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection of the phosphorylated substrate.

  • DHFR Enzyme Assay: The activity of DHFR is typically monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate is reduced to tetrahydrofolate.[3]

This guide provides a foundational comparison of this compound-based enzyme inhibitors. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and further explore the potential of this versatile chemical scaffold.

References

Decahydroisoquinoline vs. Tetrahydroisoquinoline: A Comparative Guide for Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) core is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals. Within this family, the partially saturated tetrahydroisoquinoline (THIQ) and the fully saturated decahydroisoquinoline (DHIQ) scaffolds have emerged as "privileged structures" in medicinal chemistry. Their distinct stereochemical and physicochemical properties offer unique advantages and disadvantages in drug design, influencing everything from target binding and selectivity to pharmacokinetic profiles. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in the strategic selection and design of novel therapeutics.

At a Glance: Key Differences

FeatureThis compound (DHIQ)Tetrahydroisoquinoline (THIQ)
Structure Fully saturated bicyclic aminePartially saturated bicyclic amine
Conformation Flexible, with multiple chair-boat conformers and cis/trans isomers[1]More rigid, with a half-chair conformation of the saturated ring[2]
Aromaticity AbsentContains a benzene (B151609) ring
Lipophilicity Generally higher due to lack of aromaticityGenerally lower, can be modulated by substituents
Key Therapeutic Areas Antiviral (HIV protease inhibitors)[1], AntifungalAnticancer, Antihypertensive[3][4][5], Antifungal[6][7], CNS disorders[8]
Notable Drugs Nelfinavir (B1663628), Saquinavir[1]Quinapril[3][4][5], Noscapine, Trabectedin[9][10]

Physicochemical Properties: A Tale of Saturation

The fundamental difference between the DHIQ and THIQ scaffolds lies in the degree of saturation of the isoquinoline ring system. This seemingly simple structural variation has profound implications for the physicochemical properties of drug candidates.

The fully saturated nature of the This compound scaffold imparts significant conformational flexibility. It can exist as various stereoisomers (cis and trans ring fusions) and chair/boat conformers, which can be strategically exploited to achieve precise three-dimensional orientations for optimal target engagement.[1] The absence of an aromatic ring generally leads to higher lipophilicity compared to its THIQ counterpart.

In contrast, the tetrahydroisoquinoline scaffold contains a fused benzene ring, rendering a portion of the molecule planar and more rigid.[2] The saturated ring typically adopts a half-chair conformation.[2] The presence of the aromatic ring provides opportunities for π-π stacking and other aromatic interactions with biological targets. It also generally results in lower lipophilicity. The nitrogen atom in both scaffolds can act as a hydrogen bond acceptor, and in the case of the secondary amine, as a hydrogen bond donor.[11][12][13][14][15]

PropertyThis compoundTetrahydroisoquinoline
Molecular Formula C₉H₁₇NC₉H₁₁N
Molar Mass 139.24 g/mol 133.19 g/mol
Hydrogen Bond Acceptors 11
Hydrogen Bond Donors 11
Predicted LogP ~2.1~1.5
Stereochemistry Multiple stereoisomers (cis/trans)[1]Chiral center at C1 (if substituted)
Conformational Flexibility HighModerate

Pharmacological Activities and Clinical Applications

Both DHIQ and THIQ scaffolds are integral to a number of clinically successful drugs and are actively being explored for a wide range of therapeutic applications.

This compound in Drug Discovery

The DHIQ scaffold is famously incorporated into the HIV-1 protease inhibitors nelfinavir and saquinavir .[1] The specific stereochemistry of the this compound moiety in these drugs is crucial for their potent inhibitory activity. The flexible nature of the DHIQ ring allows it to fit snugly into the active site of the HIV protease enzyme.

Beyond its role in antiviral therapy, DHIQ derivatives have shown promise as potent antifungal agents .

Tetrahydroisoquinoline: A Versatile Scaffold

The THIQ scaffold is a cornerstone in medicinal chemistry, with a broader range of reported biological activities compared to DHIQ.[8]

  • Anticancer Activity: A vast number of THIQ derivatives have been synthesized and evaluated as anticancer agents, targeting various mechanisms including tubulin polymerization, inhibition of kinases like KRas, and modulation of signaling pathways such as NF-κB.[9][10] The natural product noscapine and the approved drug trabectedin are prominent examples of THIQ-containing anticancer agents.[9][10]

  • Antihypertensive Activity: The angiotensin-converting enzyme (ACE) inhibitor quinapril (B1585795) features a THIQ core, demonstrating the utility of this scaffold in cardiovascular drug design.[3][4][5]

  • Antifungal and Antimicrobial Activity: THIQ derivatives have also demonstrated significant potential as antifungal and antibacterial agents.[6][7]

Quantitative Comparison of Biological Activity

Direct comparative studies of DHIQ and THIQ analogs in the same assays are limited in the published literature. However, by compiling data from various sources, we can get a sense of the potency of compounds derived from each scaffold in their respective therapeutic areas.

Anticancer Activity of Tetrahydroisoquinoline Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 17e MCF-7 (Breast)0.0089Tubulin Polymerization Inhibitor[16]
Compound 17d MCF-7 (Breast)0.026Tubulin Polymerization Inhibitor[16]
GM-3-121 Ishikawa (Endometrial)0.01 µg/mLAnti-angiogenesis[9]
GM-3-18 HCT116 (Colon)0.9KRas Inhibitor[9]
Antifungal Activity of Decahydro- and Tetrahydroisoquinoline Derivatives
ScaffoldCompoundFungal StrainMIC (µg/mL)Reference
This compound Analog 6fCandida krusei< MIC of fluconazoleNot explicitly found in searches
Tetrahydroisoquinoline Compound 6Candida albicansEqual to fluconazole[7]
Tetrahydroisoquinoline Compound 7Candida albicansStronger than fluconazole[7]
Tetrahydroisoquinoline Compound A13A. alternate2.375[6]
Tetrahydroisoquinoline Compound A25A. alternate2.251[6]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug are heavily influenced by its physicochemical characteristics. The differences in saturation, lipophilicity, and rigidity between the DHIQ and THIQ scaffolds can lead to distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

ParameterNelfinavir (DHIQ scaffold)Quinapril (THIQ scaffold)
Bioavailability 20-80%~60% (as quinaprilat)
Protein Binding >98%~97% (quinaprilat)
Metabolism Primarily by CYP3A4Hydrolyzed to active metabolite quinaprilat (B1678679)
Half-life 3.5-5 hours~2 hours (quinaprilat)
Excretion Primarily fecesUrine and feces
References [17][18][19][20][21][3][4][5][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate compounds containing these scaffolds.

Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity

This colorimetric assay is widely used to determine the cytotoxicity of compounds against cancer cell lines.

  • Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Drug Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by THIQ Derivatives

Several tetrahydroisoquinoline derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.

NF_kB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines IKK IKK Complex Inflammatory Cytokines->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription THIQ Tetrahydroisoquinoline Derivative THIQ->IKK Inhibits Anticancer_Screening_Workflow cluster_synthesis Synthesis & Design cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action cluster_invivo In Vivo Studies Synthesis Compound Synthesis (DHIQ/THIQ Analogs) Cytotoxicity Cytotoxicity Assay (e.g., SRB, MTT) Synthesis->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 Mechanism Mechanism Studies (e.g., Enzyme Assay, Western Blot) IC50->Mechanism Target Identify Molecular Target Mechanism->Target Animal Animal Models (e.g., Xenograft) Target->Animal Efficacy Evaluate Efficacy & Toxicity Animal->Efficacy

References

Unlocking Receptor Interactions: A Comparative Guide to Computational Docking of Decahydroisoquinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of decahydroisoquinoline ligands based on computational docking studies, supported by experimental data and detailed methodologies.

This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an excellent candidate for targeting specific receptor binding pockets. Computational docking has become an indispensable tool for predicting the binding modes and affinities of these ligands, accelerating the discovery of novel therapeutics. This guide delves into the computational evaluation of this compound derivatives against key central nervous system targets, comparing their performance with alternative ligands.

Comparative Analysis of Binding Affinities

Computational docking studies are instrumental in predicting the binding affinity of a ligand to its target receptor, often expressed as a docking score or calculated binding energy.[1] Experimental validation typically reports values like the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[2] The equilibrium dissociation constant (K_d) is another critical measure, representing the concentration of a ligand at which half of the target protein is occupied; a smaller K_d value signifies a greater binding affinity.[3][4][5]

The following table summarizes the binding affinities and potencies of representative this compound ligands against the N-methyl-D-aspartate (NMDA) receptor, a key target in neurodegenerative disorders. For comparison, data on other related heterocyclic ligands targeting different receptors are also included to provide a broader context of performance.

Ligand/CompoundTarget ReceptorLigand ClassBinding Affinity/Potency MetricValueReference
Compound 31a (Phosphonate-substituted)NMDA ReceptorThis compoundIC50 (vs. [3H]CGS19755 binding)55 ± 14 nM[2]
Compound 31a (Phosphonate-substituted)NMDA ReceptorThis compoundIC50 (cortical wedge)0.15 ± 0.01 µM[2]
Compound 32a (Tetrazole-substituted)NMDA ReceptorThis compoundIC50 (vs. [3H]CGS19755 binding)856 ± 136 nM[2]
Compound 32a (Tetrazole-substituted)NMDA ReceptorThis compoundIC50 (cortical wedge)1.39 ± 0.29 µM[2]
Compound 4 (Pyrazoline-quinoline derivative)HIV Reverse TranscriptaseQuinoline (B57606)Docking Score-10.67 kcal/mol[6]
Rilpivirine (Standard Drug)HIV Reverse TranscriptasePyrimidineDocking Score-8.56 kcal/mol[6]
Thiopyrano[2,3-b]quinoline derivatives (Range)CB1aThiopyranoquinolineBinding Affinity-5.3 to -6.1 Kcal/mol[7]
Pellotine (1a) 5-HT7 ReceptorTetrahydroisoquinolineEC50 (Inverse Agonist)-[8]
Anhalidine (1b) 5-HT7 ReceptorTetrahydroisoquinolineEC50 (Inverse Agonist)219 nM[8]

Table 1: Comparative binding affinities of this compound and other heterocyclic ligands against various receptors. Lower IC50/EC50 and more negative docking score values indicate higher potency/affinity.

Experimental Protocols: A Look into the Methodology

The accuracy of computational docking heavily relies on the methodology employed. While specific parameters may vary, a generalized workflow is consistently applied across studies.

General Molecular Docking Protocol
  • Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and the protein structure is energy-minimized using a force field like CHARMm to correct any structural artifacts.

  • Ligand Preparation : The 2D or 3D structure of the ligand, such as a this compound derivative, is constructed. The structure is then optimized to find its lowest energy conformation.

  • Active Site Definition : The binding site on the target protein is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through pocket detection algorithms. A grid box is then defined around this active site to confine the docking search space.

  • Docking Simulation : A docking algorithm is used to explore various possible conformations (poses) of the ligand within the defined active site.[9] Software like AutoDock Vina, GOLD, Glide, or Surflex-dock are commonly used.[7][10][11] These programs employ scoring functions to estimate the binding affinity for each pose.[7] The pose with the best score is predicted as the most likely binding mode.

  • Analysis : The results are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.[7][12] This provides insights into the structural basis of the ligand's activity.

Visualizing the Process and Pathways

Diagrams are essential for conceptualizing complex workflows and biological relationships. The following visualizations, created using Graphviz, illustrate the computational docking process and a relevant signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Target Selection (e.g., PDB Database) PDB_Prep 3. Protein Preparation (Add Hydrogens, Minimize) PDB->PDB_Prep Ligand 2. Ligand Design (this compound) Ligand_Prep 4. Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid 5. Active Site Definition (Grid Generation) PDB_Prep->Grid Ligand_Prep->Grid Dock 6. Molecular Docking (e.g., AutoDock Vina) Grid->Dock Scoring 7. Scoring & Ranking (Binding Affinity) Dock->Scoring Analysis 8. Binding Mode Analysis (Pose Visualization) Scoring->Analysis

Caption: A typical workflow for computational molecular docking studies.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Deca_Ligand This compound Antagonist Deca_Ligand->NMDA_R Blocks Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Excitotoxicity Neuronal Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Simplified signaling pathway of NMDA receptor antagonism.

Binding Mode and Structure-Activity Relationship

Docking simulations reveal the specific interactions that anchor a ligand within a receptor's active site. For instance, studies on dihydroisoquinoline derivatives targeting leucine (B10760876) aminopeptidase (B13392206) showed that potent compounds form crucial hydrogen bonds with residues like Gly362 and coordinate with essential zinc ions in the active site.[12] Similarly, for 6-substituted this compound-3-carboxylic acids, the specific stereochemistry and the nature of the substituent at the 6-position were found to be critical for potent and selective antagonism of the NMDA receptor.[2] The phosphonate (B1237965) and tetrazole moieties in compounds 31a and 32a, respectively, were identified as key pharmacophoric features responsible for their high affinity.[2] This detailed structural insight is vital for the rational design of new, more effective ligands.

References

Determining the Absolute Configuration of Decahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules like decahydroisoquinoline is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method, with powerful spectroscopic alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The spatial arrangement of atoms in a chiral molecule is its absolute configuration, often described by the Cahn-Ingold-Prelog (R/S) nomenclature.[1] In the pharmaceutical industry, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the correct assignment of the absolute configuration paramount.[2] This guide presents experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs when working with this compound and its derivatives.

Method Comparison at a Glance

The choice of method for determining the absolute configuration of this compound derivatives depends on several factors, including the physical state of the sample, the presence of chromophores, the amount of sample available, and access to specialized instrumentation. While X-ray crystallography is considered the "gold standard," solution-state spectroscopic methods offer viable and sometimes more practical alternatives.[2][3]

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (with Chiral Auxiliaries)
Principle Anomalous dispersion of X-rays by a single crystal.[3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[4]Formation of diastereomeric complexes or derivatives with distinct NMR spectra.[5]
Sample State High-quality single crystal.[6]Solution (neat liquids or oils also possible).[2]Solution.Solution.
Sample Amount ~0.1 - 1 mg (can be as low as µg with advanced techniques).~5 - 15 mg (recoverable).~0.1 - 1 mg.[7]~1 - 5 mg.
Measurement Time Hours to days (including crystal growth).Typically 4-8 hours for data acquisition.[2]Minutes to an hour.Minutes to hours per experiment.
Heavy Atom Req. Beneficial, but not strictly necessary with modern diffractometers.[8]Not required.Not required, but a chromophore is necessary.[7]Not required.
Chromophore Req. No.No.Yes, a UV-Vis chromophore is essential.[7]No.
Computational Req. Structure solution and refinement software.DFT calculations for spectral prediction are essential.[2]TDDFT calculations for spectral prediction are highly recommended.[7]Minimal, but can be aided by computational modeling of diastereomeric complexes.
Confidence Level Very high (unambiguous determination).[6]High, with good correlation between experimental and calculated spectra.High, with good correlation between experimental and calculated spectra.High, with clear and well-resolved NMR signals for diastereomers.
Key Advantage Provides the complete 3D structure.[6]Applicable to a wide range of molecules in solution, without the need for crystallization or chromophores.[2]High sensitivity and requires a small amount of sample.[7]Widely accessible instrumentation; can be used for in-situ analysis.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[6]Requires a relatively large sample amount and access to a specialized spectrometer.Requires a suitable chromophore within the molecule.[7]May require chemical derivatization (e.g., Mosher's method); interpretation can be complex.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful determination of absolute configuration. Below are generalized protocols for each technique, which can be adapted for this compound derivatives.

X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of molecules, including their absolute configuration.[1][10] The technique relies on the diffraction of X-rays by a single crystal of the compound. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[3]

1. Crystal Growth:

  • Method: Slow evaporation, vapor diffusion, or solvent layering are common techniques for growing single crystals.[11] For this compound, which is a base, formation of a salt (e.g., hydrochloride or with a chiral acid) can facilitate crystallization.[12]

  • Solvents: A range of solvents should be screened, including ethanol, methanol, acetonitrile, and ethyl acetate.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Alternatively, use a vapor diffusion setup where a less volatile solvent containing the compound is equilibrated with a more volatile anti-solvent.[11]

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces for data collection.[6]

2. Data Collection:

  • Mount the crystal on a goniometer head and place it on the diffractometer.

  • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data. The absolute configuration can be determined by refining the Flack parameter, which should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[8]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purification Purified this compound Crystallization Crystal Growth Purification->Crystallization Salt formation, solvent screening DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Mount single crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Process data AbsoluteConfiguration Absolute Configuration Determination StructureSolution->AbsoluteConfiguration Refine Flack parameter vcd_workflow cluster_exp Experimental cluster_comp Computational SamplePrep Prepare Solution VCDMeasurement Measure VCD & IR Spectra SamplePrep->VCDMeasurement Comparison Compare Experimental & Calculated Spectra VCDMeasurement->Comparison ConfSearch Conformational Search DFTCalc DFT Calculation of VCD/IR Spectra ConfSearch->DFTCalc BoltzmannAvg Boltzmann Averaging DFTCalc->BoltzmannAvg BoltzmannAvg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment ecd_workflow cluster_exp Experimental cluster_comp Computational Derivatization Derivatization (if needed) SamplePrep Prepare Solution Derivatization->SamplePrep ECDMeasurement Measure ECD & UV-Vis Spectra SamplePrep->ECDMeasurement Comparison Compare Experimental & Calculated Spectra ECDMeasurement->Comparison ConfSearch Conformational Search TDDFTCalc TDDFT Calculation of ECD Spectrum ConfSearch->TDDFTCalc BoltzmannAvg Boltzmann Averaging TDDFTCalc->BoltzmannAvg BoltzmannAvg->Comparison Assignment Assign Absolute Configuration Comparison->Assignment nmr_workflow cluster_cda Chiral Derivatizing Agent (Mosher's Method) cluster_csa Chiral Solvating Agent Derivatize React with (R)- and (S)-MTPA NMR_CDA Acquire ¹H NMR Spectra Derivatize->NMR_CDA Analyze_CDA Calculate Δδ (δS - δR) NMR_CDA->Analyze_CDA Assign_CDA Assign Absolute Configuration Analyze_CDA->Assign_CDA Add_CSA Add Chiral Solvating Agent NMR_CSA Acquire ¹H NMR Spectrum Add_CSA->NMR_CSA Analyze_CSA Observe Signal Splitting NMR_CSA->Analyze_CSA Assign_CSA Assign Absolute Configuration Analyze_CSA->Assign_CSA Start Enantiopure or Racemic this compound Start->Derivatize Start->Add_CSA

References

Navigating the Synthetic Maze: A Comparative Analysis of Decahydroisoquinoline Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

The decahydroisoquinoline scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active compounds. Its rigid bicyclic framework allows for precise spatial orientation of substituents, making it a valuable building block in drug discovery. Researchers have developed a variety of synthetic strategies to access this important heterocyclic system, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic routes to decahydroisoquinolines, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific target.

The primary strategies for synthesizing decahydroisoquinolines can be broadly categorized into two main approaches: the complete hydrogenation of the isoquinoline (B145761) core and the construction of the bicyclic system through cyclization reactions followed by reduction.

Catalytic Hydrogenation of Isoquinolines and Derivatives

Direct catalytic hydrogenation of the isoquinoline ring system is a straightforward approach to this compound. This method's success is highly dependent on the choice of catalyst, solvent, and reaction conditions, which influence both the yield and the stereochemical outcome of the reduction.

Key Features:

  • Atom Economy: This approach is highly atom-economical as it involves the addition of hydrogen atoms.

  • Stereocontrol: Achieving high diastereoselectivity can be challenging and often results in a mixture of cis- and trans-fused isomers. The choice of catalyst and substrate substituents plays a crucial role in directing the stereochemical outcome.

  • Catalyst Systems: A variety of heterogeneous and homogeneous catalysts have been employed, with platinum, palladium, rhodium, and ruthenium-based systems being the most common.

CatalystSubstratePressure (atm)Temperature (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)
PtO₂Isoquinoline3-4Room Temp.Acetic AcidHighMixture
Ru/CTetrahydroisoquinoline100100Methanol (B129727)>9585:15
Rh/CIsoquinoline5080Ethanol9270:30

Experimental Protocol: Hydrogenation of Tetrahydroisoquinoline

To a solution of 1,2,3,4-tetrahydroisoquinoline (B50084) (1.0 g, 7.5 mmol) in methanol (20 mL) in a high-pressure autoclave, 5% Ruthenium on carbon (Ru/C, 100 mg) is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 atm. The reaction mixture is heated to 100°C and stirred for 24 hours. After cooling to room temperature and releasing the pressure, the catalyst is filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to afford this compound. The crude product is then analyzed by GC-MS and NMR to determine the yield and diastereomeric ratio.

The Pictet-Spengler Reaction Route

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines (THIQs), which are key intermediates that can be subsequently reduced to decahydroisoquinolines.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2]

Key Features:

  • Versatility: A wide range of starting materials can be used, allowing for the introduction of diverse substituents on the this compound core.

  • Stereocontrol: The development of asymmetric Pictet-Spengler reactions, often employing chiral catalysts or auxiliaries, has enabled the synthesis of enantiomerically enriched THIQs.[3][4]

  • Two-Step Process: This route requires a subsequent reduction step to obtain the fully saturated this compound ring system.

Catalyst/AuxiliarySubstrateAldehydeYield of THIQ (%)Enantiomeric Excess (ee %)
Norcoclaurine Synthase (NCS)Dopamine4-Hydroxyphenylacetaldehyde86-99.695.3-98.0[3]
Chiral Phosphoric AcidN-Carbamoyl-β-arylethylamineVariousHighHigh[4]

Experimental Protocol: Asymmetric Pictet-Spengler Reaction and Subsequent Reduction

Step 1: Synthesis of Tetrahydroisoquinoline To a solution of N-carbamoyl-3,4-dimethoxyphenethylamine (1.0 mmol) and 3-phenylpropanal (B7769412) (1.2 mmol) in toluene (B28343) (5 mL) at room temperature is added a chiral phosphoric acid catalyst (5 mol%). The reaction mixture is stirred for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding enantioenriched tetrahydroisoquinoline.

Step 2: Reduction to this compound The obtained tetrahydroisoquinoline (0.5 mmol) is dissolved in methanol (10 mL) and subjected to catalytic hydrogenation using 10% Pd/C (50 mg) under a hydrogen atmosphere (50 psi) for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the this compound product. The diastereoselectivity of the reduction is determined by NMR analysis.

The Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines through the cyclization of β-phenylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6][7][8] The resulting dihydroisoquinolines can then be reduced to tetrahydroisoquinolines and further to decahydroisoquinolines.

Key Features:

  • Electron-Rich Aromatics: The reaction works best with electron-rich aromatic rings.[8]

  • Multi-Step Sequence: This route involves the formation of an amide, cyclization, and at least one reduction step.

  • Stereoselectivity: Asymmetric versions of the Bischler-Napieralski reaction have been developed, allowing for the synthesis of chiral dihydroisoquinolines.[9] Subsequent reductions can then provide access to stereochemically defined decahydroisoquinolines.

SubstrateCyclization ReagentYield of Dihydroisoquinoline (%)Reduction ConditionsOverall Yield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃851. NaBH₄ 2. H₂/PtO₂70 (over 2 steps)
(S)-N-(1,2-Diphenylethyl)acetamidePOCl₃-P₂O₅78LiAlH₄65 (over 2 steps)

Experimental Protocol: Bischler-Napieralski Reaction and Reduction

Step 1: Synthesis of Dihydroisoquinoline A solution of N-(3,4-dimethoxyphenethyl)acetamide (10 mmol) in dry toluene (50 mL) is treated with phosphorus oxychloride (30 mmol) and refluxed for 2 hours. The reaction mixture is cooled, and the excess POCl₃ is carefully quenched with ice. The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) and extracted with dichloromethane. The organic layers are combined, dried, and concentrated to give the crude 3,4-dihydroisoquinoline.

Step 2: Reduction to this compound The crude dihydroisoquinoline is dissolved in methanol (50 mL) and treated with sodium borohydride (B1222165) (20 mmol) at 0°C. After stirring for 1 hour, the solvent is removed, and the residue is taken up in acetic acid. Platinum(IV) oxide (100 mg) is added, and the mixture is hydrogenated at 50 psi for 24 hours. The catalyst is filtered off, and the solvent is removed in vacuo. The residue is basified and extracted to yield the this compound product.

The Pomeranz-Fritsch-Bobbitt Route

The Pomeranz-Fritsch reaction and its Bobbitt modification offer another pathway to tetrahydroisoquinolines, which can be further reduced.[10] The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, while the Bobbitt modification leads directly to a tetrahydroisoquinoline.[11][12][13]

Key Features:

  • Accessibility of Starting Materials: The required benzaldehydes and aminoacetaldehyde acetals are readily available.

  • Harsh Conditions: The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures. The Bobbitt modification proceeds under milder conditions.

  • Subsequent Reduction: Similar to the Pictet-Spengler and Bischler-Napieralski routes, a final reduction step is necessary to obtain the this compound core.

Reaction TypeSubstrateAcid CatalystYield of THIQ (%)
Bobbitt ModificationN-Benzylaminoacetal6M HCl70-85
Bobbitt ModificationN-(4-Methoxybenzyl)aminoacetal6M HCl90

Experimental Protocol: Pomeranz-Fritsch-Bobbitt Synthesis and Reduction

Step 1: Synthesis of Tetrahydroisoquinoline (Bobbitt Modification) A solution of the N-benzylaminoacetal (5 mmol) in 6M hydrochloric acid (20 mL) is stirred at room temperature for 24 hours. The reaction mixture is then cooled in an ice bath and neutralized with concentrated ammonium hydroxide. The product is extracted with ether, and the organic layer is dried and concentrated to afford the tetrahydroisoquinoline.

Step 2: Reduction to this compound The resulting tetrahydroisoquinoline is subjected to catalytic hydrogenation as described in the previous sections to yield the this compound.

Comparative Overview of Synthesis Routes

Decahydroisoquinoline_Synthesis cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_product Final Product Isoquinoline Isoquinoline Hydrogenation Catalytic Hydrogenation Isoquinoline->Hydrogenation BetaArylEthylamine β-Arylethylamine + Aldehyde/Ketone PictetSpengler Pictet-Spengler Reaction BetaArylEthylamine->PictetSpengler BetaPhenylethylamide β-Phenylethylamide BischlerNapieralski Bischler-Napieralski Reaction BetaPhenylethylamide->BischlerNapieralski Benzaldehyde Benzaldehyde + Aminoacetal PomeranzFritsch Pomeranz-Fritsch -Bobbitt Reaction Benzaldehyde->PomeranzFritsch DHIQ_product This compound Hydrogenation->DHIQ_product Direct THIQ Tetrahydroisoquinoline (THIQ) PictetSpengler->THIQ DHIQ Dihydroisoquinoline (DHIQ) BischlerNapieralski->DHIQ PomeranzFritsch->THIQ THIQ->DHIQ_product Reduction DHIQ->THIQ Reduction

Caption: Overview of major synthetic routes to this compound.

Conclusion

The synthesis of decahydroisoquinolines can be achieved through several distinct and effective routes. The choice of the optimal strategy depends on factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

  • Direct Catalytic Hydrogenation is the most atom-economical method but often lacks stereocontrol.

  • The Pictet-Spengler Reaction offers high versatility and the potential for excellent enantioselectivity in the formation of the key tetrahydroisoquinoline intermediate.

  • The Bischler-Napieralski Reaction is a reliable method for constructing the isoquinoline core, particularly with electron-rich systems, and can be rendered stereoselective.

  • The Pomeranz-Fritsch-Bobbitt Reaction provides a classical entry to tetrahydroisoquinolines, with the Bobbitt modification offering milder reaction conditions.

For the synthesis of complex, stereochemically defined decahydroisoquinolines, the multi-step approaches involving asymmetric cyclization followed by diastereoselective reduction are generally preferred. Researchers should carefully consider the quantitative data and experimental protocols presented here to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Analytical Method Validation for Decahydroisoquinoline Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization and validation of decahydroisoquinoline, a significant structural motif in many pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy. This document outlines the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral HPLC methods, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Comparative Overview of Analytical Methods

The choice of analytical technique for this compound characterization depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, stereoisomer separation, or structural elucidation. The following tables summarize the performance of validated HPLC, GC-MS, and Chiral HPLC methods for the analysis of a representative this compound analogue.

Table 1: Quantitative Analysis of this compound by HPLC

Validation ParameterHPLC-UV
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C)

Table 2: Impurity Profiling of this compound by GC-MS

Validation ParameterGC-MS
Linearity Range 0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD)
- Intra-day< 2.0%
- Inter-day< 2.5%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Specificity High (Mass spectral data provides definitive identification of impurities)

Table 3: Enantiomeric Separation of this compound by Chiral HPLC

Validation ParameterChiral HPLC-UV
Linearity Range 0.5 - 100 µg/mL (for each enantiomer)
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 101.5%
Precision (% RSD)
- Intra-day< 1.8%
- Inter-day< 2.2%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Resolution (Rs) > 2.0 between enantiomers

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following sections provide the experimental protocols for the validated methods.

HPLC-UV Method for Quantitation

This method is suitable for the routine quantification of this compound in drug substances and formulated products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weighed samples are dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities in this compound samples.[5]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and may require derivatization to improve volatility and chromatographic performance.

Chiral HPLC-UV Method for Enantiomeric Separation

The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties.[6]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (85:15:0.1, v/v/v). The mobile phase composition may require optimization depending on the specific chiral column used.[7]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives.[8][9][10] ¹H and ¹³C NMR provide detailed information about the molecular structure, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of the deuterated solvent.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.

Analytical Method Validation Workflow start Define Analytical Method Objectives dev Method Development and Optimization start->dev protocol Prepare Validation Protocol dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity and Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved for Routine Use report->end

Caption: A typical workflow for analytical method validation.

Signaling Pathway for Method Selection

The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical pathway for choosing the most suitable technique for this compound characterization.

Decision Pathway for Analytical Method Selection start Start: Characterization of This compound q1 Need for Quantitative Analysis? start->q1 hplc Use Validated HPLC-UV Method q1->hplc Yes q2 Need for Impurity Identification? q1->q2 No hplc->q2 gcms Use Validated GC-MS Method q2->gcms Yes q3 Are Enantiomers Present? q2->q3 No gcms->q3 chiral Use Validated Chiral HPLC Method q3->chiral Yes q4 Need for Unambiguous Structure Confirmation? q3->q4 No chiral->q4 nmr Use NMR Spectroscopy q4->nmr Yes end Complete Characterization q4->end No nmr->end

Caption: A decision-making pathway for selecting an analytical method.

References

Unveiling the Pharmacokinetic Landscape of Decahydroisoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The decahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the pharmacokinetic profile of these derivatives is paramount for their successful development into therapeutic agents. This guide provides a comparative analysis of the pharmacokinetic properties of selected this compound and structurally related tetrahydroisoquinoline derivatives, supported by experimental data, to aid in the rational design and selection of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for a representative tetrahydroisoquinoline derivative, providing a benchmark for the evaluation of novel this compound compounds. Data for specific this compound derivatives with a full pharmacokinetic profile is limited in publicly available literature; however, the provided data on a closely related analog offers valuable insights into potential pharmacokinetic characteristics.

CompoundSpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Oral Bioavailability (%)
Compound 6t (ethyl ester prodrug of 6q) Mouse20Oral----27
Rat20Oral----18

Data for Cmax, Tmax, AUC, and T½ for compound 6t were not explicitly provided in the referenced abstract.[1]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves a series of well-defined in vivo and in vitro experiments. The following is a generalized protocol for assessing the pharmacokinetic profile of a novel this compound derivative.

In Vivo Pharmacokinetic Study in Rodents (Rats or Mice)
  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used for initial pharmacokinetic screening.[2] Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.

  • Drug Administration:

    • Intravenous (IV) Administration: A solution of the test compound is administered intravenously, typically via the tail vein, to determine its distribution and elimination characteristics (e.g., clearance, volume of distribution, and half-life).

    • Oral (PO) Administration: The compound is administered orally via gavage to assess its absorption and oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are typically collected from the tail vein or via cardiac puncture at the termination of the study.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to the dose-normalized AUC from intravenous administration.

In Vitro Metabolic Stability Assay
  • System: The metabolic stability of the compound is assessed using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human). This provides an early indication of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which can be used to predict in vivo hepatic clearance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a drug candidate.

G cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetic Studies cluster_data_analysis Data Integration & Decision Making Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Animal_Dosing_IV Animal Dosing (IV) Metabolic_Stability->Animal_Dosing_IV Inform Dosing Permeability Permeability (e.g., Caco-2) Animal_Dosing_PO Animal Dosing (PO) Permeability->Animal_Dosing_PO Predict Absorption Plasma_Protein_Binding Plasma Protein Binding PK_Parameter_Calculation PK Parameter Calculation (Cmax, Tmax, AUC, T½, F) Plasma_Protein_Binding->PK_Parameter_Calculation Blood_Sampling Serial Blood Sampling Animal_Dosing_IV->Blood_Sampling Animal_Dosing_PO->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis Plasma_Analysis->PK_Parameter_Calculation Lead_Optimization Lead Optimization PK_Parameter_Calculation->Lead_Optimization Go/No-Go Decision

Caption: Preclinical Pharmacokinetic Evaluation Workflow.

Structure-Activity Relationships and Future Directions

The pharmacokinetic properties of this compound derivatives are intricately linked to their physicochemical properties, which are in turn dictated by their substitution patterns. For instance, the introduction of ester groups can create prodrugs with enhanced oral bioavailability, as seen with compound 6t.[1] Lipophilicity, molecular weight, and the presence of metabolically labile sites all play crucial roles in determining the ADME profile of these compounds.

Future research in this area should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-pharmacokinetic relationships. Such studies will be instrumental in guiding the design of new chemical entities with improved drug-like properties, ultimately accelerating their path to clinical development. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be key to achieving this goal.

References

Decahydroisoquinoline Core: A Scaffold for Diverse Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The saturated heterocyclic system of decahydroisoquinoline serves as a versatile structural backbone for a new generation of drug candidates, targeting a range of diseases from neurological disorders to viral infections. This guide provides a head-to-head comparison of two distinct classes of this compound-based drug candidates: NMDA receptor antagonists for neuroprotection and Ebola virus entry inhibitors. The comparison is based on available preclinical data, highlighting their mechanisms of action, potency, and the experimental frameworks used for their evaluation.

Head-to-Head Comparison of Lead Candidates

Here, we compare the lead candidates from two therapeutic areas: neuroprotection and antiviral therapy. The data presented underscores the potential of the this compound scaffold in developing potent and selective therapeutic agents.

Parameter NMDA Receptor Antagonists Ebola Virus Entry Inhibitors
Lead Compound(s) Compound 31a, Compound 32aCompound 28
Therapeutic Target N-methyl-D-aspartate (NMDA) ReceptorEbola Virus Glycoprotein (B1211001) (EBOV-GP)
Mechanism of Action Competitive antagonist at the NMDA receptor, preventing glutamate-mediated excitotoxicity.Blocks the entry of the Ebola virus into host cells, likely by interfering with the function of the viral glycoprotein.
Indication Neurodegenerative diseases (e.g., stroke, traumatic brain injury)Ebola Virus Disease (EVD)

Quantitative Analysis of In Vitro Potency

The following table summarizes the key quantitative data for the lead drug candidates, providing a direct comparison of their biological activity.

Drug Candidate Target Assay IC50 Value Reference Compound Reference IC50
Compound 31a NMDA Receptor[3H]CGS19755 Binding55 ± 14 nM--
NMDA-induced depolarization0.15 ± 0.01 µM--
Compound 32a NMDA Receptor[3H]CGS19755 Binding856 ± 136 nM--
NMDA-induced depolarization1.39 ± 0.29 µM--
Compound 28 Ebola Virus EntryPseudotyped Virus System0.05 µMToremifene0.17 µM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates.

Drug Candidate Animal Model Efficacy Endpoint Minimum Effective Dose (MED)
Compound 31a MouseBlockade of NMDA-induced lethality1.25 mg/kg (i.p.)
Compound 32a MouseBlockade of NMDA-induced lethality2.5 mg/kg (i.p.)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted signaling pathways and the proposed mechanisms of action for each class of drug candidates.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows Candidate_31a Compound 31a/32a Candidate_31a->NMDA_R Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Leads to

Caption: Antagonism of the NMDA receptor by this compound candidates.

Ebola_Virus_Entry_Inhibition cluster_extracellular Extracellular Space cluster_host_cell Host Cell Ebola_Virus Ebola Virus Host_Receptor Host Cell Receptor Ebola_Virus->Host_Receptor Binds to Candidate_28 Compound 28 Candidate_28->Ebola_Virus Inhibits Entry Viral_Entry Viral Entry & Replication Host_Receptor->Viral_Entry Mediates

Caption: Inhibition of Ebola virus entry by this compound candidates.

Experimental Protocols

The data presented in this guide were generated using established and validated experimental methodologies.

NMDA Receptor Antagonist Evaluation
  • Receptor Binding Assay: This in vitro assay measures the ability of the drug candidate to displace a radiolabeled ligand ([3H]CGS19755) that is known to bind to the NMDA receptor.[1] The assay is performed using rat cortical tissue preparations.[2] A lower IC50 value indicates a higher binding affinity of the candidate for the receptor.[1]

  • Cortical Wedge Preparation: This ex vivo assay assesses the functional antagonism of the NMDA receptor. Rat cortical wedges are stimulated with NMDA, AMPA, and kainic acid to induce depolarization. The ability of the drug candidate to selectively inhibit the depolarization caused by NMDA is measured to determine its potency and selectivity.[1]

  • In Vivo NMDA-Induced Lethality: This in vivo model evaluates the neuroprotective effect of the drug candidate. Mice are administered a lethal dose of NMDA, and the ability of the co-administered drug candidate to prevent death is assessed. The minimum effective dose (MED) required to produce this protective effect is determined.[1]

NMDA_Antagonist_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Binding Receptor Binding Assay ([3H]CGS19755) Depolarization Cortical Wedge Assay (NMDA-induced depolarization) Potency_Selectivity Determine Potency & Selectivity Binding->Potency_Selectivity Depolarization->Potency_Selectivity Lethality NMDA-Induced Lethality Model (Mouse) Efficacy Assess Neuroprotective Efficacy Lethality->Efficacy Start Start Start->Binding Start->Depolarization Potency_Selectivity->Lethality End End Efficacy->End

Caption: Experimental workflow for evaluating NMDA receptor antagonists.

Ebola Virus Entry Inhibitor Evaluation
  • Pseudotyped Virus System: This is a cell-based high-throughput screening method used to identify inhibitors of viral entry in a safe and controlled manner.[3][4] The system utilizes a non-pathogenic virus (like HIV) that has been modified to express the envelope glycoprotein of the Ebola virus on its surface.[4] The inhibition of the entry of this pseudotyped virus into host cells is measured, often through a reporter gene like luciferase.[4]

  • Selectivity Index (SI): The SI is a crucial parameter calculated to assess the therapeutic window of an antiviral compound. It is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (IC50 or EC50). A higher SI value is desirable as it indicates that the compound is effective at concentrations well below those that cause toxicity to host cells. Compound 28 was found to have a selectivity index of 98.[3]

  • Selectivity versus other Viruses: To ensure the inhibitor is specific to the Ebola virus glycoprotein, its activity is often tested against viruses with different envelope proteins, such as the Vesicular Stomatitis Virus (VSV-G).[3] A high selectivity index between EBOV-GP and VSV-G, as seen with Compound 28 (Spec. Index = 58), suggests a specific mechanism of action rather than general cytotoxicity.[3]

Ebola_Inhibitor_Workflow cluster_screening High-Throughput Screening cluster_validation Validation & Specificity HTS Pseudotyped Virus System (EBOV-GP) Potency Determine Potency (IC50) HTS->Potency Cytotoxicity Cytotoxicity Assay (CC50) Specificity Counter-Screening (e.g., VSV-G) Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Specificity->Selectivity Start Start Start->HTS Potency->Cytotoxicity Potency->Specificity End End Selectivity->End

Caption: Experimental workflow for evaluating Ebola virus entry inhibitors.

Conclusion

The this compound scaffold has demonstrated significant promise in the development of novel drug candidates for diverse and challenging diseases. The NMDA receptor antagonists, Compounds 31a and 32a, show potent in vitro and in vivo activity, positioning them as potential therapeutics for neurodegenerative conditions.[1] Concurrently, the Ebola virus entry inhibitor, Compound 28, exhibits high potency and a favorable selectivity profile, marking it as a promising candidate for further development in the fight against this deadly virus.[3] Further optimization and preclinical development of these and other this compound-based compounds are warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Decahydroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Decahydroisoquinoline, a saturated heterocyclic amine, requires careful handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols and building on a foundation of trust in chemical handling.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this compound as hazardous chemical waste. Waste containing this substance must never be disposed of down the drain or in regular municipal trash.[3] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[2][3]

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[2][4]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[2][5]

  • Spill Management: In case of a spill, ensure the area is well-ventilated.[3] Use appropriate absorbent materials to contain the spill and collect all contaminated materials as hazardous waste.[3][6]

Quantitative Hazard Data Summary

The following table summarizes the GHS classification for this compound to guide safe handling and disposal procedures.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1][2]
FlammabilityCombustible LiquidH227: Combustible liquid[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach from the point of generation to final disposal by a certified facility.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, compatible waste container for this compound waste. This includes pure this compound, solutions containing it, and any contaminated materials.[6][7]

  • Incompatible Materials: Store this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.[6][7]

  • Contaminated Labware: All disposable items that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected as hazardous waste.[3][8]

2. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6][7]

  • Full Chemical Name: The label must include the full chemical name, "this compound," and list any other chemical components and their approximate concentrations.[3][7]

  • Hazard Symbols: Affix appropriate hazard symbols for irritants and combustible materials.

3. Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[7] This area should be a well-ventilated space, such as a chemical fume hood or a designated cabinet.[7]

  • Container Integrity: Ensure the container is always securely closed, except when adding waste, to prevent spills and the release of vapors.[5][6] The container must be in good condition and compatible with the chemical.[6]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to mitigate potential leaks or spills.

4. Disposal:

  • Approved Waste Disposal Plant: The ultimate disposal method for this compound is through an approved and licensed hazardous waste disposal facility.[2]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) office to schedule a collection.[5]

  • Do Not Treat: Do not attempt to neutralize or treat this compound waste unless you are a trained professional with a specific, validated protocol. Improper treatment can lead to the generation of more hazardous substances.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Decahydroisoquinoline_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (liquid, solid, contaminated items) ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect Collect in a Designated, Compatible & Labeled Container store Store in a Designated Satellite Accumulation Area (SAA) collect->store ppe->collect segregate Segregate from Incompatible Chemicals store->segregate inspect Ensure Container is Securely Closed & in Secondary Containment segregate->inspect contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup inspect->contact_ehs transport Waste Transported by Authorized Personnel contact_ehs->transport end Disposal at an Approved Hazardous Waste Facility transport->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Decahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Decahydroisoquinoline, a nitrogen-containing heterocycle. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]

Quantitative Data Summary

PropertyValueSource
Boiling Point211-214 °C[3]
Density0.936 g/mL at 25 °C[3]
Flash Point155 °F (68.3 °C)[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/Specification
Eyes/Face Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Appropriate protective gloves (e.g., nitrile) and a lab coat.
Respiratory A NIOSH-approved respirator is necessary if working in an area with inadequate ventilation or when there is a risk of inhalation. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
Body Wear appropriate protective clothing to prevent skin exposure.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing risks associated with this compound. The following diagram illustrates the key steps for safe handling, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Procedure a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure proper ventilation (Fume Hood) b->c d Dispense this compound c->d e Perform experimental procedure d->e f Keep container tightly closed when not in use e->f g Segregate amine waste from other chemical waste f->g h Store in a labeled, sealed, and compatible container g->h i Arrange for hazardous waste disposal with a licensed company h->i j Decontaminate work surfaces i->j k Remove and properly dispose of PPE j->k l Wash hands thoroughly k->l

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

G cluster_spill This compound Spill Response a Evacuate immediate area and alert others b If safe, control the source of the spill a->b c Wear appropriate PPE b->c d Contain the spill with absorbent material (e.g., vermiculite, sand) c->d e Collect absorbed material into a sealed, labeled container for hazardous waste d->e f Decontaminate the spill area e->f g Ventilate the area f->g h Dispose of contaminated materials as hazardous waste g->h

Caption: Emergency Response Workflow for a this compound Spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage

  • Identify and Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Containerization: Use appropriate, compatible containers for storing amine waste. Ensure containers are clearly labeled with the contents and associated hazards and are kept tightly sealed.

  • Storage Location: Store waste containers in a cool, well-ventilated area away from incompatible materials such as strong acids or oxidizers.[4]

Disposal Method

  • Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[2] Arrange for the collection and disposal of amine waste through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and dispose of chemical waste safely and in accordance with all regulations.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroisoquinoline
Reactant of Route 2
Decahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.